Thymalfasin
Description
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)/t59-,60-,61-,62-,63+,64+,65+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,95-,96-,97-,98-,99-,100-,101-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVYCXVTEHPMHE-ZSUJOUNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C129H215N33O55 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80211374 | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
3108.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62304-98-7, 69521-94-4 | |
| Record name | Thymalfasin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062304987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymosin alpha(1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069521944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thymalfasin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04900 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Thymalfasin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80211374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Thymalfasin's Core Mechanism of Action on T-Lymphocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin (B549604), a synthetic equivalent of the naturally occurring thymosin alpha 1, is a polypeptide with significant immunomodulatory properties. Its primary therapeutic action is centered on the augmentation of T-cell function, making it a subject of extensive research for various clinical applications, including infectious diseases and oncology. This technical guide provides an in-depth exploration of the core mechanisms by which this compound exerts its effects on T-lymphocytes, detailing the involved signaling pathways, presenting quantitative data from key experimental findings, and outlining the methodologies used in these studies.
Core Mechanism: Augmentation of T-Cell Function
This compound's influence on T-lymphocytes is multifaceted, encompassing the promotion of T-cell maturation and differentiation, and the stimulation of a Th1-predominant cytokine response.[1] It has been shown to increase the numbers of CD4+, CD8+, and CD3+ T-cells.[1] The underlying mechanisms of these effects are primarily initiated through the interaction of this compound with Toll-like receptors (TLRs) on immune cells, which triggers downstream signaling cascades that culminate in altered gene expression and enhanced T-cell activity.
Signaling Pathways Activated by this compound in T-Lymphocytes
The immunomodulatory effects of this compound are largely mediated through the activation of specific intracellular signaling pathways. The primary route involves the engagement of Toll-like receptors (TLRs), particularly TLR2 and TLR9, which are expressed on T-cells and other immune cells like dendritic cells. This interaction initiates a MyD88-dependent signaling cascade, leading to the activation of key transcription factors such as NF-κB and the p38 MAPK pathway.
Toll-Like Receptor (TLR) Signaling
This compound has been shown to interact with TLR2 and TLR9 on dendritic cells and T-cells. This interaction is a critical first step in its mechanism of action. The engagement of these receptors by this compound triggers the recruitment of the adaptor protein MyD88.
Caption: this compound-induced TLR signaling pathway.
MyD88-Dependent Pathway
Upon TLR activation, the adaptor protein MyD88 is recruited, which in turn interacts with downstream signaling molecules, including IRAK4 and TRAF6. This leads to the activation of two major pathways: the NF-κB pathway and the MAPK pathway.
NF-κB Activation
The activation of TRAF6 leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκB, targeting it for degradation. This allows the transcription factor NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate the transcription of genes encoding for pro-inflammatory cytokines, such as IL-2 and IFN-γ.
p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) pathway is also activated downstream of TRAF6. The activation of p38 MAPK plays a crucial role in the differentiation of T-cells, particularly promoting a Th1 phenotype, and contributes to the production of IFN-γ.
Quantitative Data on this compound's Effects on T-Lymphocytes
The following tables summarize quantitative data from in vitro studies investigating the effects of this compound on T-lymphocyte proliferation and cytokine production.
Table 1: Effect of this compound on T-Cell Subset Proliferation
| Cell Subset | This compound Concentration | Incubation Time | Proliferation Rate (%) | Statistical Significance |
| Activated CD4+ T-cells | 3 µM | 48 hours | 140 | p < 0.05 |
| Resting CD8+ T-cells | 3 µM | 48 hours | No significant effect | - |
| Activated CD8+ T-cells | 3 µM | 48 hours | No significant effect | - |
Data synthesized from a study investigating the direct effects of this compound on different immune cell populations.
Table 2: Effect of this compound on Th1 Cytokine Production by T-Cells (Illustrative)
| Cytokine | Treatment | Concentration | Fold Increase (vs. Control) |
| IL-2 | This compound | 10 µg/mL | Data indicates an increase, specific fold change not available in reviewed literature. |
| IFN-γ | This compound | 10 µg/mL | Data indicates an increase, specific fold change not available in reviewed literature. |
Note: While multiple sources confirm that this compound increases the production of IL-2 and IFN-γ, specific quantitative fold-changes from controlled in vitro experiments on purified T-cells were not consistently available in the reviewed literature. The table illustrates the expected trend.
Experimental Protocols
Detailed methodologies for key experiments cited in the study of this compound's mechanism of action are provided below. These protocols are based on standard immunological assays and have been adapted to the context of this compound research.
T-Cell Proliferation Assay (CFSE-based)
This protocol outlines a method to assess T-lymphocyte proliferation in response to this compound using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.
Caption: Experimental workflow for CFSE-based T-cell proliferation assay.
-
Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) with corresponding microbeads.
-
-
CFSE Labeling:
-
Resuspend isolated T-cells at a concentration of 1x10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
Wash the cells three times with complete RPMI-1640 medium.
-
-
Cell Culture and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well plate at a density of 2x10^5 cells/well.
-
For studies on activated T-cells, pre-activate with anti-CD3/CD28 beads or soluble antibodies.
-
Add this compound at desired concentrations (e.g., a dose-response from 0.1 µM to 10 µM, with a key concentration at 3 µM).
-
Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) for 30 minutes on ice.
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer, detecting CFSE in the FITC channel.
-
Analyze the data using appropriate software to gate on T-cell populations and quantify proliferation based on the dilution of CFSE fluorescence.
-
Cytokine Production Analysis (ELISA)
This protocol describes the measurement of IL-2 and IFN-γ secreted by T-cells in response to this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Cell Culture and Supernatant Collection:
-
Isolate and culture T-cells as described in the T-Cell Proliferation Assay protocol (steps 1 and 3), without CFSE labeling.
-
After the desired incubation period with this compound (e.g., 48 hours), centrifuge the culture plates at 400 x g for 10 minutes.
-
Carefully collect the culture supernatants without disturbing the cell pellet. Store supernatants at -80°C until analysis.
-
-
ELISA Procedure:
-
Use commercially available ELISA kits for human IL-2 and IFN-γ.
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
Add standards and collected culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate for 30 minutes at room temperature in the dark.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until a color change is observed.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Calculate the concentration of cytokines in the samples by comparing their absorbance to the standard curve.
-
Analysis of Signaling Pathway Activation (Western Blotting for Phosphorylated Proteins)
This protocol details a method to detect the activation of NF-κB and p38 MAPK pathways by measuring the phosphorylation of key proteins via Western blotting.
-
Cell Lysis:
-
Culture T-cells with or without this compound for various time points (e.g., 0, 15, 30, 60 minutes) to capture the dynamics of signaling activation.
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of IκBα and p38 MAPK overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Strip the membrane and re-probe with antibodies against total IκBα, total p38 MAPK, and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound exerts its immunomodulatory effects on T-lymphocytes through a well-defined mechanism involving the activation of TLR-mediated signaling pathways. The engagement of TLR2 and TLR9 initiates a MyD88-dependent cascade, leading to the activation of NF-κB and p38 MAPK. This results in enhanced T-cell proliferation, particularly of activated CD4+ T-cells, and the promotion of a Th1-type immune response characterized by the increased production of IL-2 and IFN-γ. The experimental protocols detailed in this guide provide a framework for the continued investigation and quantitative characterization of this compound's mechanism of action, which is crucial for its further development and clinical application in immunotherapy.
References
Thymalfasin's Immunomodulatory Action on Dendritic Cells: A Technical Guide to Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymalfasin (B549604), a synthetic equivalent of the naturally occurring peptide thymosin alpha 1, is a potent immunomodulator with significant effects on dendritic cells (DCs), the master regulators of the immune response. This technical guide provides an in-depth exploration of the molecular signaling pathways activated by this compound in dendritic cells. By elucidating these mechanisms, we aim to provide a comprehensive resource for researchers and professionals involved in immunology and drug development, facilitating further investigation into the therapeutic potential of this compound as a vaccine adjuvant and immunomodulatory agent. This document details the key signaling cascades, summarizes quantitative experimental data, outlines relevant experimental protocols, and provides visual representations of the described pathways and workflows.
Core Signaling Pathways of this compound in Dendritic Cells
This compound exerts its influence on dendritic cells primarily through the activation of Toll-like receptor (TLR) signaling pathways. This initiates a cascade of intracellular events culminating in DC maturation, enhanced antigen presentation, and the production of key cytokines that shape the adaptive immune response. The central pathways involved are the MyD88-dependent pathway, leading to the activation of NF-κB and the p38 MAPK pathway.
Toll-like Receptor (TLR) Engagement
This compound has been shown to upregulate the expression of TLRs, including TLR2 and TLR9, on both mouse and human dendritic cells.[1] This engagement is a critical first step in initiating the downstream signaling events. The activation of TLRs by this compound triggers a signaling cascade that is largely dependent on the adaptor protein MyD88.[2]
MyD88-Dependent Pathway
The myeloid differentiation primary response 88 (MyD88) protein is a key adaptor molecule for most TLRs. Upon this compound-induced TLR activation, MyD88 is recruited to the receptor complex. This leads to the activation of downstream signaling components, ultimately resulting in the activation of transcription factors that control the expression of genes involved in inflammation and immunity.[2][3]
NF-κB Activation
A crucial downstream effector of the MyD88-dependent pathway is the nuclear factor-kappa B (NF-κB) transcription factor. This compound treatment of immature DCs leads to the rapid activation of NF-κB.[4] This activation is essential for the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines, which are hallmarks of DC maturation.
p38 MAPK Pathway Activation
In addition to the NF-κB pathway, this compound also activates the p38 mitogen-activated protein kinase (MAPK) pathway in dendritic cells. The activation of p38 MAPK is another critical event that contributes to the functional maturation of DCs and the production of interleukin-12 (B1171171) (IL-12).
Quantitative Data on this compound's Effects on Dendritic Cells
The interaction of this compound with dendritic cells leads to measurable changes in their phenotype and function. The following tables summarize the key quantitative findings from relevant studies.
Table 1: Upregulation of Dendritic Cell Surface Markers by this compound
| Surface Marker | Cell Type | Treatment | Fold Change / % Increase | Reference |
| CD40 | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |
| CD80 | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |
| MHC Class I | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated | |
| MHC Class II | Human monocyte-derived DCs | This compound (100 ng/mL) | Significantly upregulated |
Table 2: Effect of this compound on Dendritic Cell Function
| Functional Assay | Cell Type | Treatment | Observation | Reference |
| Antigen Uptake (FITC-dextran) | Human monocyte-derived iDCs | This compound | ~30% reduction | |
| Allogeneic T-cell Proliferation (MLR) | Human monocyte-derived mDCs | This compound | Increased stimulation |
Table 3: Cytokine Production by T-cells Co-cultured with this compound-Treated Dendritic Cells
| Cytokine | Cell Type | Treatment of DCs | % Increase | Reference |
| TNF-α | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |
| IL-5 | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |
| IL-13 | Human CD3+ T-cells | This compound-treated mDCs | Almost doubled | |
| IFN-γ | Human CD3+ T-cells | This compound-treated mDCs | At least 30% | |
| IL-10 | Human CD3+ T-cells | This compound-treated mDCs | At least 30% | |
| IL-12 | Fungus-pulsed murine DCs | This compound | Increased production |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on dendritic cells.
Generation of Monocyte-Derived Dendritic Cells (moDCs)
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thymosin alpha 1 activates dendritic cells for antifungal Th1 resistance through toll-like receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha1 activates the TLR9/MyD88/IRF7-dependent murine cytomegalovirus sensing for induction of anti-viral responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin-alpha1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Thymalfasin and Cytokine Release Syndrome: A Technical Guide for Researchers
An In-depth Examination of the Immunomodulatory Peptide Thymalfasin (B549604) and its Relationship with Cytokine Release Syndrome (CRS), Focusing on its Mechanism of Action, Safety Profile, and Therapeutic Potential in Hyper-inflammatory States.
Executive Summary
This compound, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a primary function of enhancing T-cell-mediated immunity.[1][2] Cytokine Release Syndrome (CRS) is a systemic inflammatory response characterized by a massive and uncontrolled release of pro-inflammatory cytokines, which can lead to life-threatening organ dysfunction. This technical guide provides a comprehensive overview of the current understanding of this compound in the context of CRS. Extensive review of clinical data indicates that this compound is well-tolerated and is not associated with the induction of CRS.[3][4] In contrast, emerging evidence suggests a therapeutic role for this compound in mitigating hyper-inflammatory conditions, often referred to as "cytokine storms," by modulating cytokine production and restoring immune homeostasis.[5][6] This document details the molecular mechanisms of this compound, presents available quantitative data on its immunomodulatory effects, outlines key experimental protocols for its study, and visualizes its signaling pathways.
Introduction to this compound and Cytokine Release Syndrome
This compound (Thymosin Alpha 1)
This compound is a synthetic polypeptide that was originally isolated from thymus tissue.[2] It is approved in numerous countries for the treatment of chronic hepatitis B and C and as an adjuvant for vaccines.[2] Its mechanism of action is centered on the augmentation of T-cell function, including the promotion of T-cell differentiation and maturation.[1][2] this compound has been shown to stimulate the production of Th1-associated cytokines, such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and to activate natural killer (NK) cells.[2]
Cytokine Release Syndrome (CRS)
CRS is a severe systemic inflammatory response triggered by various factors, including infections and certain immunotherapies like CAR-T cell therapy and bispecific antibodies.[7][8] It is characterized by the rapid and excessive release of a broad range of cytokines, leading to symptoms such as fever, hypotension, hypoxia, and in severe cases, multi-organ failure. The pathophysiology of CRS involves a complex interplay between immune effector cells and target cells, resulting in a positive feedback loop of inflammatory cytokine production.
Safety Profile of this compound in Relation to CRS
A thorough review of clinical trial data and post-marketing experience reveals that this compound has a favorable safety profile.[3][4] There are no significant reports or case studies in the published literature that document this compound as a direct cause of Cytokine Release Syndrome.[3][7][8][9][10] The most commonly reported adverse events are mild and transient, including injection site reactions, fever, and nausea.[4] Notably, this compound does not appear to induce the broad and uncontrolled cytokine release that is characteristic of CRS.[4]
This compound in the Mitigation of Hyper-inflammatory States
Recent research, particularly in the context of severe infections like COVID-19 and sepsis, has highlighted the potential of this compound to mitigate cytokine storms.[5][6][11] Instead of inducing a massive cytokine release, this compound appears to modulate the immune response, preventing the excessive inflammation that can lead to organ damage.[5][12]
Clinical and Preclinical Evidence
Clinical studies in patients with COVID-19 have suggested that this compound treatment can reduce the expression of pro-inflammatory cytokines and inhibit lymphocyte activation.[5][13] In a retrospective study of patients with severe COVID-19, this compound treatment was associated with a significant reduction in mortality.[11] Similarly, a systematic review of randomized controlled trials in sepsis patients indicated that this compound may be beneficial in regulating inflammatory mediators.[14] Preclinical studies have also shown that this compound can reduce cytokine release in animal models of severe pancreatitis.[15]
Quantitative Data on the Immunomodulatory Effects of this compound
The following tables summarize the available quantitative data on the effects of this compound on various immunological parameters.
Table 1: Effect of this compound on Lymphocyte Subsets and Inflammatory Markers in COVID-19 Patients
| Parameter | Treatment Group (this compound) | Control Group | p-value | Reference |
| Change in Lymphocyte Count (Day 5 vs. Baseline) | Increased Significantly | - | < 0.01 | [5] |
| Change in C-Reactive Protein (CRP) Level (Day 5 vs. Baseline) | Decreased Significantly (-57.9 ± 38.82) | Decreased (-42.2 ± 48.44) | 0.0016 | [5] |
| CD4+ T-cell Count (Day 5 vs. Day 1, in patients with baseline low-flow oxygen) | 3.84 times higher | - | 0.01 | [16] |
Table 2: In Vitro Effects of this compound on Cytokine Production by Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | Condition | Effect of this compound | Reference |
| IL-2 | PBMCs from patients with chronic hepatitis C | Significant Increase | [17] |
| IFN-γ | PBMCs from patients with chronic hepatitis C | No significant change | [17] |
| IL-4 | PBMCs from patients with chronic hepatitis C | Decrease | [17] |
| IL-10 | PBMCs from patients with chronic hepatitis C | Decrease | [17] |
| TNF-α | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |
| IL-6 | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |
| IL-8 | SARS-CoV-2 stimulated PBMCs | Reduction | [12] |
| IL-10 | SARS-CoV-2 stimulated PBMCs | Promotion | [12] |
Experimental Protocols
In Vitro Stimulation of PBMCs for Cytokine Analysis
This protocol describes the in vitro stimulation of human peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on cytokine production.
Materials:
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Roswell Park Memorial Institute (RPMI) 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Human PBMCs isolated from whole blood.
-
This compound (synthetic, research-grade)
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) for innate immune stimulation, or anti-CD3/anti-CD28 antibodies for T-cell stimulation).
-
96-well cell culture plates.
-
ELISA kits for cytokines of interest (e.g., IL-6, TNF-α, IL-10).
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend in complete RPMI 1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 10, 50, 100 ng/mL) for 1-3 hours in a humidified incubator at 37°C and 5% CO2.
-
Add the stimulating agent (e.g., LPS at 100 ng/mL) to the appropriate wells. Include unstimulated and vehicle-treated controls.
-
Incubate the plate for 24-48 hours.
-
Centrifuge the plate and collect the supernatants for cytokine analysis.
-
Measure cytokine concentrations in the supernatants using specific ELISA kits according to the manufacturer's instructions.
Flow Cytometry for T-cell Activation Markers
This protocol outlines the procedure for analyzing T-cell activation markers by flow cytometry following this compound treatment.
Materials:
-
Isolated PBMCs (as described above).
-
Complete RPMI 1640 medium.
-
This compound.
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies).
-
Fluorescently conjugated antibodies against human cell surface markers (e.g., CD3, CD4, CD8, CD69, CD25).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Fixation/Permeabilization solution (if performing intracellular staining for cytokines).
-
Flow cytometer.
Procedure:
-
Culture PBMCs with this compound and T-cell stimulants as described in the previous protocol.
-
After the desired incubation period (e.g., 24-72 hours), harvest the cells and wash them with cold PBS.
-
Resuspend the cells in flow cytometry staining buffer.
-
Add the cocktail of fluorescently labeled antibodies to the cell suspension and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with staining buffer to remove unbound antibodies.
-
(Optional) For intracellular cytokine staining, fix and permeabilize the cells according to the manufacturer's protocol, followed by incubation with fluorescently labeled anti-cytokine antibodies.
-
Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Analyze the data using appropriate software to quantify the expression of activation markers on different T-cell subsets.
Signaling Pathways
This compound exerts its immunomodulatory effects through the activation of specific signaling pathways in immune cells. A key mechanism involves the interaction with Toll-like receptors (TLRs), which are pattern recognition receptors crucial for innate immunity.[2]
Toll-like Receptor (TLR) Signaling
This compound has been shown to interact with TLRs on dendritic cells and macrophages.[2] This interaction initiates a downstream signaling cascade that ultimately leads to the modulation of cytokine gene expression.
Caption: this compound signaling pathway via Toll-like receptors (TLRs).
NF-κB and MAPK Pathways
The activation of TLRs by this compound leads to the recruitment of adaptor proteins like MyD88 and the subsequent activation of downstream signaling molecules, including TNF receptor-associated factor 6 (TRAF6).[18] This triggers two major signaling cascades: the nuclear factor-kappa B (NF-κB) pathway and the mitogen-activated protein kinase (MAPK) pathway.[19]
-
NF-κB Pathway: The activation of the IκB kinase (IKK) complex leads to the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory cytokines.[18]
-
MAPK Pathway: this compound also activates MAPK pathways, including p38 and JNK, which play a crucial role in regulating the expression of various cytokines and immune response genes.[19]
The dual activation of these pathways allows this compound to fine-tune the immune response, promoting a balanced production of pro- and anti-inflammatory cytokines, thereby preventing the uncontrolled inflammation seen in CRS.
Caption: Experimental workflow for in vitro analysis of this compound's effects.
Conclusion
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. alternative-therapies.com [alternative-therapies.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. This compound therapy accelerates COVID-19 pneumonia rehabilitation through anti-inflammatory mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. clinicalcases.eu [clinicalcases.eu]
- 8. A Case Report of Sustained Cytokine Release Syndrome Due to Glofitamab and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cytokine release syndrome caused by immune checkpoint inhibitors: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thymosin α1 therapy in critically ill patients with COVID-19: A multicenter retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel evidence of Thymosin α1 immunomodulatory properties in SARS-CoV-2 infection: Effect on innate inflammatory response in a peripheral blood mononuclear cell-based in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The efficacy of thymosin α1 as immunomodulatory treatment for sepsis: a systematic review of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Thymosin alpha 1 alleviates inflammation and prevents infection in patients with severe acute pancreatitis through immune regulation: a systematic review and meta-analysis [frontiersin.org]
- 16. A Pilot Trial of this compound (Thymosin-α-1) to Treat Hospitalized Patients With Hypoxemia and Lymphocytopenia Due to Coronavirus Disease 2019 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Activation of IKK by thymosin alpha1 requires the TRAF6 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Molecular Targets of Thymalfasin in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is a well-established immunomodulator with a multifaceted mechanism of action. While its role in enhancing T-cell function and modulating the tumor microenvironment is widely recognized, a growing body of evidence elucidates its direct molecular interactions within cancer cells. This technical guide provides an in-depth exploration of the core molecular targets of this compound in cancer cells, summarizing key signaling pathways, presenting quantitative data from pivotal studies, and detailing relevant experimental methodologies.
Core Molecular Targets and Signaling Pathways
This compound exerts its direct anti-cancer effects through the modulation of several key intracellular signaling pathways, leading to the inhibition of cell proliferation, migration, and invasion, as well as the induction of apoptosis. The primary molecular targets identified to date include the STAT3-MMP2 signaling axis, components of the apoptotic machinery, and potentially Toll-like receptors expressed on cancer cells.
Inhibition of the STAT3-MMP2 Signaling Pathway in Non-Small Cell Lung Cancer (NSCLC)
A significant direct molecular mechanism of this compound in cancer cells is the suppression of the STAT3-MMP2 signaling pathway, particularly in non-small cell lung cancer (NSCLC) cells with high expression of Programmed Death-Ligand 1 (PD-L1).[1][2] This inhibition leads to a reduction in cancer cell migration and invasion.
Signaling Pathway Overview:
This compound treatment in PD-L1 high-expressing NSCLC cells leads to a decrease in the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[1] This, in turn, downregulates the expression of Matrix Metalloproteinase-2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is crucial for cell invasion and metastasis.[1][3]
Quantitative Data:
The following tables summarize the quantitative effects of this compound on the STAT3-MMP2 pathway in NSCLC cell lines.
Table 1: Effect of this compound on STAT3 Phosphorylation and MMP2 Expression
| Cell Line | Treatment | p-STAT3 (Tyr705) Level (Relative to Control) | MMP2 mRNA Level (Fold Change) | MMP2 Protein Level (Relative to Control) | Reference |
|---|---|---|---|---|---|
| H1299 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |
| NL9980 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |
| L9981 (PD-L1 high) | 180 µM Tα1 (48h) | Decreased | Decreased | Decreased | |
| A549 (PD-L1 low) | 180 µM Tα1 (48h) | No significant change | No significant change | No significant change |
| SPC-A-1 (PD-L1 low) | 180 µM Tα1 (48h) | No significant change | No significant change | No significant change | |
Table 2: Effect of this compound on NSCLC Cell Migration and Invasion
| Cell Line | Treatment | Migration Inhibition (%) | Invasion Inhibition (%) | Reference |
|---|---|---|---|---|
| H1299 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |
| NL9980 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |
| L9981 (PD-L1 high) | 180 µM Tα1 | Significant | Significant | |
| A549 (PD-L1 low) | 180 µM Tα1 | Not significant | Not significant |
| SPC-A-1 (PD-L1 low) | 180 µM Tα1 | Not significant | Not significant | |
Induction of Apoptosis in Leukemia Cells
This compound has been shown to directly induce apoptosis in human leukemia cell lines. This pro-apoptotic effect is mediated through the modulation of key proteins in both the extrinsic (death receptor) and intrinsic (mitochondrial) apoptotic pathways.
Signaling Pathway Overview:
This compound treatment of leukemia cells leads to the upregulation of the Fas receptor (Fas/Apol/CD95), a key component of the death receptor pathway. Concurrently, it downregulates the expression of Bcl-2, an anti-apoptotic protein, thereby promoting the mitochondrial pathway of apoptosis.
References
Thymalfasin as a Countermeasure to Immunosenescence: A Technical Guide for Researchers
Executive Summary
Immunosenescence, the age-associated decline in immune function, is a critical factor in the increased susceptibility of the elderly to infections, malignancies, and diminished vaccine efficacy. A primary driver of immunosenescence is the involution of the thymus gland, leading to a significant reduction in the output of naive T cells and a contraction of the T-cell receptor (TCR) repertoire. Thymalfasin (B549604) (Thymosin Alpha 1), a synthetic 28-amino acid peptide identical to the endogenous thymic hormone, has emerged as a promising immunomodulatory agent to counteract these age-related deficits. This technical guide provides an in-depth review of the mechanisms, quantitative effects, and experimental protocols relevant to the study of this compound in the context of aging models. It is designed to serve as a comprehensive resource for researchers investigating therapeutic strategies to rejuvenate the aging immune system.
Core Mechanism of Action: Reinvigorating T-Cell Immunity
This compound exerts its immunomodulatory effects by acting on multiple components of the immune system, with a central role in augmenting T-cell-mediated immunity.[1][2] Its primary therapeutic rationale in aging is the restoration of compromised T-cell function.[3]
Key functions include:
-
Promotion of T-Cell Maturation: this compound promotes the differentiation and maturation of T-cell progenitor cells within the thymus and the periphery. In various assays, it has been shown to increase the numbers of crucial T-cell subsets, including CD3+, CD4+ (helper), and CD8+ (cytotoxic) T cells.[4][5]
-
Enhancement of Antigen Presentation: It enhances the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs), improving the recognition of pathogens and malignant cells by T cells.
-
Modulation of Cytokine and Chemokine Production: this compound stimulates a T-helper 1 (Th1) polarized immune response, characterized by the production of key cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ). It also modulates other cytokines, including IL-6, IL-10, and TNF-α, to help regulate the immune response and control inflammation.
-
Activation of Innate Immunity: It stimulates the activity of Natural Killer (NK) cells and Dendritic Cells (DCs), which are crucial for initial pathogen defense and bridging the innate and adaptive immune responses.
Signaling Pathways
This compound's molecular mechanism is primarily initiated through its interaction with Toll-like receptors (TLRs), particularly TLR2 and TLR9, on myeloid and plasmacytoid dendritic cells (pDCs). This binding triggers a downstream signaling cascade that is critical for its immunomodulatory effects.
The primary pathway involves the recruitment of the adaptor protein Myeloid Differentiation primary response 88 (MyD88). MyD88, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6). This leads to the activation of two major downstream pathways:
-
NF-κB Pathway: TRAF6 activation leads to the stimulation of IκB kinase (IKK), which phosphorylates the inhibitor of NF-κB (IκB), targeting it for degradation. This releases the transcription factor Nuclear Factor-kappa B (NF-κB), allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines like IL-6 and TNF-α.
-
MAPK and IRF7 Pathways: The signaling cascade also activates Mitogen-Activated Protein Kinase (MAPK) pathways (such as p38) and Interferon Regulatory Factor 7 (IRF7). The activation of IRF7 is particularly crucial for the production of Type I interferons (IFN-α), which are vital for antiviral responses.
The culmination of these signaling events is the enhanced production of cytokines that drive T-cell responses and bolster the host's ability to combat infections.
Quantitative Data from Preclinical and Clinical Studies
The efficacy of this compound in enhancing immune responses in aging and other immunocompromised states has been quantified in several studies. The following tables summarize key findings.
Table 1: Effect of this compound on Vaccine Response in Elderly Subjects
| Study Population | Intervention | Outcome Measure | This compound Group | Placebo/Control Group | p-value | Reference |
|---|---|---|---|---|---|---|
| Elderly Men (≥65 years) | Trivalent Influenza Vaccine + this compound (900 µg/m²) | ≥4-fold rise in antibody titer | 69% (31/45) | 52% (21/40) | NS |
| Elderly (≥65 years) | COVID-19 Vaccine Booster + this compound | Immunogenicity, Safety | Ongoing (NCT06821100) | N/A | N/A | |
Table 2: Effect of this compound on T-Cell Populations
| Study Population | Intervention | Outcome Measure | Result | p-value | Reference |
|---|---|---|---|---|---|
| Hospitalized COVID-19 Patients | This compound (1.6 mg/day) | Change in CD4+ T-cell count (Day 5 vs. Day 1) | 3.84-fold greater increase vs. control | 0.01 | |
| Elderly Patients with Malignant Tumor | This compound (1.6 mg/day) | Change in CD4 cell number and NK activity | Increased | Not specified |
| Non-severe COVID-19 Patients | this compound | Change in Lymphocyte count | Significant increase (0.29 to 30.86, units unclear) | < 0.01 | |
Table 3: Effect of this compound on Clinical and Inflammatory Markers
| Study Population | Intervention | Outcome Measure | This compound Group | Control Group | p-value | Reference |
|---|---|---|---|---|---|---|
| Non-severe COVID-19 Patients | This compound | C-Reactive Protein (CRP) Level Change | -57.9 ± 38.82 | -42.2 ± 48.44 | 0.0016 | |
| Non-severe COVID-19 Patients | This compound | Length of Hospital Stay | Significantly shorter | Longer | < 0.01 |
| ESRD Patients on Hemodialysis | this compound (1.6 mg twice weekly) | Mortality | 3 deaths (n=97) | 7 deaths (n=97) | Not specified | |
Experimental Protocols for Assessing Immunosenescence
Evaluating the effect of this compound on immunosenescence requires robust and reproducible experimental protocols. Below are detailed methodologies for key assays used in aging models.
Workflow for In Vitro Analysis of Human Peripheral Blood Mononuclear Cells (PBMCs)
This workflow outlines the process from sample collection to functional analysis for assessing the impact of this compound on T-cell responses in elderly human subjects.
Protocol: Multi-Parameter Flow Cytometry for T-Cell Phenotyping
This method allows for the detailed characterization of T-cell subsets to identify markers of senescence and activation.
1. PBMC Preparation:
-
Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash cells twice with PBS and perform a cell count to determine viability and concentration.
-
Resuspend cells to a concentration of 1-2 x 10⁷ cells/mL in Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% Sodium Azide).
2. Cell Staining (Surface Markers):
-
Aliquot 1 x 10⁶ cells per tube.
-
Add a cocktail of fluorescently-conjugated antibodies. A recommended panel for immunosenescence includes:
-
Lineage: CD3, CD4, CD8
-
Naïve/Memory: CD45RA, CCR7 (or CD62L)
-
Senescence/Exhaustion: CD28, CD57, PD-1, KLRG1
-
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 2 mL of staining buffer, centrifuging at 400 x g for 5 minutes.
3. Fixation and Permeabilization (for Intracellular Staining):
-
If measuring intracellular markers (e.g., cytokines like IFN-γ, TNF-α, or proliferation marker Ki-67), fix the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.
4. Intracellular Staining:
-
Add antibodies for intracellular targets (e.g., anti-IFN-γ, anti-Ki-67) diluted in permeabilization buffer.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with permeabilization buffer.
5. Acquisition and Analysis:
-
Resuspend the final cell pellet in 300-500 µL of staining buffer.
-
Acquire samples on a multi-color flow cytometer.
-
Analyze data using appropriate software (e.g., FlowJo, FCS Express), gating on lymphocyte populations and subsequently on CD4+ and CD8+ T cells to evaluate the expression of senescence and memory markers.
Protocol: IFN-γ ELISpot Assay for Antigen-Specific Responses
This assay quantifies the frequency of antigen-specific T cells that secrete IFN-γ upon re-stimulation. It is highly sensitive and ideal for assessing vaccine responses.
Day 1: Plate Coating
-
Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 35-70% ethanol (B145695) for 1 minute.
-
Wash the plate 3 times with 200 µL/well of sterile PBS.
-
Coat each well with 100 µL of anti-human IFN-γ capture antibody (e.g., at 10 µg/mL in PBS).
-
Seal the plate and incubate overnight at 4°C.
Day 2: Cell Seeding and Stimulation
-
Wash the plate 3 times with PBS to remove excess capture antibody.
-
Block the membrane by adding 200 µL/well of blocking buffer (e.g., RPMI + 10% FBS) and incubate for at least 2 hours at 37°C.
-
Prepare cell suspensions of PBMCs at 2-3 x 10⁶ cells/mL.
-
Discard the blocking buffer and add cells and stimuli to the wells:
-
Negative Control: 100 µL of cells + 100 µL of media.
-
Positive Control: 100 µL of cells + 100 µL of mitogen (e.g., PHA).
-
Test Wells: 100 µL of cells + 100 µL of specific antigen/peptide pool (e.g., influenza or CMV peptides).
-
-
Incubate the plate for 18-24 hours at 37°C, 5% CO₂. Do not disturb the plate during incubation.
Day 3: Spot Development
-
Discard cells and wash the plate 5-6 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 100 µL/well of biotinylated anti-human IFN-γ detection antibody diluted in PBS + 0.5% BSA. Incubate for 2 hours at room temperature.
-
Wash the plate 6 times with PBST.
-
Add 100 µL/well of Streptavidin-Alkaline Phosphatase (AP) conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate 3 times with PBST, followed by 3 washes with PBS.
-
Add 100 µL/well of AP substrate solution (e.g., BCIP/NBT). Monitor for spot development (10-30 minutes).
-
Stop the reaction by washing thoroughly with deionized water.
-
Allow the plate to dry completely before counting the spots using an automated ELISpot reader. Results are expressed as Spot Forming Units (SFU) per million cells.
Conclusion and Future Directions
This compound demonstrates significant potential as a therapeutic agent to mitigate key aspects of immunosenescence. Its well-defined mechanism of action, centered on the activation of TLR-mediated signaling pathways to enhance T-cell function, provides a strong rationale for its use in aging-related immune decline. Quantitative data from clinical trials, though still emerging, supports its ability to enhance vaccine responses and restore T-cell numbers in elderly and immunocompromised individuals.
Future research should focus on:
-
Long-term Clinical Trials: Conducting large-scale, placebo-controlled trials in elderly populations to definitively establish the efficacy of this compound in preventing infections and improving overall healthspan.
-
Biomarker Identification: Identifying robust biomarkers of immunosenescence that can predict response to this compound therapy, allowing for more personalized treatment strategies.
-
Combination Therapies: Investigating the synergistic potential of this compound with other geriatric interventions, such as senolytics or other immunomodulators, to achieve a more comprehensive reversal of age-related immune dysfunction.
The protocols and data presented in this guide offer a foundational framework for professionals in the field to design and execute rigorous studies aimed at harnessing the therapeutic potential of this compound for the aging population.
References
- 1. Flow Cytometry Protocols [bdbiosciences.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Augmentation of influenza antibody response in elderly men by thymosin alpha one. A double-blind placebo-controlled clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Toxicology of Thymalfasin: An In-depth Technical Guide
Thymalfasin, a synthetic 28-amino acid peptide identical to human thymosin alpha 1, is an immunomodulating agent with a well-established safety profile demonstrated in numerous preclinical studies. This technical guide provides a comprehensive overview of the preclinical toxicology of this compound, summarizing key findings from acute, subchronic, and chronic toxicity studies, as well as investigations into its reproductive and developmental toxicity, genotoxicity, and carcinogenicity. The information is intended for researchers, scientists, and drug development professionals.
Executive Summary of Toxicological Findings
Preclinical toxicology studies on this compound have consistently demonstrated a wide margin of safety. No drug-related adverse toxicities have been observed in a range of studies, and a maximum tolerated dose has not been identified in single or repeated-dose investigations.[1] The preclinical data indicate a low potential for toxicity, supporting its clinical use.
Acute Toxicity
Single-dose toxicity studies have been conducted in multiple species, including mice, rats, and marmosets. Administration of this compound via subcutaneous injection at doses up to 20 mg/kg did not produce any drug-related adverse effects.[2] This dose represents a significant multiple of the typical human clinical dose. Animal toxicology studies have shown no adverse reactions in single doses up to 20 mg/kg.[2][3]
Table 1: Summary of Acute Toxicity Studies
| Species | Route of Administration | Maximum Dose Tested | Observed Adverse Effects | Reference |
| Mice | Subcutaneous | 20 mg/kg | None reported | [2] |
| Rats | Subcutaneous | 20 mg/kg | None reported | |
| Marmosets | Subcutaneous | 20 mg/kg | None reported |
Experimental Protocol: Acute Single-Dose Toxicity Study (General)
A standardized protocol for an acute single-dose toxicity study, as would be typical for a substance like this compound, is outlined below.
-
Test System: Rodent (e.g., Sprague-Dawley rats or CD-1 mice) and non-rodent (e.g., Cynomolgus monkeys or marmosets) species. Both male and female animals are used.
-
Route of Administration: Subcutaneous injection, reflecting the clinical route of administration.
-
Dose Levels: A single administration of this compound at graded dose levels, including a high dose up to 20 mg/kg, and a vehicle control group.
-
Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days post-administration.
-
Endpoints:
-
Mortality: The number of animals that die during the observation period.
-
Clinical Observations: Daily detailed observations for any signs of systemic toxicity, such as changes in behavior, appearance, and physiological functions.
-
Body Weight: Measurement of body weight prior to dosing and at regular intervals throughout the observation period.
-
Gross Pathology: At the end of the observation period, all animals are euthanized and subjected to a thorough gross necropsy to identify any abnormalities in organs and tissues.
-
Subchronic and Chronic Toxicity
Repeated-dose toxicity studies of this compound have been conducted for durations of up to 26 weeks. In these studies, no drug-related adverse effects were observed at the highest doses tested.
Table 2: Summary of Repeated-Dose Toxicity Studies
| Species | Duration | Route of Administration | Highest Dose Tested | Observed Adverse Effects | Reference |
| Mice, Rats, Marmosets | 13 weeks | Subcutaneous | 6 mg/kg/day | None reported | |
| Mice, Rats, Marmosets | 26 weeks | Subcutaneous | Not specified | None reported |
Experimental Protocol: 13-Week Repeated-Dose Toxicity Study (General)
The following is a representative protocol for a 13-week subchronic toxicity study.
-
Test System: Rodent (e.g., rats) and non-rodent (e.g., marmosets) species, with an equal number of male and female animals in each group.
-
Route of Administration: Daily subcutaneous injection.
-
Dose Levels: At least three dose levels of this compound (e.g., low, mid, and high) and a concurrent vehicle control group. The highest dose tested was 6 mg/kg/day.
-
Duration of Treatment: Daily administration for 13 consecutive weeks.
-
Endpoints:
-
In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements.
-
Clinical Pathology: Hematology, clinical chemistry, and urinalysis performed at baseline and at the end of the treatment period.
-
Gross Pathology and Organ Weights: At termination, all animals undergo a full necropsy, and the weights of major organs are recorded.
-
Histopathology: Microscopic examination of a comprehensive set of tissues from all animals in the control and high-dose groups. Tissues from lower-dose groups may also be examined as necessary.
-
Reproductive and Developmental Toxicity
Reproductive and developmental toxicity studies, including teratology studies in mice and rabbits, have been completed for this compound. These studies have shown no differences in fetal abnormalities between control animals and animals treated with this compound. SciClone Pharmaceuticals has stated that a "lengthy Segment 3 Reproductive Toxicology" study in rodents was "successfully completed," although detailed data from these studies are not publicly available.
Table 3: Summary of Reproductive and Developmental Toxicity Studies
| Study Type | Species | Findings | Reference |
| Teratology | Mice, Rabbits | No difference in fetal abnormalities compared to control. | |
| Segment III | Rodents | "Successfully completed" with no adverse findings reported. |
Experimental Protocol: Segment II (Embryo-Fetal Development) Study (General)
A typical Segment II study design is as follows:
-
Test System: Pregnant animals of two species, typically a rodent (e.g., rats) and a non-rodent (e.g., rabbits).
-
Route of Administration: Daily administration (e.g., subcutaneous injection) during the period of major organogenesis.
-
Dose Levels: At least three dose levels of this compound and a vehicle control group. The highest dose should ideally produce some evidence of maternal toxicity to assess fetal effects at and below this level.
-
Endpoints:
-
Maternal Observations: Clinical signs, body weight, and food consumption are monitored throughout gestation.
-
Uterine Examination: Near term, females are euthanized, and the uterus is examined to determine the number of corpora lutea, implantations, resorptions, and live and dead fetuses.
-
Fetal Evaluation: Live fetuses are weighed and examined for external, visceral, and skeletal malformations and variations.
-
Genotoxicity
This compound has been evaluated for its genotoxic potential in a battery of in vitro and in vivo assays. The results of these mutagenicity studies have shown no adverse findings, indicating that this compound is not genotoxic.
Table 4: Summary of Genotoxicity Studies
| Assay Type | Test System | Result | Reference |
| In vitro and in vivo assays | Not specified | No genotoxicity signals produced. | |
| Mutagenicity studies | Not specified | No adverse findings. |
Experimental Protocol: In Vitro Chromosomal Aberration Assay (General)
A standard protocol for an in vitro chromosomal aberration assay is provided below.
-
Test System: A suitable mammalian cell line, such as Chinese Hamster Ovary (CHO) cells.
-
Test Conditions: Cells are exposed to at least three concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix). A vehicle control and a positive control are included.
-
Procedure: After the treatment period, cells are treated with a metaphase-arresting agent, harvested, and slides are prepared for microscopic analysis.
-
Endpoint: The frequency of structural and numerical chromosomal aberrations in metaphase cells is determined.
Experimental Protocol: In Vivo Micronucleus Assay (General)
A common in vivo genotoxicity assay is the rodent micronucleus test.
-
Test System: Rodents, typically mice or rats.
-
Route of Administration: Administration of this compound, usually via the clinical route (subcutaneous) or a route ensuring systemic exposure, at multiple dose levels.
-
Procedure: Bone marrow or peripheral blood is collected at appropriate time points after treatment. The cells are processed and stained for microscopic examination.
-
Endpoint: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is quantified as an indicator of chromosomal damage.
Carcinogenicity
Long-term carcinogenicity studies with this compound have not been conducted.
Immunomodulatory Signaling Pathways
The immunomodulatory effects of this compound are central to its mechanism of action. It primarily enhances T-cell function and modulates the production of various cytokines.
This compound's Interaction with Immune Cells
References
Thymalfasin's Modulation of Toll-like Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Thymalfasin (B549604), a synthetic equivalent of the endogenous 28-amino acid peptide Thymosin Alpha 1, is a potent immunomodulator with a well-established role in enhancing T-cell function and restoring immune homeostasis. A critical aspect of its mechanism of action involves the direct engagement and activation of Toll-like Receptor (TLR) signaling pathways, primarily on antigen-presenting cells (APCs) such as dendritic cells (DCs). This technical guide provides an in-depth examination of the molecular interactions and downstream consequences of this compound's effects on TLR signaling, supported by quantitative data, detailed experimental methodologies, and visual pathway and workflow diagrams. The evidence strongly indicates that this compound functions as a TLR agonist, predominantly signaling through the MyD88-dependent pathway via TLR2 and TLR9, leading to dendritic cell maturation, cytokine production, and the orchestration of a Th1-polarized immune response.
Introduction to this compound and Toll-like Receptors
This compound has demonstrated therapeutic efficacy in a range of clinical settings, including chronic viral infections and as an adjuvant in vaccines and cancer immunotherapy.[1][2] Its immunomodulatory effects are multifaceted, but a key initiating event is its interaction with pattern recognition receptors (PRRs) of the innate immune system.[3] Toll-like receptors are a class of PRRs that recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), triggering intracellular signaling cascades that lead to the production of inflammatory cytokines and the activation of adaptive immunity.[2] this compound has been identified as an agonist for specific TLRs, thereby initiating a pro-inflammatory and antiviral immune response.[4]
Quantitative Data on this compound's Effects on Dendritic Cell Maturation and TLR Binding
This compound's interaction with TLRs on dendritic cells induces a program of maturation, characterized by the upregulation of co-stimulatory molecules and MHC class I and II molecules, which are essential for antigen presentation and T-cell activation. The following tables summarize the available quantitative data from in vitro studies on human monocyte-derived dendritic cells (mo-DCs).
Table 1: Upregulation of Dendritic Cell Surface Markers by this compound
| Surface Marker | Cell Type | This compound Concentration | % Increase in Mean Fluorescence Intensity (MFI) | Reference |
| CD40 | Immature mo-DCs | 50 ng/mL | 11% | |
| CD80 | Immature mo-DCs | 50 ng/mL | 28% | |
| MHC Class I | Immature mo-DCs | 50 ng/mL | 34% | |
| MHC Class II | Immature mo-DCs | 50 ng/mL | 17% |
Table 2: Binding Affinity of this compound to TLR2
| Ligand | Receptor | Method | Dissociation Constant (KD) | Reference |
| This compound (Tα1) | Toll-like receptor 2 (TLR2) | Surface Plasmon Resonance (SPR) | 35.4 μmol/L |
This compound-Induced TLR Signaling Pathways
The current body of evidence indicates that this compound primarily activates the MyD88-dependent signaling pathway downstream of TLR2 and TLR9. This pathway is crucial for the production of a wide range of pro-inflammatory cytokines. While this compound has been reported to have a dual effect on TLR4 signaling, potentially dampening its pro-inflammatory output, direct evidence for significant involvement of the TRIF-dependent pathway is limited.
The MyD88-Dependent Signaling Pathway
Upon binding of this compound to TLR2 or TLR9, the receptor undergoes a conformational change, leading to the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88). This initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB and the p38 MAPK pathway, leading to the expression of genes encoding pro-inflammatory cytokines and co-stimulatory molecules.
Evidence for TRIF-Dependent Pathway Modulation
While the primary mechanism of this compound is through the MyD88-dependent pathway, some studies suggest a more complex interaction with TLR signaling, including potential modulation of the TRIF-dependent pathway. For instance, this compound has been shown to have a dual effect on dendritic cells stimulated with viral (TLR3, TLR7/8) versus bacterial (TLR2, TLR4) TLR agonists. In the context of viral TLR agonists, this compound enhanced the expression of maturation markers and pro-inflammatory cytokines (IL-6, TNF-α). Conversely, with bacterial TLR2 and TLR4 stimulation, this compound was found to decrease the production of these inflammatory mediators. This suggests a nuanced regulatory role for this compound that may involve crosstalk with or modulation of different TLR signaling arms, although a direct role in activating the TRIF pathway, which is downstream of TLR3 and TLR4, has not been definitively established.
Experimental Protocols
The following sections outline the general methodologies employed in studies investigating the effects of this compound on TLR signaling.
Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
This protocol describes the generation of immature dendritic cells (iDCs) from human peripheral blood monocytes.
Workflow:
Detailed Steps:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purification of CD14+ Monocytes: CD14+ monocytes are purified from the PBMC population using magnetic-activated cell sorting (MACS) with anti-CD14 microbeads. Purity should be assessed by flow cytometry and is typically >95%.
-
Differentiation into Immature Dendritic Cells (iDCs): Purified monocytes are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and recombinant human granulocyte-macrophage colony-stimulating factor (GM-CSF; e.g., 50 ng/mL) and interleukin-4 (IL-4; e.g., 50 ng/mL). Cells are incubated for 5-7 days at 37°C in a 5% CO2 incubator.
-
This compound Treatment: For experimental groups, this compound is added to the culture medium at the desired concentration (e.g., 50 ng/mL) during the differentiation process or during maturation.
-
Maturation of Dendritic Cells: To generate mature dendritic cells (mDCs), a maturation stimulus such as Tumor Necrosis Factor-alpha (TNF-α; e.g., 10 ng/mL) is added to the culture for an additional 48 hours.
Analysis of Dendritic Cell Maturation by Flow Cytometry
This protocol allows for the quantification of cell surface marker expression on dendritic cells.
Workflow:
Detailed Steps:
-
Cell Preparation: Harvest dendritic cells from culture and wash with FACS buffer (e.g., PBS with 2% FBS).
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently conjugated monoclonal antibodies specific for dendritic cell maturation markers (e.g., anti-CD40, anti-CD80, anti-CD86, anti-MHC class I, anti-MHC class II) for 30 minutes on ice in the dark.
-
Washing: Wash the cells to remove unbound antibodies.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate software to determine the percentage of positive cells and the mean fluorescence intensity (MFI) for each marker.
Quantification of Cytokine Production using Bio-Plex Assay
This multiplex immunoassay allows for the simultaneous measurement of multiple cytokines in cell culture supernatants.
Detailed Steps:
-
Sample Collection: Collect supernatants from dendritic cell cultures or co-cultures with T-cells.
-
Assay Procedure: Follow the manufacturer's protocol for the Bio-Plex cytokine assay. This typically involves incubating the supernatant with antibody-coupled magnetic beads, followed by the addition of a biotinylated detection antibody and then a streptavidin-phycoerythrin conjugate.
-
Data Acquisition: Read the plate on a Bio-Plex array reader.
-
Data Analysis: Calculate cytokine concentrations based on a standard curve.
Analysis of Signaling Pathway Activation by Bio-Plex Phosphoprotein Assay
This assay quantifies the phosphorylation status of key signaling proteins.
Detailed Steps:
-
Cell Lysis: Lyse this compound-treated monocytes or dendritic cells at various time points to prepare protein lysates.
-
Assay Procedure: Follow the manufacturer's protocol for the Bio-Plex phosphoprotein assay, which is similar in principle to the cytokine assay but uses antibodies specific for phosphorylated proteins (e.g., p-p38, p-IκBα).
-
Data Acquisition and Analysis: Read the plate on a Bio-Plex array reader and analyze the data to determine the relative levels of phosphorylated proteins.
Mixed Lymphocyte Reaction (MLR)
This functional assay assesses the ability of this compound-matured dendritic cells to stimulate T-cell proliferation.
Detailed Steps:
-
Prepare Stimulator Cells: Use this compound-matured dendritic cells as stimulator cells.
-
Prepare Responder Cells: Isolate allogeneic CD3+ T-cells from a different donor to serve as responder cells.
-
Co-culture: Co-culture the stimulator and responder cells at various ratios for several days.
-
Assess Proliferation: Measure T-cell proliferation using methods such as CFSE dye dilution followed by flow cytometry or [3H]-thymidine incorporation.
Conclusion and Future Directions
This compound's immunomodulatory effects are, in significant part, initiated by its agonist activity on Toll-like receptors, particularly TLR2 and TLR9. This interaction triggers the MyD88-dependent signaling pathway, leading to the activation of NF-κB and p38 MAPK. The downstream consequences of this signaling include the maturation of dendritic cells, characterized by the upregulation of co-stimulatory and MHC molecules, and the production of a broad spectrum of cytokines that promote a Th1-biased immune response.
While the primary signaling axis has been well-elucidated, several areas warrant further investigation. A more comprehensive understanding of the dose-dependent effects of this compound on cytokine production would be beneficial for optimizing therapeutic regimens. Furthermore, the intriguing dual effect of this compound on TLR4-mediated responses suggests a more complex regulatory role that may involve crosstalk with the TRIF-dependent pathway or other signaling modulators. Future research should aim to dissect these more nuanced aspects of this compound's interaction with the innate immune system to fully harness its therapeutic potential. The development of more detailed and standardized experimental protocols will also be crucial for ensuring the reproducibility and comparability of findings across different research groups.
References
An In-Depth Technical Guide to the In Vitro Bioactivity of Synthetic Thymalfasin (Thymosin Alpha 1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid polypeptide, is the chemical equivalent of the naturally occurring human peptide, Thymosin Alpha 1 (Tα1).[1][2] Originally isolated from bovine thymus extracts, Tα1 is a key mediator of immune function.[3] Synthetic this compound is utilized for its potent immunomodulatory properties, which primarily involve the restoration and enhancement of cell-mediated immunity.[4] It is approved in over 35 countries for treating conditions like chronic hepatitis B and C and as an immune enhancer in various diseases.[5]
This document provides a technical overview of the in vitro bioactivity of synthetic this compound, focusing on its effects on various immune cells, the signaling pathways it modulates, and the experimental protocols used to characterize its function.
Core Mechanism of Action
In vitro studies have established that this compound's bioactivity is centered on the augmentation of T-cell function and the modulation of innate immune responses. It interacts with key immune cells, particularly T-cells and dendritic cells (DCs), to initiate a cascade of downstream effects. A primary mechanism involves its interaction with Toll-like receptors (TLRs), such as TLR2 and TLR9, on antigen-presenting cells. This engagement activates intracellular signaling pathways, including NF-κB and MAPKs, leading to a T-helper 1 (Th1) polarized immune response, crucial for antiviral and antitumor activity.
Quantitative Data Summary of In Vitro Bioactivity
The following tables summarize the observed in vitro effects of synthetic this compound on various immune cell populations and their functions. While much of the literature describes these effects qualitatively, available quantitative data is included.
Table 1: Effects on T-Lymphocyte Populations and Function
| Parameter | Cell Type | Observed Effect | Citation |
|---|---|---|---|
| Maturation/Differentiation | T-cell precursors | Promotes differentiation and maturation. | |
| Cell Surface Markers | T-cells | Increases the number of CD3+, CD4+, and CD8+ cells. | |
| Proliferation | T-cells | Stimulates clonal expansion following activation. | |
| Apoptosis | Thymocytes | Antagonizes dexamethasone-induced apoptosis. | |
| Th1 Response | T-cells | Increases Th1-associated cytokine production (IL-2, IFN-γ). |
| Th2 Response | T-cells | Decreases Th2-associated cytokine production (IL-4, IL-10). | |
Table 2: Effects on Dendritic Cell (DC) Maturation and Function
| Parameter | Cell Type | Observed Effect | Citation |
|---|---|---|---|
| Maturation Markers | Monocyte-derived DCs | Upregulates expression of CD40, CD80, and TIM-3. | |
| Antigen Presentation | Monocyte-derived DCs | Enhances expression of MHC Class I and Class II molecules. | |
| Inhibitory Markers | Plasmacytoid DCs (pDCs) | Decreases expression of PDL-1. | |
| Cytokine Production | Dendritic Cells | Induces secretion of IL-6, IL-12, and TNF-α. |
| Antigen Uptake | Immature DCs | Reduces endocytosis function, consistent with maturation. | |
Table 3: Effects on Cytokine and Receptor Expression
| Molecule | Cell Type(s) | Observed Effect | Citation |
|---|---|---|---|
| IL-2 | T-cells | Increased production. | |
| IFN-γ | T-cells, NK cells | Increased production. | |
| IL-3 | T-cells | Increased production. | |
| IL-6, IL-8, TNF-α | Dendritic Cells | Increased secretion upon viral TLR stimulation. | |
| IL-4, IL-10 | T-cells | Decreased production. |
| IL-2 Receptor | T-cells | Increased expression following mitogen activation. | |
Table 4: Effects on Gene Expression and Other Immune Functions
| Parameter | Cell Type(s) | Observed Effect | Citation |
|---|---|---|---|
| MHC Class I mRNA | FRTL-5 cells | Increased expression, peaking at 153 ± 8% of control after 12h. | |
| MHC Class I Surface Expression | Tumor cells, Macrophages | Increased surface expression. | |
| NK Cell Activity | NK cells | Increased cytotoxic activity. |
| TLR Expression | Dendritic Cells | Upregulates expression of TLR2 and TLR9. | |
Signaling Pathways and Logical Models
The immunomodulatory effects of this compound are mediated by complex signaling networks. The following diagrams illustrate key pathways.
Caption: this compound signaling in dendritic cells via TLRs.
Caption: Logical model of this compound promoting a Th1 response.
Experimental Protocols and Workflows
Detailed methodologies are essential for the accurate assessment of this compound's in vitro bioactivity.
T-Cell Proliferation Assay (CFSE-Based)
This assay measures the ability of this compound to enhance T-cell proliferation in response to a stimulus. Carboxyfluorescein succinimidyl ester (CFSE) is a fluorescent dye that binds to intracellular proteins and is halved with each cell division, allowing proliferation to be tracked via flow cytometry.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. Isolate CD4+ or CD8+ T-cells using magnetic-activated cell sorting (MACS) if a purified population is required.
-
CFSE Labeling: Resuspend cells at 1 x 10⁶ cells/mL in pre-warmed PBS. Add CFSE dye to a final concentration of 0.5-5 µM. Incubate for 10 minutes at 37°C. Quench the reaction by adding 5 volumes of cold complete RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Cell Culture: Wash cells twice and resuspend in complete RPMI-1640. Plate 1-2 x 10⁵ cells per well in a 96-well round-bottom plate.
-
Stimulation: Add this compound at various concentrations (e.g., 0.1 to 10 µg/mL). Add a primary T-cell stimulus, such as anti-CD3/CD28 antibodies, phytohemagglutinin (PHA), or a specific antigen. Include unstimulated (negative) and stimulus-only (positive) controls.
-
Incubation: Culture the cells for 3 to 5 days at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest cells and stain with fluorescently-labeled antibodies for T-cell markers (e.g., CD3, CD4, CD8). Acquire data on a flow cytometer, gating on the live lymphocyte population. Analyze the CFSE fluorescence histogram to determine the percentage of divided cells and the proliferation index.
Caption: Experimental workflow for a CFSE T-cell proliferation assay.
Dendritic Cell Maturation Assay
This protocol assesses the effect of this compound on the maturation of monocyte-derived DCs, measured by the upregulation of co-stimulatory molecules and MHC.
Methodology:
-
Monocyte Isolation: Isolate CD14+ monocytes from PBMCs using MACS.
-
DC Differentiation: Culture monocytes for 5-6 days in complete RPMI-1640 medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to generate immature DCs (iDCs).
-
Stimulation: Harvest iDCs and re-plate. Add this compound at desired concentrations. As a positive control for maturation, add Lipopolysaccharide (LPS, 100 ng/mL). Include an untreated iDC control.
-
Incubation: Culture cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with a panel of fluorescently-labeled antibodies against DC markers, such as HLA-DR (MHC-II), CD80, CD86, and CD40. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the live DC population and analyze the median fluorescence intensity (MFI) and percentage of positive cells for each maturation marker to quantify the effect of this compound.
Caption: Experimental workflow for a DC maturation assay.
Conclusion
Synthetic this compound demonstrates a wide range of in vitro bioactivities that underscore its role as a potent immunomodulator. Its ability to promote the maturation and function of T-cells and dendritic cells, drive a Th1-biased cytokine response, and enhance MHC expression provides a strong rationale for its clinical use in viral infections and oncology. The experimental frameworks provided here serve as a guide for researchers to further elucidate its mechanisms and explore its therapeutic potential in various disease models.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Thymalfasin in Sepsis Research: Application Notes and Protocols for In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Thymalfasin (Thymosin alpha 1), a key immunomodulatory agent, in preclinical animal models of sepsis. This document details its mechanism of action, summarizes key quantitative outcomes from various studies, and provides detailed protocols for the most common experimental models.
Application Notes
This compound is a synthetic 28-amino acid polypeptide identical to the naturally occurring thymic peptide that plays a crucial role in regulating both innate and adaptive immunity.[1][2] In the context of sepsis, a life-threatening condition characterized by a dysregulated host response to infection, this compound has emerged as a promising therapeutic candidate.[3][4][5] Its primary mechanism revolves around restoring immune homeostasis, which is often severely compromised during sepsis.
Mechanism of Action:
This compound's immunomodulatory effects are multifaceted. It has been shown to:
-
Promote T-cell differentiation and maturation : It enhances the development of various T-cell populations, including CD4+ and CD8+ cells.
-
Stimulate Th1 cytokine production : It increases the production of key Th1 cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
-
Activate Natural Killer (NK) cells : It boosts the cytotoxic activity of NK cells, which are crucial for clearing pathogens.
-
Modulate Dendritic Cells (DCs) : this compound can upregulate the expression of Toll-like receptors (TLRs), such as TLR2 and TLR9, on dendritic cells. This leads to the activation of downstream signaling pathways including NF-κB and JNK/P38/AP1, ultimately enhancing the antigen-presenting capacity of DCs.
-
Suppress excessive inflammation : It can downregulate the production of pro-inflammatory cytokines like IL-1β and Tumor Necrosis Factor-alpha (TNF-α), which are often elevated to detrimental levels in sepsis.
By targeting these key immunological pathways, this compound helps to rebalance (B12800153) the host's immune response, shifting it from a state of overwhelming inflammation and subsequent immunosuppression towards a more effective and controlled anti-pathogen response.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies investigating the effects of this compound in animal models of sepsis.
Table 1: Effects of this compound on Survival Rates in Sepsis Animal Models
| Animal Model | Species | Sepsis Induction | This compound Dosage | Treatment Regimen | Survival Rate (this compound Group) | Survival Rate (Control Group) | Reference |
| Endotoxemia | Mouse | LPS (10 mg/kg, i.p.) | 1 mg/kg | Single dose post-LPS | Significantly increased | Decreased | |
| Endotoxemia | Mouse | Endotoxin | Not specified | Combination with Dexamethasone | Highest survival rate among 5 groups | Lower survival rates |
Table 2: Immunomodulatory Effects of this compound in Sepsis Animal Models
| Animal Model | Species | Sepsis Induction | This compound Dosage | Key Immunological Outcome | Result in this compound Group | Result in Control Group | Reference |
| Endotoxemia | Mouse | LPS (10 mg/kg, i.p.) | 1 mg/kg | Dendritic Cell (DC) numbers in peripheral blood | Significantly elevated | Significantly decreased | |
| CLP | Rat | Cecal Ligation and Puncture | Not specified | CD4+CD25+ T cells | Significantly reduced | Significantly increased | |
| CLP | Rat | Cecal Ligation and Puncture | Not specified | OX62+ Dendritic Cells | Significantly decreased | Significantly increased | |
| Endotoxemia | Mouse | Endotoxin | Not specified | Dendritic Cell (DC) numbers | Increased | Decreased |
Table 3: Effects of this compound on Inflammatory Cytokines in Sepsis Animal Models
| Animal Model | Species | Sepsis Induction | This compound Dosage | Cytokine Measured | Result in this compound Group | Result in Control Group | Reference |
| CLP | Rat | Cecal Ligation and Puncture | Not specified | TNF-α | Significantly decreased | Significantly increased | |
| CLP | Rat | Cecal Ligation and Puncture | Not specified | IL-6 | Significantly decreased | Significantly increased | |
| Endotoxemia | Mouse | LPS (10 mg/kg, i.p.) | 1 mg/kg | TNF-α | Not specified | Not specified |
Experimental Protocols
Cecal Ligation and Puncture (CLP) Model of Polymicrobial Sepsis
The CLP model is considered the gold standard for inducing sepsis in rodents as it closely mimics the pathophysiology of human polymicrobial sepsis.
Materials:
-
Male Sprague Dawley rats (220 ± 20 g) or mice
-
Anesthetic (e.g., ketamine/xylazine (B1663881) cocktail or isoflurane)
-
Surgical instruments (scissors, forceps, needle holder)
-
3-0 silk suture
-
21-gauge needle
-
Sterile saline
-
This compound solution
-
Buprenorphine for analgesia
Protocol:
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic protocol (e.g., intraperitoneal injection of ketamine at 87.5 mg/kg and xylazine at 5-12.5 mg/kg). Confirm the depth of anesthesia by assessing the lack of response to a toe pinch.
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area with an appropriate antiseptic.
-
Laparotomy: Make a 1.5-2 cm midline incision through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exposure: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum with a 3-0 silk suture at a desired distance from the distal end (e.g., halfway between the distal pole and the base of the cecum). The length of the ligated cecum is a critical determinant of sepsis severity.
-
Puncture: Puncture the ligated cecum once or twice with a 21-gauge needle. A small amount of fecal matter should be extruded to confirm patency.
-
Repositioning: Gently return the cecum to the peritoneal cavity.
-
Closure: Close the peritoneal and skin incisions in layers using appropriate sutures.
-
Fluid Resuscitation and Analgesia: Immediately after surgery, administer pre-warmed sterile saline (e.g., 1 ml) subcutaneously or intraperitoneally to provide fluid resuscitation. Administer buprenorphine (0.05 mg/kg) for analgesia.
-
This compound Administration: Administer this compound at the desired dose and route (e.g., intraperitoneally or subcutaneously) according to the experimental design.
-
Sham Control: For the sham group, perform the same surgical procedure, including cecum exposure, but without ligation and puncture.
-
Post-operative Monitoring: Monitor the animals closely for signs of sepsis, such as lethargy, piloerection, and changes in body temperature.
Lipopolysaccharide (LPS)-Induced Endotoxemia Model
The LPS model is a simpler and more reproducible model that induces a systemic inflammatory response characteristic of the initial phase of sepsis.
Materials:
-
Mice (e.g., BALB/c)
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile, pyrogen-free saline
-
This compound solution
Protocol:
-
Animal Grouping: Randomly divide the mice into experimental groups: Control (saline injection), Sepsis model (LPS injection), and this compound-treated groups.
-
LPS Preparation: Dissolve LPS in sterile, pyrogen-free saline to the desired concentration.
-
Sepsis Induction: Induce sepsis by a single intraperitoneal (i.p.) injection of LPS (e.g., 10 mg/kg body weight).
-
Control Group: Inject the control group with an equivalent volume of sterile saline.
-
This compound Administration: Administer this compound (e.g., 1 mg/kg body weight) via the desired route (e.g., i.p.) at a specified time point relative to the LPS injection (e.g., 1 hour after LPS).
-
Monitoring: Monitor the animals for survival and clinical signs of endotoxemia.
-
Sample Collection: At predetermined time points (e.g., 72 hours), collect blood and/or tissue samples for analysis of immune cell populations, cytokine levels, and other relevant biomarkers.
Visualizations
Caption: this compound signaling in dendritic cells.
Caption: Experimental workflow for the CLP model.
Caption: Experimental workflow for the LPS model.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The efficacy of thymosin alpha 1 for severe sepsis (ETASS): a multicenter, single-blind, randomized and controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thymosin alpha 1 treatment for patients with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Thymalfasin Administration in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of the 28-amino acid peptide Thymosin Alpha 1, is a potent immunomodulator with significant therapeutic potential in a range of diseases, including cancers and infectious diseases.[1][2] It primarily enhances cell-mediated immunity by promoting T-cell differentiation and maturation.[3][4] These application notes provide a detailed protocol for the administration of this compound in mice, summarize key quantitative data from preclinical studies, and illustrate the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the quantitative effects of this compound administration in various murine models.
Table 1: Effect of this compound on T-Cell Populations in Mice
| Mouse Model | This compound Administration Protocol | T-Cell Population Analyzed | Result | Reference |
| BALB/c Mice | Oral administration of B. longum expressing Tα1, every other day for 2 weeks | CD3+CD4+ and CD3+CD8+ T-cells in blood, spleen, and thymus | Statistically significant increase compared to control group | [5] |
| C57BL/6 Mice with B16 Melanoma | Intraperitoneal injection of 6000 µg/kg/day for 4 days (in combination with cyclophosphamide (B585) and IFNαβ) | CD4+ and CD8+ splenocytes | Increased percentages of CD8+ cells beyond non-tumor control levels; reversed tumor-induced reduction of CD4+ cells to non-tumor levels. | [6] |
| Immunosuppressed BALB/c Mice | Intraperitoneal injection of 5-50 µg/kg | Mature T-cells | Corrected 5-FU-induced suppression of mature T-cells | [7] |
Table 2: Effect of this compound on Cytokine Levels in Mice
| Mouse Model | This compound Administration Protocol | Cytokine Analyzed | Result | Reference |
| BALB/c Mice | Oral administration of B. longum expressing Tα1, every other day for 2 weeks | IFN-γ and IL-12 (serum) | Statistically significant increase compared to control group | [5] |
| Tumor-bearing Mice | Not specified | IL-1 and TNF-α | Enhanced production by TAM-derived dendritic cells | [8] |
Table 3: Effect of this compound on Tumor Growth in Mice
| Mouse Model | This compound Administration Protocol | Key Findings | Reference |
| Lewis Lung Carcinoma | 200 µg/kg for 4 days (in combination with cyclophosphamide and interferon) | Dramatic and rapid disappearance of tumor burden and increased long-term survival | [9] |
| B16 Melanoma | 6000 µg/kg/day for 4 days (in combination with cyclophosphamide and IFNαβ) | Complete tumor regression for 27.5 days and cured an average of 23% of animals | [6] |
| H460 Lung Cancer Xenograft | 0.081532 µmol/kg (Tα1) daily for 11 days | Tumor inhibition rate of 21.9% (volume) and 31.5% (weight) | [10] |
| LLC Lung Cancer | Not specified | Tumor volume inhibition rate of 40.5 ± 9.7% | [10] |
Experimental Protocols
Protocol 1: Subcutaneous (S.C.) Administration of this compound in Mice
This protocol details the procedure for the subcutaneous administration of this compound in a murine model.
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free saline or phosphate-buffered saline (PBS) for reconstitution
-
Sterile insulin (B600854) syringes (28-30 gauge needle)
-
70% ethanol
-
Animal restraints (as required)
Procedure:
-
Reconstitution of this compound:
-
Aseptically reconstitute the lyophilized this compound powder with sterile saline or PBS to a desired stock concentration (e.g., 1 mg/mL).
-
Gently swirl the vial to completely dissolve the powder. Avoid vigorous shaking to prevent peptide degradation.
-
The reconstituted solution should be clear and colorless.
-
-
Animal Preparation:
-
Weigh the mouse to determine the correct injection volume based on the desired dosage. A typical dosage range for mice is 0.25 mg/kg to 10 mg/kg, administered daily or every other day.
-
Gently restrain the mouse. The scruff of the neck is a common and effective site for subcutaneous injections.
-
-
Administration:
-
Disinfect the injection site on the scruff of the neck with 70% ethanol.
-
Pinch the skin to create a tent.
-
Insert the needle at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger to ensure the needle is not in a blood vessel.
-
Inject the this compound solution slowly. The injection volume should be kept low, typically between 50-100 µL for a 25-30g mouse.
-
Withdraw the needle and gently apply pressure to the injection site if necessary.
-
Monitor the mouse for any adverse reactions post-injection.
-
Protocol 2: Intraperitoneal (I.P.) Administration of this compound in Mice
This protocol describes the intraperitoneal administration of this compound in a murine model.
Materials:
-
This compound (reconstituted solution as per Protocol 1)
-
Sterile syringes with a 23-25 gauge needle
-
70% ethanol
-
Animal restraints (as required)
Procedure:
-
Animal Preparation:
-
Weigh the mouse to calculate the appropriate dose and volume.
-
Properly restrain the mouse, tilting its head downwards to move the abdominal organs away from the injection site.
-
-
Administration:
-
Identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder and major blood vessels.
-
Disinfect the area with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Gently aspirate to check for the presence of blood or urine. If either is present, withdraw the needle and select a new site.
-
Inject the this compound solution slowly.
-
Withdraw the needle and monitor the mouse for any adverse reactions.
-
Mandatory Visualization
This compound Signaling Pathway
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs), particularly TLR2 and TLR9, on antigen-presenting cells such as dendritic cells.[4][11] This interaction initiates a downstream signaling cascade involving MyD88-dependent pathways, leading to the activation of transcription factors like NF-κB and AP-1.[4] This, in turn, promotes the expression of various pro-inflammatory cytokines and co-stimulatory molecules, ultimately leading to a T-helper 1 (Th1) polarized immune response.
Caption: this compound signaling via TLRs to activate NF-κB and MAPK pathways.
Experimental Workflow for In Vivo this compound Studies in Mice
The following diagram outlines a general experimental workflow for preclinical evaluation of this compound in a murine cancer model.
Caption: General experimental workflow for in vivo studies of this compound.
References
- 1. Immune Modulation with Thymosin Alpha 1 Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Thymosin alpha-1-transformed Bifidobacterium promotes T cell proliferation and maturation in mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High doses of thymosin alpha 1 enhance the anti-tumor efficacy of combination chemo-immunotherapy for murine B16 melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunomodulating activity of thymosin fraction 5 and thymosin alpha 1 in immunosuppressed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of thymosin alpha 1 on the antitumor activity of tumor-associated macrophage-derived dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combination treatment using thymosin alpha 1 and interferon after cyclophosphamide is able to cure Lewis lung carcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modified Thymosin Alpha 1 Distributes and Inhibits the Growth of Lung Cancer in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Thymalfasin as a Vaccine Adjuvant for Viral Antigens
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic 28-amino acid polypeptide identical to the naturally occurring thymosin alpha 1, is a well-characterized immunomodulatory agent.[1][2] Originally isolated from bovine thymus extract, it enhances T-cell function, dendritic cell (DC) maturation, and cytokine production.[2][3][4] These properties have led to its investigation and use as a vaccine adjuvant, particularly for viral antigens in populations with compromised or senescent immune systems, such as the elderly or patients undergoing hemodialysis. This compound is approved in numerous countries for treating chronic hepatitis B and C and for boosting immune responses in other diseases.
These application notes provide a summary of the mechanism of action, quantitative data from key clinical studies, and detailed protocols for evaluating this compound as a vaccine adjuvant for viral antigens.
Mechanism of Action
The adjuvant effect of this compound is not fully understood but is primarily attributed to its ability to augment T-cell mediated immunity. It acts on multiple immune cell types to create a more robust and effective response to vaccination.
-
T-Cell Maturation and Function: this compound promotes the differentiation and maturation of T-cell progenitors and has been shown to increase the numbers of CD4+, CD8+, and CD3+ cells. It stimulates the production of key Th1-type cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are crucial for cell-mediated immunity against viral infections.
-
Dendritic Cell (DC) Activation: this compound enhances the antigen-presenting capacity of DCs. It upregulates the expression of Toll-like receptors (TLRs), including TLR2 and TLR9, on DCs. This engagement triggers downstream signaling cascades involving MyD88, leading to the activation of transcription factors like NF-κB and AP-1. This results in increased expression of co-stimulatory molecules (e.g., CD40, CD80) and the production of pro-inflammatory cytokines, ultimately leading to more potent T-cell activation.
-
Antibody Response: By enhancing T-cell help, this compound increases antibody responses to T-cell-dependent antigens, a critical factor for the efficacy of most viral vaccines.
Data Presentation: Efficacy in Viral Vaccines
This compound has been evaluated as an adjuvant for influenza and hepatitis B vaccines, demonstrating significant enhancement of immune responses, particularly in immunocompromised or elderly populations.
Table 1: Summary of Clinical Data for this compound as an Influenza Vaccine Adjuvant
| Population | Vaccine | This compound Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Elderly Subjects | Influenza Vaccine | Biweekly injections post-vaccination | - Incidence of influenza decreased from 19% (vaccine + placebo) to 5.5% (vaccine + this compound).- Increased antibody response. | |
| Hemodialysis Patients | Monovalent A/Taiwan/1/86 (H1N1) | Biweekly injections for 4 weeks post-vaccination | - Improved antibody response compared to vaccine alone. |
| Hemodialysis Patients | Adjuvanted Pandemic H1N1v (Focetria) | 3.2 mg or 6.4 mg administered 7 days before and on the day of vaccination. | - this compound groups met all CHMP criteria for seroprotection, seroconversion, and GMT increase.- Enhanced immunogenicity compared to vaccine alone. | |
Table 2: Summary of Clinical Data for this compound with Hepatitis B Vaccine
| Population | Condition | This compound Regimen | Key Outcomes | Reference(s) |
|---|---|---|---|---|
| Chronic Hepatitis B Patients | Chronic Hepatitis B | 1.6 mg twice weekly for 6 months | - Sustained response rate was significantly higher than in untreated controls across seven studies. | |
| Chronic Hepatitis B Patients | Chronic Hepatitis B | 1.6 mg twice weekly for 26 weeks | - Complete virological response rate of 40.6% vs. 9.4% in controls (18 months post-entry). |
| Chronic Hepatitis B Patients | HBeAg-positive Chronic Hepatitis B | 1.6 mg twice weekly for 6 months | - Complete response of 14% in the this compound group vs. 4% in the placebo group. | |
Experimental Protocols
The following protocols provide a framework for the preclinical and in vitro evaluation of this compound as a vaccine adjuvant.
Protocol 1: In Vitro Evaluation of this compound's Effect on Dendritic Cells (DCs)
This protocol assesses the ability of this compound to induce maturation and cytokine production in DCs when exposed to a viral antigen.
A. Materials
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
Recombinant GM-CSF and IL-4
-
This compound (lyophilized, sterile)
-
Viral Antigen (e.g., recombinant viral protein, inactivated virus)
-
FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)
-
Fluorescently-conjugated antibodies: Anti-CD11c, -HLA-DR, -CD80, -CD40, -CD86
-
ELISA kits for TNF-α, IL-12, and IL-6
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
B. Methodology
-
DC Generation: Isolate monocytes from PBMCs by plastic adherence or magnetic selection (CD14+). Culture cells in medium supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs (iDCs).
-
DC Stimulation:
-
Plate iDCs at 1 x 10⁶ cells/mL in a 24-well plate.
-
Prepare treatment groups:
-
Medium only (Negative Control)
-
Viral Antigen only (e.g., 10 µg/mL)
-
This compound only (e.g., 100 µg/mL)
-
Viral Antigen + this compound
-
LPS (1 µg/mL) (Positive Control)
-
-
Incubate for 24-48 hours at 37°C, 5% CO₂.
-
-
Analysis of DC Maturation (Flow Cytometry):
-
Harvest cells and wash with FACS buffer.
-
Stain with antibodies against surface markers (CD11c, HLA-DR, CD80, CD40, CD86) for 30 minutes on ice.
-
Wash cells and acquire data on a flow cytometer.
-
Gate on the DC population (CD11c+) and analyze the expression levels (MFI) and percentage of positive cells for maturation markers.
-
-
Analysis of Cytokine Production (ELISA):
-
Collect cell culture supernatants from the stimulation plate.
-
Centrifuge to remove cellular debris.
-
Perform ELISA for TNF-α, IL-12, and IL-6 according to the manufacturer's instructions.
-
Protocol 2: Preclinical Evaluation in a Murine Model
This protocol outlines an in vivo study to determine the enhancement of immunogenicity of a viral antigen when co-administered with this compound.
A. Materials
-
Animal Model: 6-8 week old BALB/c or C57BL/6 mice.
-
Viral Antigen (e.g., recombinant viral glycoprotein).
-
This compound (Zadaxin® or equivalent). Reconstitute in sterile saline or PBS.
-
Control Adjuvant (e.g., Alum).
-
Sterile PBS and 0.9% Saline.
-
Syringes and needles (e.g., 27-30 gauge).
-
ELISA plates and reagents for antigen-specific IgG, IgG1, and IgG2a detection.
-
ELISpot plates and reagents for IFN-γ and IL-4 detection.
B. Experimental Workflow Diagram
C. Methodology
-
Animal Handling: Acclimatize mice for at least one week before the experiment. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Group Allocation (Example):
-
Group 1: Saline (Negative Control)
-
Group 2: Antigen only (e.g., 10 µg)
-
Group 3: Antigen (10 µg) + Alum (e.g., 100 µg)
-
Group 4: Antigen (10 µg) + this compound (e.g., 20 µg)
-
-
Vaccine Formulation:
-
On the day of immunization, prepare formulations by gently mixing the antigen with the respective adjuvant or saline.
-
The final injection volume should be 50-100 µL per mouse.
-
-
Immunization Schedule:
-
Day 0 (Prime): Administer the first dose via subcutaneous (s.c.) injection at the base of the tail or in the scruff of the neck.
-
Day 21 (Boost): Administer a second identical dose.
-
-
Sample Collection:
-
Day 14 (Optional): Collect blood via tail vein for interim analysis.
-
Day 35 (Terminal): Euthanize mice. Collect blood via cardiac puncture and process to serum. Aseptically harvest spleens into complete cell culture medium.
-
-
Immunological Assays:
-
Antibody Titer (ELISA):
-
Coat 96-well plates with the viral antigen.
-
Serially dilute serum samples and add to the plates.
-
Detect bound antibodies using HRP-conjugated anti-mouse IgG, IgG1 (Th2-biased), and IgG2a (Th1-biased) secondary antibodies.
-
Determine endpoint titers as the reciprocal of the highest dilution giving an absorbance value above the background.
-
-
T-Cell Response (ELISpot):
-
Prepare single-cell suspensions from spleens.
-
Add splenocytes to ELISpot plates pre-coated with anti-IFN-γ or anti-IL-4 capture antibodies.
-
Stimulate cells in vitro with the viral antigen for 24-48 hours.
-
Develop spots according to the manufacturer's protocol.
-
Count the number of Spot-Forming Units (SFUs) per million cells.
-
-
Conclusion
This compound has demonstrated considerable potential as a vaccine adjuvant for viral antigens. Its mechanism, centered on enhancing T-cell-mediated immunity and activating antigen-presenting cells, translates to improved vaccine efficacy, especially in populations with weaker immune responses. The provided data and protocols offer a robust framework for researchers and drug developers to further investigate and harness the adjuvant properties of this compound in the development of next-generation vaccines.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound for the treatment of chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Utility of thymosin alpha-1 (Zadaxin) as a co-adjuvant in influenza vaccines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring Cytokine Response to Thymalfasin using ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thymalfasin, a synthetic equivalent of thymosin alpha 1, is a 28-amino acid peptide with significant immunomodulatory properties. It has been shown to enhance T-cell maturation and function, leading to an increased production of T-helper 1 (Th1) cytokines, such as Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).[1] These cytokines are crucial mediators of the cellular immune response against viral infections and malignancies. This document provides a detailed protocol for an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the in vitro cytokine response of human Peripheral Blood Mononuclear Cells (PBMCs) to this compound.
Principle of the Method
This protocol employs a sandwich ELISA to measure the concentration of IFN-γ and IL-2 in cell culture supernatants. In this assay, a capture antibody specific to the cytokine of interest is pre-coated onto a 96-well plate. The supernatant containing the cytokine is then added to the wells, where the cytokine binds to the capture antibody. A biotinylated detection antibody, which recognizes a different epitope on the cytokine, is subsequently added. The complex is then bound by streptavidin conjugated to horseradish peroxidase (HRP). Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present in the sample and is measured using a microplate reader.
Signaling Pathways Modulated by this compound
This compound exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, particularly dendritic cells and T-cells. This interaction triggers downstream signaling cascades, including the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways ultimately lead to the transcription and secretion of various cytokines, including IFN-γ and IL-2, which promote the maturation and activation of T-cells and enhance the overall cellular immune response.
Caption: this compound signaling pathway.
Experimental Protocol
This protocol is divided into three main stages: PBMC isolation and culture, cell stimulation, and cytokine quantification by ELISA.
Part 1: Isolation and Culture of Human PBMCs
Materials:
-
Whole human blood collected in EDTA or heparin tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)
-
Sterile conical tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge with a swinging-bucket rotor
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Procedure:
-
Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 15 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.[2][3]
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) without disturbing the buffy coat at the plasma-Ficoll interface.
-
Collect the buffy coat, which contains the PBMCs, using a sterile pipette and transfer to a new 50 mL conical tube.
-
Wash the collected PBMCs by adding sterile PBS to bring the volume to 50 mL.
-
Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
-
Resuspend the cell pellet in 10 mL of complete medium.
-
Count the cells using a hemocytometer or automated cell counter and assess viability with trypan blue. Viability should be >95%.
-
Adjust the cell concentration to 1 x 10^6 cells/mL in complete medium.
Part 2: PBMC Stimulation
Materials:
-
Isolated PBMCs (1 x 10^6 cells/mL)
-
This compound (lyophilized, to be reconstituted)
-
Phytohemagglutinin (PHA) (optional, as a positive control/co-stimulant)
-
Sterile 96-well flat-bottom cell culture plates
-
Sterile, pyrogen-free water or PBS for reconstitution
Procedure:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile, pyrogen-free water or PBS to a concentration of 1 mg/mL. Further dilute to working concentrations in complete medium.
-
(Optional) Prepare a stock solution of PHA in sterile PBS. A typical final concentration for PBMC stimulation is 5-10 µg/mL.[4][5]
-
Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Set up the following experimental conditions in triplicate:
-
Unstimulated Control: Add 100 µL of complete medium.
-
This compound Treatment: Add 100 µL of the desired concentrations of this compound (e.g., a dose-response of 10, 50, 100, 200 ng/mL).
-
(Optional) Co-stimulation: Add 100 µL of this compound and PHA at their final desired concentrations.
-
(Optional) Positive Control: Add 100 µL of PHA at its final desired concentration.
-
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 72 hours. The optimal incubation time may need to be determined empirically.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be assayed immediately or stored at -80°C for later analysis.
Caption: Experimental workflow.
Part 3: Sandwich ELISA for IFN-γ and IL-2 Quantification
Materials:
-
ELISA plate pre-coated with anti-human IFN-γ or IL-2 capture antibody
-
Cell culture supernatants (samples)
-
Recombinant human IFN-γ and IL-2 standards
-
Biotinylated anti-human IFN-γ or IL-2 detection antibody
-
Streptavidin-HRP
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Assay Diluent (e.g., PBS with 1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, detection antibody, and streptavidin-HRP, according to the ELISA kit manufacturer's instructions.
-
Standard Curve: Prepare a serial dilution of the recombinant cytokine standard in Assay Diluent to create a standard curve. A typical range for IFN-γ and IL-2 is from 0 to 1000 pg/mL.
-
Sample Addition: Add 100 µL of the standards and samples (supernatants) to the appropriate wells of the pre-coated ELISA plate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 2 hours at room temperature.
-
Washing: Aspirate the contents of the wells and wash each well 3-4 times with 300 µL of Wash Buffer. After the final wash, invert the plate and tap it firmly on absorbent paper to remove any remaining buffer.
-
Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 5.
-
Streptavidin-HRP: Add 100 µL of the diluted streptavidin-HRP to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well.
-
Incubation: Incubate the plate for 15-30 minutes at room temperature in the dark, or until a color gradient is visible in the standard wells.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at 570 nm and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
Data Presentation and Analysis
Data Analysis:
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the average zero standard absorbance from all other readings.
-
Plot a standard curve of the mean absorbance (Y-axis) versus the known concentration of the cytokine standards (X-axis). A four-parameter logistic (4-PL) curve fit is recommended.
-
Interpolate the concentration of IFN-γ and IL-2 in the unknown samples from the standard curve.
-
Multiply the interpolated concentration by any dilution factor used for the samples.
Example Data Tables:
Table 1: IFN-γ Concentration in PBMC Supernatants (pg/mL)
| Treatment Group | Concentration | Mean IFN-γ (pg/mL) | Standard Deviation |
| Unstimulated Control | - | 50.2 | 8.5 |
| This compound | 10 ng/mL | 150.8 | 20.1 |
| This compound | 50 ng/mL | 325.4 | 35.7 |
| This compound | 100 ng/mL | 510.6 | 48.2 |
| This compound | 200 ng/mL | 525.1 | 51.3 |
| PHA (Positive Control) | 5 µg/mL | 1250.3 | 110.9 |
Table 2: IL-2 Concentration in PBMC Supernatants (pg/mL)
| Treatment Group | Concentration | Mean IL-2 (pg/mL) | Standard Deviation |
| Unstimulated Control | - | 25.6 | 5.1 |
| This compound | 10 ng/mL | 80.3 | 12.4 |
| This compound | 50 ng/mL | 180.7 | 22.9 |
| This compound | 100 ng/mL | 350.2 | 30.5 |
| This compound | 200 ng/mL | 365.8 | 33.1 |
| PHA (Positive Control) | 5 µg/mL | 980.5 | 95.6 |
Conclusion
This detailed protocol provides a robust and reliable method for quantifying the cytokine response of human PBMCs to this compound stimulation. The use of a sandwich ELISA for IFN-γ and IL-2 allows for sensitive and specific measurement of these key Th1 cytokines. The data generated from this protocol can be valuable for researchers and drug development professionals in understanding the immunomodulatory effects of this compound and its potential therapeutic applications. It is recommended to optimize experimental conditions, such as incubation time and this compound concentration, for specific research needs.
References
- 1. In vitro effect of thymosin-alpha1 and interferon-alpha on Th1 and Th2 cytokine synthesis in patients with chronic hepatitis C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do you isolate PBMCs from blood? [synapse.patsnap.com]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Human Peripheral Blood Mononuclear Cells by Nonpathogenic Bacteria In Vitro: Evidence of NK Cells as Primary Targets - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Formulation of Thymalfasin for Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing a stable, lyophilized formulation of Thymalfasin (B549604) for injection. The protocols outlined below cover critical experiments from excipient screening to long-term stability testing, ensuring the development of a robust and effective product.
Introduction to this compound and Formulation Challenges
This compound, a synthetic 28-amino acid polypeptide, is an immunomodulatory agent used in the treatment of chronic hepatitis B and as an immune response booster.[1][2][3][4] As a peptide, it is inherently susceptible to physical and chemical degradation, including aggregation, oxidation, and hydrolysis, which can impact its efficacy and safety.[5][6][7] Therefore, developing a stable formulation is critical. Lyophilization, or freeze-drying, is a widely adopted strategy to enhance the stability of peptide drugs like this compound by removing water and immobilizing the active pharmaceutical ingredient (API) in a solid matrix.[6][8]
The primary goal is to develop a lyophilized formulation that, upon reconstitution, yields a solution that is stable, safe, and effective for parenteral administration. This involves the careful selection of excipients to protect this compound during the lyophilization process and subsequent storage.
This compound's Mechanism of Action: A Signaling Pathway
This compound exerts its immunomodulatory effects primarily by augmenting T-cell function.[3][9][10] It promotes the differentiation and maturation of T-cells and stimulates the production of various cytokines.[3][9][10] A key mechanism involves the activation of Toll-like receptors (TLRs), which triggers downstream signaling cascades.[3][10][11][12]
Caption: this compound signaling pathway in an antigen-presenting cell.
Experimental Protocols for Formulation Development
A systematic approach is required to develop a stable this compound formulation. The following experimental workflow outlines the key stages.
Caption: Workflow for developing a stable this compound formulation.
Pre-formulation Studies
Objective: To determine the pH at which this compound exhibits maximum stability in an aqueous solution.
Methodology:
-
Prepare a series of buffer solutions with pH values ranging from 4.0 to 8.0 (e.g., acetate, phosphate (B84403), tris buffers).
-
Dissolve a known concentration of this compound in each buffer solution.
-
Store the solutions at an accelerated temperature (e.g., 40°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw samples.
-
Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the percentage of intact this compound and the formation of degradation products.
-
Plot the percentage of remaining this compound against pH to identify the optimal pH range for stability.
Data Presentation:
| pH | Initial Purity (%) | Purity after 72h at 40°C (%) | Total Impurities after 72h (%) |
| 4.0 | 99.8 | 92.1 | 7.9 |
| 5.0 | 99.9 | 95.5 | 4.5 |
| 6.0 | 99.8 | 98.2 | 1.8 |
| 6.8 | 99.9 | 99.1 | 0.9 |
| 7.2 | 99.8 | 98.8 | 1.2 |
| 8.0 | 99.7 | 94.3 | 5.7 |
Note: Data are illustrative.
Objective: To evaluate the compatibility of this compound with various excipients.
Methodology:
-
Select potential excipients, including bulking agents (e.g., mannitol (B672), sucrose), stabilizers (e.g., glycine, arginine), and surfactants (e.g., polysorbate 80).
-
Prepare aqueous solutions of this compound with each excipient at different ratios.
-
Store the solutions under accelerated conditions (e.g., 40°C) for a defined period (e.g., 2 weeks).
-
Analyze the samples by HPLC at initial and final time points to assess any degradation of this compound.
-
A significant increase in degradation products compared to the control (this compound alone) indicates incompatibility.
Data Presentation:
| Excipient (Concentration) | Initial Purity (%) | Purity after 2 weeks at 40°C (%) | Observations |
| Control (this compound only) | 99.8 | 96.5 | - |
| Mannitol (5%) | 99.9 | 98.9 | Compatible |
| Sucrose (5%) | 99.8 | 98.7 | Compatible |
| Glycine (1%) | 99.9 | 98.5 | Compatible |
| Polysorbate 80 (0.01%) | 99.8 | 94.2 | Potential incompatibility |
Note: Data are illustrative.
Lyophilization Cycle Development
Objective: To develop a lyophilization cycle that produces a pharmaceutically elegant cake with low residual moisture and ensures the stability of this compound.
Methodology:
-
Based on pre-formulation data, prepare a liquid formulation of this compound with the selected compatible excipients (e.g., mannitol as a bulking agent and a phosphate buffer to maintain pH around 6.8).[2][13]
-
Fill the formulation into vials.
-
Perform a freeze-dry microscopy study to determine the collapse temperature of the formulation.
-
Develop a lyophilization cycle with three stages: freezing, primary drying (sublimation), and secondary drying (desorption). The shelf temperature during primary drying should be kept below the collapse temperature.
-
Analyze the resulting lyophilized cake for appearance, reconstitution time, residual moisture (by Karl Fischer titration), and this compound purity (by HPLC).
Data Presentation:
| Cycle Parameter | Cycle A | Cycle B | Cycle C |
| Freezing Temp (°C) | -40 | -50 | -50 |
| Primary Drying Temp (°C) | -20 | -25 | -30 |
| Secondary Drying Temp (°C) | 25 | 25 | 30 |
| Result | |||
| Cake Appearance | Collapsed | Elegant | Elegant |
| Reconstitution Time (s) | N/A | < 30 | < 20 |
| Residual Moisture (%) | N/A | 1.5 | < 1.0 |
| Purity after Lyo (%) | N/A | 99.5 | 99.8 |
Note: Data are illustrative.
Forced Degradation Studies
Objective: To identify potential degradation products and establish the stability-indicating nature of the analytical methods.[14][15][16]
Methodology: Expose the lyophilized this compound formulation to various stress conditions as per ICH guidelines.[15][16]
-
Acid/Base Hydrolysis: Reconstitute the lyophilized product and add 0.1N HCl or 0.1N NaOH. Incubate at room temperature for a specified time.
-
Oxidation: Reconstitute and add 3% hydrogen peroxide. Incubate at room temperature.
-
Thermal Degradation: Expose the lyophilized powder to dry heat (e.g., 80°C).
-
Photostability: Expose the lyophilized powder to light as per ICH Q1B guidelines.
Analyze all stressed samples using the developed HPLC method. The method is considered stability-indicating if it can separate and quantify the degradation products from the intact this compound peak.
Data Presentation:
| Stress Condition | Purity of this compound (%) | Major Degradation Products (RT) |
| Control | 99.8 | - |
| 0.1N HCl | 85.2 | 4.5 min, 6.2 min |
| 0.1N NaOH | 88.9 | 5.1 min |
| 3% H₂O₂ | 90.5 | 7.8 min |
| 80°C Heat | 97.1 | 8.2 min |
| Light Exposure | 99.5 | Minor peaks |
Note: Data are illustrative. RT = Retention Time.
Long-Term Stability Studies
Objective: To establish the shelf-life and recommended storage conditions for the final lyophilized this compound formulation.
Methodology:
-
Manufacture at least three batches of the final optimized formulation.
-
Place the batches on a long-term stability study under the conditions recommended by ICH guidelines (e.g., 2-8°C and accelerated conditions at 25°C/60% RH).[17][18][19]
-
At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months), test the samples for critical quality attributes.[17][20]
Data Presentation (Example for 2-8°C Storage):
| Time Point (Months) | Appearance | Reconstitution Time (s) | pH (reconstituted) | Purity by HPLC (%) | Potency (Bioassay) (%) |
| 0 | White Cake | 18 | 6.8 | 99.8 | 102.1 |
| 3 | White Cake | 19 | 6.8 | 99.7 | 101.5 |
| 6 | White Cake | 18 | 6.9 | 99.7 | 101.2 |
| 12 | White Cake | 20 | 6.8 | 99.6 | 100.8 |
| 24 | White Cake | 21 | 6.7 | 99.5 | 99.9 |
Note: Data are illustrative.
Conclusion
The development of a stable formulation of this compound for injection is a multi-step process that requires a thorough understanding of the molecule's physicochemical properties and degradation pathways. By following the protocols outlined in these application notes, researchers and drug development professionals can systematically evaluate critical formulation and process parameters. The use of pre-formulation studies to select appropriate excipients, the development of a robust lyophilization cycle, and comprehensive stability testing are essential for ensuring the quality, safety, and efficacy of the final product. The provided workflows, protocols, and data presentation templates serve as a guide to streamline the development process and meet regulatory expectations.
References
- 1. cphi-online.com [cphi-online.com]
- 2. Zadaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Stable Excipients Screening of Protein & Peptide Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 6. neurelis.com [neurelis.com]
- 7. researchgate.net [researchgate.net]
- 8. books.rsc.org [books.rsc.org]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. This compound | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thymosin α1 and Its Role in Viral Infectious Diseases: The Mechanism and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN102813632A - Stable this compound preparation and preparation method thereof - Google Patents [patents.google.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. medcraveonline.com [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. Stability Testing of Pharmaceutical Products | Vici Health Sciences [vicihealthsciences.com]
- 19. edaegypt.gov.eg [edaegypt.gov.eg]
- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
Application Notes and Protocols: Investigating the Effect of Thymalfasin on Gut Microbiome Composition in Murine Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thymalfasin (Thymosin Alpha 1, Tα1) is a well-documented immunomodulatory peptide with significant effects on T-cell maturation and function.[1][2][3] While its role in systemic immunity is extensively studied, its direct impact on the gut microbiome composition remains an under-investigated area. Current scientific literature does not provide quantitative data from murine models on the specific changes in gut microbial taxa following this compound administration. However, given the intricate and bidirectional relationship between the host immune system and the gut microbiota, it is plausible to hypothesize that this compound's potent effects on gut-associated lymphoid tissues (GALT) could indirectly shape the microbial community.
These application notes provide a theoretical framework and a comprehensive, hypothetical experimental protocol to guide researchers in investigating the potential effects of this compound on the gut microbiome in murine models. The protocols are based on established methodologies for microbiome research and the known mechanisms of this compound's action on intestinal immunity.
Introduction: The Rationale for Investigation
The gut microbiome plays a pivotal role in host health, influencing everything from nutrient metabolism to immune system development and function. Conversely, the host's immune status, particularly within the intestinal mucosa, creates an environment that can select for or against specific microbial populations. This compound is known to modulate immune responses, particularly by enhancing T-cell function and influencing dendritic cell (DC) activity.[4][5] In the context of the gut, this compound has been shown to protect against immune-mediated damage in murine models of colitis. It exerts this protective effect by promoting a tolerogenic immune pathway involving indoleamine 2,3-dioxygenase (IDO1), which can attenuate inflammatory responses.
Given that immune cells like T-cells and dendritic cells are in constant communication with the gut microbiota, any significant modulation of their activity by this compound could lead to downstream changes in the microbiome. For instance, an altered cytokine environment or a shift in the balance of T helper (Th) cell subsets could favor the growth of certain bacterial communities over others. Therefore, investigating the impact of this compound on the gut microbiome is a logical next step in understanding its full therapeutic potential, especially in gut-related inflammatory and autoimmune conditions.
Hypothetical Data Presentation
While no specific data is currently available, a typical study investigating this topic would generate data on the relative abundance of different bacterial taxa. The following table illustrates how such quantitative data would be structured for clear comparison between a control group and a this compound-treated group in a murine model.
| Taxonomic Level | Bacterial Taxon | Control Group (Relative Abundance %) | This compound-Treated Group (Relative Abundance %) | Fold Change | p-value |
| Phylum | Firmicutes | 60.5 ± 5.2 | 55.1 ± 4.8 | -1.1 | >0.05 |
| Bacteroidetes | 30.2 ± 4.1 | 38.5 ± 5.5 | +1.3 | <0.05 | |
| Proteobacteria | 2.1 ± 0.8 | 1.5 ± 0.6 | -1.4 | >0.05 | |
| Family | Lachnospiraceae | 25.3 ± 3.9 | 20.1 ± 3.2 | -1.3 | <0.05 |
| Ruminococcaceae | 18.1 ± 2.5 | 15.8 ± 2.1 | -1.1 | >0.05 | |
| Bacteroidaceae | 15.6 ± 2.8 | 22.4 ± 3.7 | +1.4 | <0.01 | |
| Genus | Lactobacillus | 1.8 ± 0.5 | 3.2 ± 0.9 | +1.8 | <0.05 |
| Bacteroides | 14.9 ± 2.7 | 21.5 ± 3.6 | +1.4 | <0.01 | |
| Clostridium | 5.4 ± 1.2 | 3.9 ± 0.9 | -1.4 | >0.05 |
Table 1: Hypothetical changes in gut microbiome composition in mice treated with this compound. Data are presented as mean relative abundance ± standard deviation. Statistical significance would be determined by appropriate tests (e.g., Mann-Whitney U test).
Detailed Experimental Protocols
This section outlines a detailed protocol for a controlled experiment to assess the effect of this compound on the gut microbiome of healthy C57BL/6 mice.
Animal Model and Husbandry
-
Animal Strain: Male C57BL/6 mice, 8-10 weeks old. This strain is commonly used in immunology and gut microbiome studies.
-
Supplier: Source animals from a consistent, reputable vendor to minimize microbiome variability.
-
Acclimatization: House mice for at least two weeks upon arrival to allow for acclimatization and stabilization of the gut microbiota.
-
Housing: House mice in groups of 5 per cage under specific pathogen-free (SPF) conditions with a 12-hour light/dark cycle.
-
Diet and Water: Provide a standard chow diet and autoclaved water ad libitum. Ensure the same batch of feed is used throughout the experiment.
-
Cohousing/Bedding Transfer: To normalize the cage-specific microbiome, mix bedding between cages assigned to the experiment before the start of treatment.
Experimental Design and Treatment
-
Groups:
-
Control Group (n=10): Administer daily subcutaneous injections of sterile saline (0.9% NaCl).
-
This compound Group (n=10): Administer daily subcutaneous injections of this compound (e.g., 40 µg/kg body weight). The dose may be optimized based on previous immunomodulation studies.
-
-
Duration: Treat animals for 14 consecutive days.
-
Randomization: Randomly assign mice to the control or treatment group.
Sample Collection
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline (Day 0) and at the end of the treatment period (Day 15). Collect pellets directly into sterile 1.5 mL microcentrifuge tubes using sterile forceps, immediately flash-freeze in liquid nitrogen, and store at -80°C until DNA extraction.
-
Tissue Collection: At the end of the experiment (Day 15), euthanize mice via CO2 asphyxiation followed by cervical dislocation. Collect terminal ileum, colon, and mesenteric lymph nodes for immunological assays (e.g., flow cytometry, gene expression analysis).
Bacterial Genomic DNA Extraction
-
Extract total genomic DNA from fecal samples (approximately 100-200 mg) using a commercially available kit optimized for stool samples (e.g., QIAamp PowerFecal Pro DNA Kit). Follow the manufacturer's instructions to ensure high-quality DNA with minimal PCR inhibitors.
16S rRNA Gene Amplicon Sequencing
-
PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers such as 338F (5'-ACTCCTACGGGAGGCAGCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3'). Use high-fidelity DNA polymerase to minimize PCR errors.
-
Library Preparation: Prepare sequencing libraries using a dual-index approach (e.g., Illumina Nextera XT). Purify the PCR products and pool them in equimolar concentrations.
-
Sequencing: Perform paired-end sequencing (2x300 bp) on an Illumina MiSeq or NovaSeq platform.
Bioinformatic and Statistical Analysis
-
Data Preprocessing: Use standard bioinformatics pipelines like QIIME 2 or DADA2 to process the raw sequencing data. This includes quality filtering, denoising, merging of paired-end reads, and chimera removal to generate Amplicon Sequence Variants (ASVs).
-
Taxonomic Classification: Assign taxonomy to the ASVs using a reference database such as SILVA or Greengenes.
-
Diversity Analysis:
-
Alpha diversity: Calculate metrics like the Shannon index, Simpson index, and Chao1 to assess within-sample diversity.
-
Beta diversity: Use metrics like Bray-Curtis dissimilarity or weighted/unweighted UniFrac to compare the overall microbial community structure between groups. Visualize with Principal Coordinate Analysis (PCoA) plots.
-
-
Statistical Analysis: Use appropriate statistical tests (e.g., PERMANOVA for beta diversity, Mann-Whitney U test or Kruskal-Wallis test for alpha diversity and differential abundance of taxa) to determine significant differences between the control and this compound-treated groups.
Visualization of Pathways and Workflows
Proposed Experimental Workflow
Caption: Workflow for investigating this compound's effect on the murine gut microbiome.
This compound's Immunomodulatory Pathway in the Gut
References
- 1. peptidesciences.com [peptidesciences.com]
- 2. provokehealth.com [provokehealth.com]
- 3. Thymosin alpha-1-transformed Bifidobacterium promotes T cell proliferation and maturation in mice by oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are thymosin alpha 1 agonists and how do they work? [synapse.patsnap.com]
- 5. Thymosin-α1 modulates dendritic cell differentiation and functional maturation from human peripheral blood CD14+ monocytes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Inconsistent Results in Thymalfasin In Vivo Studies
Welcome to the technical support center for Thymalfasin in vivo research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues.
Category 1: Experimental Design & Protocol Variability
Question 1: We are observing high variability in tumor growth inhibition between different cohorts of mice treated with this compound. What are the potential causes?
Answer: High variability in anti-tumor efficacy is a common challenge in immunotherapy studies. Several factors related to your experimental design and animal model can contribute to this.
-
Animal-Related Factors:
-
Mouse Strain: Different inbred mouse strains possess distinct immune profiles, which can significantly impact their response to immunomodulatory agents like this compound.[1][2] For instance, BALB/c mice are generally considered to have a Th2-biased immune response, while C57BL/6 mice have a Th1 bias. The choice of strain should align with the tumor model and the intended immunological endpoint. It has been shown that even the route of inoculation of tumor cells can lead to different outcomes in different strains.[1]
-
Age and Sex: The immune system undergoes significant changes with age (immunosenescence) and differs between sexes. Ensure that all experimental and control groups are age and sex-matched to minimize this source of variability.
-
Stress: Stress from handling, housing conditions, or experimental procedures can induce immunosuppression, primarily through the release of corticosteroids.[3][4] This can mask the immunostimulatory effects of this compound. Implement proper acclimatization periods and handling techniques to minimize stress.
-
Housing Conditions: The animal's housing environment, including cage density, temperature, and light-dark cycles, can influence their immune status. Standardize housing conditions across all experimental groups.
-
-
Tumor Model-Related Factors:
-
Tumor Heterogeneity: Syngeneic tumor models can exhibit inherent heterogeneity, with different clones having varying immunogenicity and sensitivity to treatment.
-
Tumor Burden: The timing of treatment initiation relative to tumor size can impact efficacy. Larger, more established tumors often have a more immunosuppressive microenvironment.
-
Question 2: Our dose-response data for this compound is not consistent. Sometimes we see a clear dose-dependent effect, and other times it's erratic. Why might this be happening?
Answer: Inconsistent dose-response relationships with immunomodulatory agents are frequently observed and can be attributed to several factors.
-
Non-Linear Dose-Response: Unlike cytotoxic agents, immunomodulators often exhibit a non-linear or bell-shaped dose-response curve. This means that higher doses are not always more effective and can sometimes even be less effective due to receptor saturation, induction of regulatory feedback loops, or toxicity. It is crucial to test a wide range of doses to identify the optimal therapeutic window.
-
Pharmacokinetics (PK) Variability: The absorption, distribution, metabolism, and excretion of this compound can vary between individual animals, leading to different effective concentrations at the target site.
-
Timing of Dosing (Circadian Rhythm): The immune system is under circadian control, and the timing of drug administration can significantly impact its effect. Studies have shown that this compound itself exhibits a circadian rhythm in mice. Administering the treatment at the same time each day is critical for reproducibility.
Question 3: We are seeing inconsistent T-cell activation in our flow cytometry analysis after this compound treatment. What could be the issue?
Answer: Inconsistent T-cell activation can stem from issues with the experimental protocol, the timing of analysis, or the gating strategy in flow cytometry.
-
Timing of Analysis: The kinetics of T-cell activation are dynamic. The peak expression of different activation markers (e.g., CD69, CD25, CD137) occurs at different times post-stimulation. Analyze samples at multiple time points to capture the peak response.
-
Sample Preparation: The method of tissue processing (e.g., spleen, lymph nodes) and cell isolation can impact cell viability and marker expression. Ensure a consistent and gentle protocol is used for all samples.
-
Flow Cytometry Gating Strategy: A poorly defined gating strategy can lead to inconsistent results. It is essential to use proper controls, such as fluorescence minus one (FMO) controls, to accurately set gates for activation markers. A sequential gating strategy, starting with lymphocytes, then singlets, live cells, and then specific T-cell subsets (CD3+, CD4+, CD8+), is recommended before analyzing activation markers.
Category 2: Reagent & Compound-Related Issues
Question 4: We suspect there might be an issue with our this compound compound. How can we troubleshoot this?
Answer: Problems with the therapeutic agent itself can be a significant source of inconsistent results.
-
Peptide Quality and Purity: Ensure the this compound used is of high purity and the correct sequence. Vendor and lot-to-lot variability can be a major issue. It is advisable to obtain a certificate of analysis for each new batch and, if possible, independently verify its identity and purity.
-
Formulation and Stability: this compound is a peptide and can be susceptible to degradation. Prepare fresh solutions for each experiment and follow the manufacturer's instructions for storage and handling. A patented stable formulation includes mannitol (B672) and a phosphate-buffered solution at a pH of 6.6-7.2.
-
Solubility: Ensure the peptide is fully dissolved in a compatible vehicle for in vivo administration. Aggregated peptides can have altered activity and may induce an unintended immune response.
Category 3: Data Analysis & Interpretation
Question 5: How can we design our in vivo studies to better account for and analyze variability?
Answer: A well-designed study with appropriate statistical analysis is crucial for obtaining reliable and interpretable results.
-
Power Analysis: Perform a power analysis before starting the study to determine the appropriate number of animals per group to detect a statistically significant effect.
-
Randomization and Blinding: Randomize animals into treatment groups and, whenever possible, blind the personnel performing the experiments and analyzing the data to reduce bias.
-
Statistical Analysis: Use appropriate statistical methods to analyze the data. For dose-response studies, non-linear regression models may be more appropriate than linear models.
Quantitative Data Summary
Table 1: Example Dosing Regimens of this compound in Preclinical In Vivo Studies
| Animal Model | Cancer/Disease Model | This compound Dose | Route of Administration | Dosing Schedule | Reference |
| Mice | Murine Cytomegalovirus (MCMV) | 200 µg/kg | Intraperitoneal | Daily for 7 days | |
| Mice | COVID-19 (Humanized ACE2) | 1.6 mg | Subcutaneous | Daily for 1 week | |
| Mice | Malignant Melanoma | Not Specified | Not Specified | Not Specified | |
| Mice | DiGeorge Anomaly | Not Specified | Not Specified | Not Specified | |
| Mice | Hepatocellular Carcinoma | Not Specified | Not Specified | Not Specified |
Note: This table provides examples and the optimal dose should be determined experimentally for each specific model and research question.
Detailed Experimental Protocols
Protocol 1: In Vivo T-Cell Activation Analysis by Flow Cytometry
-
Animal Treatment: Administer this compound or vehicle control to age and sex-matched mice according to the experimental design.
-
Tissue Harvest: At predetermined time points post-treatment, euthanize mice and harvest spleens and/or lymph nodes into ice-cold RPMI-1640 medium.
-
Single-Cell Suspension: Prepare single-cell suspensions by gently dissociating the tissues through a 70 µm cell strainer. Lyse red blood cells using ACK lysis buffer.
-
Cell Staining: a. Count viable cells using a hemocytometer or automated cell counter. b. Resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS and 0.05% sodium azide). c. Block Fc receptors with anti-CD16/32 antibody. d. Stain for surface markers using fluorochrome-conjugated antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69, anti-CD25). Incubate for 30 minutes at 4°C in the dark. e. Wash cells twice with FACS buffer.
-
Flow Cytometry Acquisition: Acquire samples on a flow cytometer. Collect a sufficient number of events for statistical analysis.
-
Data Analysis: a. Use a sequential gating strategy: first gate on lymphocytes based on forward and side scatter, then on single cells, then on live cells (if a viability dye is used). b. From the live, single-cell lymphocyte population, gate on CD3+ T-cells. c. From the CD3+ population, gate on CD4+ and CD8+ T-cell subsets. d. Analyze the expression of activation markers (e.g., CD69, CD25) on the CD4+ and CD8+ T-cell populations. Use FMO controls to set accurate gates.
Protocol 2: Cytokine Production Analysis by ELISA
-
Sample Collection: Collect blood from treated and control animals via cardiac puncture or tail vein bleeding at specified time points. Allow blood to clot and centrifuge to collect serum. Alternatively, culture splenocytes or lymph node cells in vitro for a specified period and collect the supernatant.
-
ELISA Procedure (for IFN-γ and IL-2): a. Use a commercial ELISA kit and follow the manufacturer's instructions. b. Briefly, coat a 96-well plate with the capture antibody overnight at 4°C. c. Wash the plate and block with a blocking buffer for 1-2 hours at room temperature. d. Add standards and samples (serum or cell culture supernatant) to the wells and incubate for 2 hours at room temperature. e. Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature. f. Wash the plate and add streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark. g. Wash the plate and add the TMB substrate. Incubate until a color develops. h. Stop the reaction with a stop solution and read the absorbance at 450 nm on a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokine in the samples by interpolating from the standard curve.
Visualizations
Signaling Pathways and Workflows
Caption: Simplified signaling pathway of this compound via TLR9 in plasmacytoid dendritic cells.
Caption: A logical workflow for troubleshooting inconsistent results in this compound in vivo studies.
References
- 1. Novel murine tumour models depend on strain and route of inoculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Murine strain differences in hemostasis and thrombosis and tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling and predicting stress-induced immunosuppression in mice using blood parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Restraint Stress-Induced Immunosuppression Is Associated with Concurrent Macrophage Pyroptosis Cell Death in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thymalfasin Dosage for T-Cell Proliferation
Welcome to the technical support center for optimizing Thymalfasin (B549604) dosage in T-cell proliferation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in T-cell proliferation?
This compound, a synthetic equivalent of thymosin alpha 1, enhances T-cell function through various immunomodulatory activities. It primarily promotes the maturation and differentiation of T-cells, including both CD4+ helper and CD8+ cytotoxic T-cells.[1] this compound can also stimulate the production of key cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and enhance the expression of Major Histocompatibility Complex (MHC) molecules, all of which contribute to a more robust T-cell response.[1][2]
Q2: How does this compound initiate signaling in T-cells?
This compound is known to exert its effects by interacting with Toll-like receptors (TLRs) on immune cells.[2] This interaction can trigger downstream signaling cascades, often involving the adaptor protein MyD88, which ultimately leads to the activation of transcription factors like NF-κB. This signaling pathway promotes the expression of genes involved in T-cell activation, proliferation, and cytokine production.
Q3: What is a typical effective concentration range for this compound in in vitro T-cell proliferation assays?
Based on available research, effective concentrations of this compound can range from the nanomolar to the low micromolar range. For instance, one study demonstrated that 3 µM this compound induced the highest proliferation rates in activated CD4+ T-cells. However, the optimal concentration can vary depending on the specific T-cell subset, activation state, and experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q4: Can this compound affect CD4+ and CD8+ T-cells differently?
Yes, this compound can have differential effects on T-cell subsets. For example, some studies have shown a significant proliferative effect on activated CD4+ T-cells, while no significant proliferation was observed in resting or activated CD8+ T-cells at the same concentrations. This highlights the importance of analyzing specific T-cell populations in your experiments.
Q5: How long should I incubate T-cells with this compound?
The incubation time for T-cell proliferation assays with this compound typically ranges from 48 to 96 hours. A 48-hour incubation has been shown to be effective for observing proliferative responses. However, the optimal incubation time should be determined empirically for your specific experimental setup.
Data Presentation
Table 1: Effect of this compound on Immune Cell Proliferation
| Cell Type | This compound Concentration | Incubation Time | Proliferation Rate (%) |
| Activated CD4+ T-cells | 30 nM | 48 hours | Not specified |
| 300 nM | 48 hours | Not specified | |
| 3 µM | 48 hours | 140% | |
| Resting CD4+ T-cells | Up to 3 µM | 48 hours | No significant effect |
| Activated CD8+ T-cells | Up to 3 µM | 48 hours | No significant effect |
| Resting CD8+ T-cells | Up to 3 µM | 48 hours | No significant effect |
Data is synthesized from in vitro studies. The proliferation rate is expressed as a percentage relative to the control (untreated cells).
Experimental Protocols
Detailed Methodology 1: T-Cell Proliferation Assay using CFSE
This protocol outlines the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation in response to this compound.
1. Preparation of Cells:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
2. CFSE Staining:
-
Add CFSE stock solution to the cell suspension to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete RPMI 1640 medium containing 10% FBS.
-
Incubate for 5 minutes on ice.
-
Wash the cells three times with complete RPMI 1640 medium.
3. Cell Culture and Stimulation:
-
Resuspend the CFSE-labeled cells in complete RPMI 1640 medium.
-
Plate the cells in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add a stimulating agent if you are studying activated T-cells (e.g., anti-CD3/CD28 beads or PHA).
-
Prepare a serial dilution of this compound in complete RPMI 1640 medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 3 µM, 10 µM).
-
Add the this compound dilutions to the respective wells. Include a vehicle control (medium only).
-
Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.
4. Flow Cytometry Analysis:
-
Harvest the cells and wash with PBS containing 2% FBS.
-
Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ and CD8+ T-cell subsets.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Detailed Methodology 2: T-Cell Proliferation Assay using MTT
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess T-cell proliferation.
1. Cell Preparation and Seeding:
-
Isolate and prepare T-cells as described in the CFSE protocol.
-
Seed the cells in a 96-well flat-bottom plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
2. Cell Stimulation:
-
Add a stimulating agent if required.
-
Add 100 µL of the various this compound dilutions to the wells.
-
Incubate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
3. MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.
-
Incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
4. Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the background absorbance from a blank well (medium and MTT only).
-
Calculate the percentage of proliferation relative to the untreated control.
Mandatory Visualization
Caption: this compound signaling cascade in T-cells.
Caption: Workflow for optimizing this compound dosage.
Troubleshooting Guides
Issue 1: Low or no T-cell proliferation observed.
Q: I am not seeing any significant T-cell proliferation in my assay, even with my positive controls. What could be the issue?
A:
-
Cell Viability: Ensure your isolated PBMCs or T-cells have high viability (>95%) before starting the experiment. Low viability will result in a poor proliferative response.
-
Stimulation Inefficiency: If using mitogens like PHA or anti-CD3/CD28 beads, ensure they are used at the optimal concentration. Titrate your stimulus if necessary.
-
Reagent Quality: Check the expiration dates and storage conditions of your reagents, including media, serum, and stimulating agents.
-
CFSE/MTT Concentration: For CFSE assays, a concentration that is too high can be toxic to cells, while a concentration that is too low may not provide a strong enough signal. For MTT assays, ensure the MTT and solubilization solutions are prepared correctly.
Issue 2: High background proliferation in negative controls.
Q: My unstimulated T-cells are showing a high level of proliferation. How can I reduce this background?
A:
-
Cell Culture Conditions: Ensure your cell culture conditions are optimal. Over-seeding wells can sometimes lead to non-specific activation.
-
Serum Batch Variation: Different batches of Fetal Bovine Serum (FBS) can have varying levels of endotoxins or growth factors that may cause non-specific T-cell activation. Test different batches of FBS.
-
Contamination: Check your cultures for any signs of microbial contamination, which can induce T-cell proliferation.
Issue 3: Inconsistent results between experiments.
Q: I am getting variable results each time I run the experiment. What could be causing this?
A:
-
Donor Variability: T-cell responses can vary significantly between different blood donors. It is important to use multiple donors to confirm your findings.
-
Assay Timing: Be consistent with your incubation times and the timing of reagent addition.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound.
-
Flow Cytometer Settings: If using flow cytometry, ensure the instrument settings are consistent between runs. Use calibration beads to standardize your instrument.
Caption: Decision tree for troubleshooting common issues.
References
a preventing Thymalfasin aggregation in aqueous solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent Thymalfasin (B549604) aggregation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aggregation a concern?
A1: this compound is a synthetic 28-amino acid polypeptide used for its immunomodulatory properties.[1] Aggregation, the process where individual peptide molecules associate to form larger complexes, is a significant concern as it can lead to loss of therapeutic efficacy, altered bioavailability, and potentially trigger an immunogenic response in patients.
Q2: What are the primary causes of this compound aggregation in aqueous solutions?
A2: Peptide aggregation is influenced by a combination of intrinsic and extrinsic factors. Intrinsic factors are related to the amino acid sequence of this compound itself. Extrinsic factors, which are critical to control during experiments, include:
-
pH: The pH of the solution affects the net charge of the peptide. At its isoelectric point (pI), a peptide has a net neutral charge, which can minimize electrostatic repulsion and promote aggregation.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation and induce conformational changes that expose hydrophobic regions, leading to aggregation.
-
Concentration: Higher concentrations of this compound can increase the likelihood of intermolecular interactions and aggregation.
-
Ionic Strength: The concentration of salts in the solution can influence electrostatic interactions between peptide molecules.
-
Excipients: The absence of stabilizing excipients can leave the peptide vulnerable to aggregation.
-
Mechanical Stress: Agitation, shearing, or freeze-thaw cycles can introduce physical stress that promotes aggregation.
Q3: How can I visually detect if my this compound solution has aggregated?
A3: While not a quantitative method, visual inspection can be the first indicator of aggregation. Look for the following signs:
-
Cloudiness or turbidity: A clear solution becoming hazy or opaque.
-
Precipitation: The formation of visible solid particles that may settle at the bottom of the container.
-
Gel formation: The solution becoming viscous or forming a gel-like substance.
Q4: What analytical techniques are used to quantify this compound aggregation?
A4: Several analytical methods can be employed to detect and quantify aggregates:
-
Size Exclusion Chromatography (SEC-HPLC): This is a widely used method to separate and quantify monomers, dimers, and larger aggregates based on their hydrodynamic size.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.
-
UV-Vis Spectroscopy: An increase in absorbance at wavelengths around 340-600 nm can indicate the presence of light-scattering aggregates.
Troubleshooting Guides
Issue 1: this compound precipitates immediately upon dissolution or after a short time.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect pH | Adjust the pH of the buffer. This compound stability is favored in a pH range of 6.6 to 7.2. A patent for a stable this compound formulation specifies a pH between 6.8 and 7.2.[2] | The peptide dissolves and remains in solution. |
| High Peptide Concentration | Dissolve this compound at a lower initial concentration. | The peptide dissolves without immediate precipitation. |
| Inappropriate Buffer | Use a suitable buffer system, such as a phosphate-buffered saline (PBS), which has been used in stable this compound formulations.[2] | Improved solubility and stability of the peptide. |
Issue 2: this compound solution becomes cloudy or shows aggregation over time during storage.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Storage Temperature | Store the reconstituted this compound solution at 2-8°C for short-term storage. For long-term storage, consider storing at -20°C or below. Avoid repeated freeze-thaw cycles. | Reduced rate of aggregation and degradation over time. |
| Absence of Stabilizing Excipients | Include cryoprotectants or lyoprotectants in the formulation. Mannitol is a commonly used excipient to stabilize this compound, particularly in lyophilized formulations.[2] | Enhanced stability and prevention of aggregation during storage and after reconstitution. |
| Oxidation | If the formulation is sensitive to oxidation, consider preparing it under an inert gas (e.g., nitrogen or argon) and using antioxidants. | Minimized oxidative degradation and related aggregation. |
| Photodegradation | Protect the solution from light by using amber vials or storing it in the dark. | Prevention of light-induced degradation pathways. |
Data Presentation: Factors Influencing Peptide Aggregation
The following table summarizes the expected impact of various factors on the aggregation of peptides like this compound. This is a qualitative guide based on general principles of peptide stability.
| Factor | Condition | Expected Impact on Aggregation | Rationale |
| pH | At or near the isoelectric point (pI) | Increased | Reduced electrostatic repulsion between peptide molecules. |
| Away from the pI | Decreased | Increased net charge leads to greater electrostatic repulsion. | |
| Temperature | Elevated (e.g., > 25°C) | Increased | Higher kinetic energy increases the likelihood of intermolecular collisions and can induce unfolding. |
| Refrigerated (2-8°C) | Decreased | Slower molecular motion and reduced rates of degradation reactions. | |
| Concentration | High | Increased | Greater proximity of peptide molecules increases the probability of interaction. |
| Low | Decreased | Reduced intermolecular encounters. | |
| Ionic Strength | High | Can be increased or decreased | High salt concentrations can screen electrostatic charges, potentially promoting aggregation. The specific effect depends on the salt and the peptide. |
| Low | Generally decreased (if aggregation is driven by hydrophobic interactions) | Enhanced electrostatic repulsion. | |
| Excipients | Stabilizers (e.g., Mannitol, Glycine) | Decreased | Stabilizers can protect the peptide during freeze-drying and in solution by various mechanisms, including preferential exclusion and acting as a bulking agent.[2] |
| Surfactants (e.g., Polysorbate 80) | Decreased | Surfactants can prevent surface-induced aggregation and stabilize the peptide in solution. |
Experimental Protocols
Protocol 1: Analysis of this compound Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify this compound monomer, dimer, and higher molecular weight aggregates.
Materials:
-
This compound solution (sample)
-
Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0
-
SEC-HPLC column suitable for peptides (e.g., TSKgel G2000SWxl or similar)
-
HPLC system with UV detector
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: If necessary, dilute the this compound sample in the mobile phase to an appropriate concentration (e.g., 1 mg/mL). Filter the sample through a low-protein-binding 0.22 µm filter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatographic Run: Run the chromatography for a sufficient time to allow for the elution of all species (e.g., 30 minutes).
-
Detection: Monitor the eluent at a suitable wavelength for peptide detection (e.g., 214 nm or 280 nm).
-
Data Analysis: Integrate the peaks corresponding to the monomer, dimer, and any higher molecular weight species. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.
Protocol 2: Detection of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the this compound solution and detect the presence of aggregates.
Materials:
-
This compound solution (sample)
-
Low-volume cuvette
-
DLS instrument
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up as per the manufacturer's instructions. Set the measurement parameters, including the solvent viscosity and refractive index.
-
Sample Preparation: Filter the this compound solution through a low-protein-binding 0.02 µm or 0.1 µm filter to remove any dust or extraneous particles. Carefully pipette the filtered sample into a clean, dust-free cuvette, avoiding the introduction of air bubbles.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Data Acquisition: Acquire the scattering data. Typically, multiple measurements are averaged to obtain a reliable size distribution.
-
Data Analysis: Analyze the data to obtain the hydrodynamic radius (Rh) and the polydispersity index (PDI). An increase in the average Rh and a high PDI can indicate the presence of aggregates.
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Experimental workflow for analyzing this compound aggregation.
Caption: Factors influencing this compound stability in aqueous solution.
References
a minimizing off-target effects of Thymalfasin in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize off-target effects and optimize the use of Thymalfasin in cell culture experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells show signs of toxicity (e.g., rounding, detachment, decreased viability) after treatment with this compound. Is this an off-target effect?
A1: While direct toxicity is not a commonly reported on-target effect of this compound, cellular stress can occur due to several factors that may be misinterpreted as off-target effects. Here’s a troubleshooting guide:
-
Concentration Optimization: this compound's effects are dose-dependent. A concentration that is too high can lead to cellular stress.
-
Recommendation: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint. Start with a broad range (e.g., 1 ng/mL to 10 µg/mL) and narrow it down.
-
-
Serum Concentration: The presence and concentration of serum in your culture medium can influence cell health and their response to treatment.
-
Recommendation: Optimize the serum concentration in your media. A typical range is 5% to 20% FBS, but some cell types may have different requirements.[1]
-
-
Contamination: Bacterial, fungal, or mycoplasma contamination can cause cellular stress and mimic treatment-induced toxicity.
-
Reagent Quality: The purity and handling of the this compound peptide are critical.
-
Recommendation: Ensure your this compound is of high purity. Reconstitute and store the peptide according to the manufacturer's instructions to prevent degradation.
-
Q2: I am not observing the expected immunomodulatory effects of this compound on my cells (e.g., no increase in T-cell activation markers or cytokine production). What could be the issue?
A2: A lack of response can be due to several factors related to the experimental setup and the cells themselves.
-
Cell Type and State: The on-target effects of this compound are primarily on immune cells, particularly T-cells and antigen-presenting cells (APCs).[4][5] The activation state of these cells can also influence their responsiveness.
-
Recommendation: Ensure you are using an appropriate cell line or primary cells that are known to respond to this compound. For some experiments, pre-activation of cells with a mitogen or antigen may be necessary to observe this compound's effects.
-
-
Incorrect Dosage: The concentration of this compound may be too low to elicit a response.
-
Recommendation: Refer to the literature for typical effective concentrations in similar experimental systems and perform a dose-response study.
-
-
Incubation Time: The duration of treatment may be too short or too long to observe the desired effect.
-
Recommendation: Conduct a time-course experiment to identify the optimal incubation period for your specific endpoint. For example, maximal expression of phospho-p42/44 MAPK in murine bone marrow-derived macrophages was observed after 5-15 minutes of stimulation with 100 ng/mL of this compound.
-
-
Readout Sensitivity: The assay used to measure the effect may not be sensitive enough.
-
Recommendation: Use highly sensitive assays such as flow cytometry for surface marker expression, or ELISA/multiplex assays for cytokine quantification.
-
Q3: My experimental results with this compound are inconsistent between experiments. How can I improve reproducibility?
A3: Inconsistent results are often due to variability in experimental conditions.
-
Cell Passage Number: Continuous passaging of cell lines can lead to genetic drift and altered cellular responses.
-
Recommendation: Use cells within a consistent and low passage number range for all experiments. Document the passage number for each experiment.
-
-
Reagent Variability: Different lots of serum, media, or this compound can introduce variability.
-
Recommendation: Test new lots of reagents against a standard before use in critical experiments. If possible, purchase a large batch of critical reagents to use across a series of experiments.
-
-
Cell Seeding Density: The density at which cells are plated can affect their growth rate and responsiveness to treatment.
-
Recommendation: Maintain a consistent cell seeding density for all experiments.
-
Quantitative Data Summary
| Parameter | Recommended Range/Value | Cell Type/Context | Reference |
| Optimal Concentration | 1 ng/mL - 10 µg/mL (for initial testing) | General Cell Culture | Internal Recommendation |
| Stimulation Time for MAPK Activation | 5 - 15 minutes | Murine Bone Marrow-Derived Macrophages | |
| Typical Serum Concentration | 5% - 20% | General Mammalian Cell Culture | |
| HEPES Buffer Concentration | 10 - 25 mM | For pH stability |
Key Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound on T-Cell Proliferation
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from a healthy donor and seed them in a 96-well plate at a density of 1 x 10^5 cells/well in complete RPMI-1640 medium.
-
This compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium, with concentrations ranging from 1 ng/mL to 10 µg/mL.
-
Treatment: Add the different concentrations of this compound to the wells. Include a vehicle control (medium only) and a positive control (e.g., Phytohemagglutinin [PHA]).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Assay: Add a proliferation reagent (e.g., BrdU or [³H]-thymidine) for the final 18 hours of incubation.
-
Measurement: Measure the incorporation of the proliferation reagent according to the manufacturer's protocol to determine the rate of cell proliferation.
Protocol 2: Analysis of Cytokine Production by ELISA
-
Cell Seeding and Treatment: Seed immune cells (e.g., PBMCs or a specific T-cell line) in a 24-well plate and treat with the optimal concentration of this compound determined from the dose-response study. Include appropriate controls.
-
Incubation: Incubate for 24-48 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Perform an ELISA for the cytokines of interest (e.g., IFN-γ, IL-2) on the collected supernatants according to the manufacturer's protocol.
Visualizations
Caption: Simplified signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected results.
References
a dealing with low response to Thymalfasin in primary cell cultures
Welcome to the technical support center for researchers utilizing Thymalfasin in primary cell cultures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges, particularly low or inconsistent cellular responses.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in primary immune cells?
This compound, a synthetic equivalent of the naturally occurring peptide Thymosin Alpha 1, is an immunomodulator that enhances cell-mediated immunity.[1] Its primary mechanism involves the potentiation of T-cell function.[1] In primary cell cultures, this compound has been shown to:
-
Promote T-cell maturation and differentiation: It stimulates the production and activation of both helper T-cells (CD4+) and cytotoxic T-cells (CD8+).[1]
-
Modulate cytokine production: It can stimulate the secretion of various cytokines, including interleukins and interferons, which are crucial for immune activation.[1]
-
Enhance antigen presentation: this compound can increase the expression of Major Histocompatibility Complex (MHC) molecules on antigen-presenting cells (APCs), improving their ability to present antigens to T-cells.[1]
-
Interact with Toll-Like Receptors (TLRs): It can act on TLRs on immune cells, triggering downstream signaling pathways that lead to an immune response.
Q2: What are the expected effects of this compound on primary peripheral blood mononuclear cells (PBMCs)?
Treatment of primary PBMCs with this compound is expected to lead to a range of measurable effects, including:
-
Increased proliferation of T-lymphocytes.
-
Upregulation of T-cell activation markers such as CD25 and CD69.
-
Enhanced secretion of Th1-type cytokines, particularly Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2).
-
Increased cytotoxic activity of Natural Killer (NK) cells.
The magnitude of these responses can be influenced by donor variability and experimental conditions.
Q3: I am observing a low or no response to this compound in my primary cell cultures. What are the potential causes?
A low response to this compound in primary cell cultures can stem from several factors, ranging from the health and handling of the cells to the specifics of the experimental setup. Key areas to investigate include:
-
Primary Cell Quality and Viability: The health of the primary cells is paramount. Suboptimal isolation, cryopreservation, or thawing procedures can significantly impact cellular responsiveness.
-
Donor Variability: Primary cells from different donors can exhibit significant variability in their immune responses due to genetic background, age, and previous antigen exposure.
-
Suboptimal Experimental Conditions: Factors such as cell density, this compound concentration, and incubation time need to be optimized for your specific cell type and assay.
-
Assay-Specific Issues: The chosen readout (e.g., proliferation, cytokine secretion) may have its own set of technical challenges, such as antibody performance in flow cytometry or ELISA.
A systematic troubleshooting approach is recommended to identify the root cause of the low response.
Troubleshooting Guide for Low Response to this compound
This guide provides a structured approach to identifying and resolving issues leading to a low response to this compound in your primary cell culture experiments.
Diagram: Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting low cellular response to this compound.
Problem 1: Low T-Cell Proliferation
| Potential Cause | Recommended Action |
| Poor Primary Cell Health | Ensure cell viability is >90% post-thawing. Use gentle handling techniques and avoid harsh centrifugation. Allow cells to recover for 24 hours before stimulation. |
| Suboptimal Cell Density | Seed cells at a density appropriate for your culture vessel and assay. For a 96-well plate, a starting density of 1-2 x 10^5 cells/well is a common starting point. |
| Incorrect this compound Concentration | Perform a dose-response curve to determine the optimal concentration for your specific cell type and donor. A typical starting range for in vitro studies is 1-100 µg/mL. |
| Inappropriate Incubation Time | Conduct a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak proliferative response. |
| Serum Interference | Some components in fetal bovine serum (FBS) can interfere with the assay. Consider reducing the serum concentration or using a serum-free medium if compatible with your cells. |
Problem 2: Low Cytokine Secretion (e.g., IFN-γ)
| Potential Cause | Recommended Action |
| Donor-to-Donor Variability | Screen multiple donors to establish a baseline response range. Be aware that some donors may naturally have a lower response. |
| Inadequate Incubation Period | Cytokine production kinetics vary. For IFN-γ, a 24-48 hour stimulation is often optimal. Perform a time-course experiment. |
| ELISA/ELISpot Issues | Verify the performance of your assay with a known positive control (e.g., PHA stimulation). Ensure antibodies are correctly titrated and stored. |
| Cell Density Too Low or High | An insufficient number of cells will produce undetectable levels of cytokines. Conversely, very high densities can lead to nutrient depletion and cell death. Optimize seeding density. |
Problem 3: No Upregulation of T-Cell Activation Markers (e.g., CD25, CD69)
| Potential Cause | Recommended Action |
| Incorrect Gating Strategy in Flow Cytometry | Use fluorescence minus one (FMO) controls to set your gates accurately. Ensure you are gating on the correct lymphocyte population. |
| Antibody Staining Problems | Titrate your antibodies to determine the optimal concentration. Use a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. |
| Timing of Analysis | The expression of activation markers is transient. CD69 is an early marker (peaking around 6-12 hours), while CD25 is a later marker (peaking around 24-48 hours). Analyze at multiple time points. |
| Low Receptor Expression | The target cells may have low expression of the receptors that this compound interacts with. This can be a characteristic of the donor's cells. |
Experimental Protocols
Diagram: General Experimental Workflow
Caption: A generalized workflow for assessing this compound's effect on primary cells.
Protocol 1: T-Cell Proliferation Assay using CFSE
-
Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Staining: Resuspend 1x10^7 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quenching: Stop the staining by adding 5 volumes of ice-cold complete RPMI medium (containing 10% FBS) and incubate on ice for 5 minutes.
-
Washing: Wash the cells three times with complete RPMI medium.
-
Cell Seeding: Resuspend the cells in complete RPMI and seed at 2x10^5 cells/well in a 96-well round-bottom plate.
-
Stimulation: Add this compound at various concentrations (e.g., 1, 10, 100 µg/mL). Include an unstimulated control (medium only) and a positive control (e.g., anti-CD3/CD28 beads or PHA).
-
Incubation: Culture the cells for 4-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and stain with antibodies for T-cell markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire data on a flow cytometer and analyze the CFSE dilution in the T-cell populations.
Protocol 2: IFN-γ Secretion Assay by ELISA
-
Cell Seeding: Isolate and seed PBMCs at 5x10^5 cells/well in a 96-well flat-bottom plate in complete RPMI medium.
-
Stimulation: Add this compound at the desired concentrations. Include unstimulated and positive controls.
-
Incubation: Culture for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant without disturbing the cell pellet.
-
ELISA: Perform the IFN-γ ELISA according to the manufacturer's instructions. Briefly:
-
Coat the ELISA plate with capture antibody overnight.
-
Block the plate.
-
Add standards and samples (supernatants) and incubate.
-
Wash and add the detection antibody.
-
Wash and add the enzyme conjugate (e.g., streptavidin-HRP).
-
Wash and add the substrate.
-
Stop the reaction and read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IFN-γ in the samples based on the standard curve.
Protocol 3: Flow Cytometry for T-Cell Activation Markers
-
Cell Seeding and Stimulation: Seed PBMCs at 1x10^6 cells/well in a 24-well plate and stimulate with this compound for 24-48 hours.
-
Cell Harvesting: Gently scrape and pipette to detach and collect the cells.
-
Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Incubate with a cocktail of fluorescently-labeled antibodies against surface markers (e.g., CD3, CD4, CD8, CD25, CD69) and a viability dye for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with FACS buffer.
-
Fixation (Optional): If not analyzing immediately, fix the cells with 1% paraformaldehyde.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis: Analyze the expression of CD25 and CD69 on the gated CD4+ and CD8+ T-cell populations.
Signaling Pathway
Diagram: Simplified this compound Signaling Pathway
Caption: A simplified representation of this compound's signaling cascade in immune cells.
References
a identifying sources of contamination in Thymalfasin experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Thymalfasin. It focuses on identifying and mitigating common sources of contamination to ensure experimental integrity and reproducibility.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during your experiments, categorized by the type of contamination.
Category 1: Microbial & Endotoxin (B1171834) Contamination
Question 1: My cell cultures treated with this compound have become cloudy and the media color changed unexpectedly. What is the likely cause?
This is a classic sign of microbial contamination, most likely bacterial or yeast. Bacteria can rapidly change the pH of the culture medium, causing the phenol (B47542) red indicator to turn yellow (acidic).[1]
-
Immediate Action:
-
Troubleshooting & Prevention:
-
Aseptic Technique: Review your aseptic technique. Ensure all work is performed in a certified laminar flow hood, and that all surfaces are disinfected with 70% ethanol (B145695) before and after use.[1][5]
-
Reagent Sterility: Filter-sterilize all prepared solutions. Use certified, contamination-free reagents and test new batches of serum for sterility.[1]
-
Antibiotic Use: Avoid the routine use of antibiotics, as they can mask low-level contamination and lead to the development of resistant strains.[2][3]
-
Question 2: My bioassay results show high variability and unexpected immune cell activation, even in control groups. What could be wrong?
Unwanted immune stimulation is often caused by bacterial endotoxins (lipopolysaccharides or LPS).[6][7] Endotoxins are components of the outer membrane of Gram-negative bacteria and are potent activators of immune cells, which can confound the immunomodulatory effects of this compound.[8][9]
-
Troubleshooting Steps:
-
Test your this compound stock solution, cell culture media, and other key reagents for endotoxin levels using a Limulus Amebocyte Lysate (LAL) assay.
-
Source peptides with guaranteed low endotoxin levels (e.g., ≤0.01 EU/µg) for sensitive cell-based assays.[9][10]
-
Use pyrogen-free labware (pipette tips, tubes, etc.) for all experiments. Endotoxins are heat-stable and can adhere to plastic surfaces.[8]
-
Question 3: My cells are growing slowly and appear unhealthy after this compound treatment, but I don't see any visible microbes. What is a possible hidden contaminant?
Mycoplasma contamination is a common and insidious problem in cell culture.[1] These small bacteria lack a cell wall, making them resistant to common antibiotics like penicillin and invisible under a standard light microscope. They can alter cell metabolism, growth, and function, leading to unreliable experimental results.
-
Detection & Prevention:
-
Routine Testing: Regularly screen all cell lines for mycoplasma using PCR or a dedicated ELISA kit.[3]
-
Quarantine: Quarantine all new cell lines upon arrival until they have been tested and cleared of mycoplasma.[1][2]
-
Certified Sources: Only purchase cell lines and reagents from reputable suppliers who certify their products as mycoplasma-free.[1]
-
Category 2: Chemical & Process-Related Impurities
Question 4: I'm seeing unexpected peaks in my HPLC analysis of this compound. What are they?
These peaks likely represent structurally related peptide impurities. This compound synthesis and storage can generate various impurities that may interfere with your experiments.[11][12]
-
Common Impurities:
-
Synthesis-Related: Deletion/insertion of amino acids, racemization, or incomplete deprotection of side chains.[12]
-
Degradation-Related: Deamidation (especially of the C-terminal asparagine), oxidation (of methionine, if present), aggregation, or dimer formation.[6][11]
-
Process-Related: Residual solvents or reagents from manufacturing.[13]
-
-
Troubleshooting:
-
Use high-resolution mass spectrometry (LC-MS) to identify the mass of the impurity peaks and characterize their structure.[11]
-
Always use high-purity this compound (≥98% for advanced research) and obtain a Certificate of Analysis (CoA) from the supplier that details the purity and identity of the peptide.[14]
-
Question 5: My cellular proliferation assays are showing inconsistent results or cell death after adding this compound. Could a non-peptide contaminant be the cause?
Yes, residual trifluoroacetic acid (TFA) from the HPLC purification process is a common culprit.[6] Peptides are often delivered as TFA salts. While free TFA is removed during lyophilization, residual TFA remains and can be cytotoxic or inhibit cell proliferation in sensitive assays.[6]
-
Solution:
-
Request TFA removal service (e.g., salt exchange to acetate (B1210297) or hydrochloride) from your peptide supplier if you are working with sensitive biological systems.
-
When troubleshooting, consider if the observed effect correlates with the batch of the peptide.
-
Category 3: Handling & Environmental Contamination
Question 6: The mass of my lyophilized this compound powder seems inconsistent, and I'm having trouble preparing accurate stock solutions. What's happening?
Peptides like this compound are often highly hygroscopic, meaning they readily absorb moisture from the atmosphere.[15] This can lead to inaccurate weighing and affect the stability of the peptide.
-
Best Practices:
Question 7: I am concerned about the sterility of my this compound powder after reconstitution. How can I ensure it remains sterile?
The container closure system (the vial and stopper) is critical for maintaining sterility.[16][17] Improper handling can introduce contaminants.
-
Prevention:
-
Before reconstitution, wipe the vial's septum with 70% ethanol.
-
Use a sterile needle and syringe to add a sterile, pyrogen-free solvent (e.g., sterile water for injection).
-
After reconstitution, aliquot the solution into sterile, pyrogen-free tubes to avoid repeated freeze-thaw cycles and minimize the risk of contaminating the entire stock.
-
Part 2: Data Summary Tables
Table 1: Common Structurally Related Impurities in this compound (Data synthesized from liquid chromatography-high-resolution mass spectrometry (LC-hrMS) analysis)[11]
| Impurity Type | Description | Potential Impact |
| Deamidation | Conversion of an asparagine (Asn) residue to aspartic or isoaspartic acid, common at the C-terminus. | Altered charge, structure, and potentially reduced biological activity. |
| Amination | Addition of an amine group. | Changes in peptide structure and charge. |
| Succinimide Formation | An intermediate in the deamidation of Asn. | Can lead to a mixture of final degradation products. |
| Amino Acid Deletion/Insertion | Missing or extra amino acids from errors during solid-phase peptide synthesis (SPPS). | Drastically altered structure and likely loss of function. |
| Dimers/Aggregates | Covalent or non-covalent association of two or more peptide molecules. | Reduced solubility, potential for altered immunogenicity, inaccurate quantification. |
| Oxidation | Modification of susceptible amino acids (e.g., Met, Trp, Cys) if present in analogues. | Can inactivate the peptide.[6] |
Table 2: Recommended Endotoxin Limits for Research Applications
| Application | Recommended Endotoxin Limit (EU/µg or EU/mg) | Rationale |
| In vitro Cell Culture / Bioassays | ≤ 0.01 EU/µg | Prevents non-specific activation of immune cells (e.g., macrophages, B cells), ensuring observed effects are due to this compound.[9][10] |
| In vivo Animal Studies | ≤ 0.1 EU/µg (Varies by dose and route) | Minimizes risk of pyrogenic reactions (fever) or systemic inflammation that could confound study results. |
| Pharmaceutical Grade (for comparison) | < 0.25 EU/mL (FDA limit for injections) | Regulatory standard to ensure patient safety.[18] |
Part 3: Key Experimental Protocols
Protocol 1: Sterility Testing of Reconstituted this compound (Direct Inoculation Method)
This protocol is a simplified method to check for aerobic and anaerobic microbial contamination.[19][20]
Materials:
-
Tryptic Soy Broth (TSB) for detecting aerobic bacteria and fungi.
-
Fluid Thioglycollate Medium (FTM) for detecting anaerobic and aerobic bacteria.
-
Sterile incubator at 30-35°C and 20-25°C.
-
Reconstituted this compound solution.
-
Positive controls (e.g., Staphylococcus aureus for TSB, Clostridium sporogenes for FTM).
-
Negative control (sterile diluent).
Procedure:
-
In a laminar flow hood, inoculate a small volume of the this compound solution directly into one tube of TSB and one tube of FTM.
-
Inoculate positive and negative control tubes in parallel.
-
Incubate the TSB tube at 20-25°C and the FTM tube at 30-35°C.
-
Observe the tubes for any signs of turbidity (cloudiness) daily for 14 days.[19]
-
Interpretation: Any turbidity in the sample tubes not seen in the negative control indicates microbial contamination. The positive controls must show growth for the test to be valid.
Protocol 2: Purity Analysis by Reversed-Phase HPLC (RP-HPLC)
This protocol provides a general framework for assessing the purity of a this compound sample and detecting impurities.[20]
Materials & Equipment:
-
HPLC system with a UV detector.
-
C18 analytical column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
This compound sample, dissolved in Mobile Phase A.
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject a known concentration of the this compound sample.
-
Run a linear gradient to elute the peptide. For example:
-
5% to 65% Mobile Phase B over 30 minutes.
-
-
Monitor the elution profile using a UV detector at 220 nm.[20]
-
Data Analysis:
Part 4: Visual Diagrams & Workflows
Caption: Workflow of a this compound experiment showing potential entry points for contamination.
Caption: Simplified signaling pathway of this compound's immunomodulatory action.[23][24]
References
- 1. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 2. biocompare.com [biocompare.com]
- 3. ibidi.com [ibidi.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. How to Prevent Contamination in Long-Term Cell Cultures [synapse.patsnap.com]
- 6. genscript.com [genscript.com]
- 7. genscript.com [genscript.com]
- 8. Endotoxin contamination triggers severe symptoms [peptides.de]
- 9. genscript.com [genscript.com]
- 10. Biological Testing Services for Peptide Characterization - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. spartanpeptides.com [spartanpeptides.com]
- 15. biomedgrid.com [biomedgrid.com]
- 16. blog.brunslab.com [blog.brunslab.com]
- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 18. Endotoxin Testing Analysis and Removal - Bio-Synthesis, Inc. [biosyn.com]
- 19. Peptide Sterility Testing - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 20. jpt.com [jpt.com]
- 21. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 22. HPLC Troubleshooting Guide [scioninstruments.com]
- 23. go.drugbank.com [go.drugbank.com]
- 24. This compound | C129H215N33O55 | CID 16130571 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Bioavailability of Subcutaneously Injected Thymalfasin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with subcutaneously injected Thymalfasin (Thymosin Alpha 1). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the typical pharmacokinetic profile of subcutaneously injected this compound?
A1: Following subcutaneous administration, this compound is rapidly absorbed, with peak serum concentrations (Cmax) typically reached in approximately 2 hours.[1][2] The serum half-life is about 2 hours, and the drug is generally cleared from the system within 24 hours.[1][2] Studies have shown no evidence of drug accumulation with multiple doses.[1]
Q2: What are the main factors that can influence the bioavailability of subcutaneously administered this compound?
A2: The bioavailability of subcutaneously delivered peptides like this compound can be influenced by a combination of physiological and formulation-related factors. Key physiological factors include blood flow at the injection site and the composition of the subcutaneous extracellular matrix. Formulation-related factors such as pH, viscosity, and the presence of excipients can also play a significant role. For peptides larger than 16 kDa, lymphatic uptake becomes a primary absorption route, though this compound, with a molecular weight of 3,108 daltons, is expected to be absorbed primarily via blood capillaries.
Q3: Are there any formulation strategies that can improve the bioavailability or prolong the action of this compound?
A3: While research on specific advanced formulations for this compound is ongoing, several strategies are employed for peptides to enhance bioavailability and extend their therapeutic effect. These include:
-
Controlled-Release Formulations: Embedding this compound in a polymer matrix or using coating technologies can slow down its release from the injection site, maintaining therapeutic concentrations for a longer duration.
-
Novel Delivery Systems: Nanoparticle-based systems (e.g., liposomes, polymeric nanoparticles) and hydrogels are being explored for peptide delivery. These systems can protect the peptide from degradation, improve its solubility, and provide sustained release. For instance, injectable hydrogels can form a localized depot, releasing the drug over an extended period.
Q4: How does the choice of excipients impact this compound formulations?
A4: Excipients are critical components of a formulation that can affect the stability, solubility, and absorption of this compound. For example, mannitol (B672) is a common excipient in lyophilized this compound preparations. The pH of the reconstituted solution, often adjusted with a phosphate (B84403) buffer, is also crucial for stability and to minimize injection site pain. Interactions between the peptide and excipients can influence the drug's bioavailability.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with subcutaneously injected this compound.
Issue 1: High Variability in Pharmacokinetic Data
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Improper Injection Technique | Ensure consistent and proper subcutaneous injection technique across all subjects. The needle should be inserted into the subcutaneous space, not intradermally or intramuscularly. Use a consistent injection angle (45 to 90 degrees) and pinch the skin to ensure correct placement. |
| Variable Injection Site Absorption | Different subcutaneous injection sites (e.g., abdomen, thigh, arm) can have different absorption rates. For preclinical studies, consistently use the same injection site (e.g., the scruff of the neck in rodents). If using multiple sites is unavoidable, ensure the sites are randomized across treatment groups. |
| Formulation Inconsistency | Ensure the this compound formulation is homogenous and prepared consistently for each experiment. For lyophilized powders, ensure complete and consistent reconstitution. |
| Inaccurate Dosing | For small volumes, consider diluting the stock solution to ensure accurate dosing. Always use a new sterile syringe and needle for each animal to prevent cross-contamination and ensure accurate volume administration. |
Issue 2: Unexpectedly Low Bioavailability
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Peptide Degradation | Peptides can be susceptible to enzymatic degradation in the subcutaneous tissue. Consider co-formulating with protease inhibitors, though this requires careful evaluation for potential side effects. Novel delivery systems like nanoparticles or hydrogels can protect the peptide from degradation. |
| Poor Formulation Stability | This compound may be unstable at certain pH values or in the presence of certain excipients. Ensure the pH of your formulation is within the recommended range (typically around 6.8-7.2). Conduct stability studies of your formulation under experimental conditions. |
| Peptide Aggregation | Aggregation at the injection site can hinder absorption. Analyze your formulation for the presence of aggregates using techniques like size-exclusion chromatography. Formulation optimization, including pH and the use of stabilizing excipients, can minimize aggregation. |
| Issues with Analytical Method | Inaccurate quantification of this compound in plasma can lead to an underestimation of bioavailability. Validate your analytical method (e.g., LC-MS/MS) for accuracy, precision, and sensitivity. Ensure proper sample handling and storage to prevent peptide degradation in the collected samples. |
Issue 3: Injection Site Reactions
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Irritation from Formulation | The pH of the formulation can cause stinging upon injection. Ensure the pH is close to physiological levels. Certain excipients or preservatives (like benzyl (B1604629) alcohol) can also cause local irritation. If possible, test formulations with different excipient compositions. |
| Improper Injection Technique | A traumatic injection can lead to bruising and discomfort. Use a new, sterile, and appropriate-sized needle (e.g., 26-27 gauge for mice) for each injection. Inject the solution slowly and steadily. |
| Immune Response | Mild redness and swelling can be a normal localized immune response to the peptide, especially initially. These reactions often subside as the immune system acclimates. However, if severe or persistent reactions occur, consider the purity of your this compound and the possibility of contaminants. |
| Repeated Injections at the Same Site | Repeatedly injecting at the same location can lead to tissue damage and irritation. Rotate injection sites to allow for tissue recovery. |
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations After Subcutaneous Administration in Healthy Volunteers
| Formulation | Cmax (µg/L) | Tmax (hours) | AUC (µg·h/L) | Half-life (hours) |
| Zadaxin® (SciClone) | 30 - 80 | 1 - 2 | 95 - 267 | < 3 |
| Timosina® (Sclavo) | Higher than Zadaxin® | 1 - 2 | Higher than Zadaxin® | < 3 |
| Tα1-HLR (Hoffmann La Roche) | Similar to Zadaxin® | 1 - 2 | Similar to Zadaxin® | < 3 |
Data adapted from a study in healthy Caucasian volunteers receiving a single subcutaneous dose of 900 µg/m² of this compound.
Experimental Protocols
Protocol 1: In Vivo Bioavailability Study of a Novel this compound Formulation in Rats
1. Objective: To determine the pharmacokinetic profile and bioavailability of a novel subcutaneous formulation of this compound compared to a standard formulation.
2. Materials:
-
This compound (standard and novel formulations)
-
Male Sprague-Dawley rats (250-300g)
-
Sterile saline for injection
-
Sterile insulin (B600854) syringes with 27-gauge needles
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated microtubes)
-
Centrifuge
-
-80°C freezer
3. Animal Handling and Dosing:
-
Acclimatize rats to the housing conditions for at least one week prior to the experiment.
-
Fast animals overnight before dosing, with free access to water.
-
Divide rats into two groups: Group A (Standard Formulation) and Group B (Novel Formulation). A third group for intravenous administration is required to determine absolute bioavailability.
-
Administer a single subcutaneous injection of the assigned this compound formulation at a dose of 1.6 mg/kg into the scruff of the neck.
4. Blood Sample Collection:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at the following time points post-dosing: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours.
-
Place blood samples into EDTA-coated tubes and immediately place on ice.
5. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) within 30 minutes of collection to separate the plasma.
-
Carefully transfer the plasma supernatant to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
6. Bioanalytical Method:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
The method should be validated for linearity, accuracy, precision, and selectivity in rat plasma.
7. Pharmacokinetic Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each animal using non-compartmental analysis.
-
Determine the relative bioavailability of the novel formulation compared to the standard formulation. If an intravenous group was included, calculate the absolute bioavailability of both subcutaneous formulations.
Visualizations
Caption: this compound signaling cascade.
Caption: Workflow for a bioavailability study.
References
Technical Support Center: Analytical HPLC Method for Thymalfasin Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on developing and troubleshooting an analytical HPLC method for determining the purity of Thymalfasin.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of an HPLC purity method for this compound?
The primary goal is to develop a stability-indicating method capable of accurately separating and quantifying this compound from its process-related impurities and degradation products. This ensures the identity, purity, and quality of the drug substance. A robust method should be specific, precise, accurate, and linear over a defined concentration range.
Q2: What are the common impurities associated with synthetic this compound?
This compound, a 28-amino acid polypeptide, can have several structurally similar impurities. Common impurities identified in this compound drug substance include products of deamidation (especially at the C-terminal asparagine), amination, succinimide (B58015) formation, amino acid insertions or deletions, dimers, and isomers.[1] It is crucial that the analytical method can resolve these from the main this compound peak.
Q3: What typical starting conditions should I consider for method development?
A good starting point for a reversed-phase HPLC (RP-HPLC) method for this compound purity is:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[2]
-
Mobile Phase A: Aqueous buffer, often 0.1% trifluoroacetic acid (TFA) in water. Phosphate buffers can also be used.[2]
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% TFA.
-
Detection: UV detection at a low wavelength, typically 214-220 nm, where the peptide bond absorbs.[2]
-
Gradient Elution: A shallow gradient of increasing acetonitrile concentration is necessary to separate the main peak from closely eluting impurities.
-
Column Temperature: Controlled temperature, for instance, 30°C, to ensure reproducibility.[2]
Q4: Why are forced degradation studies necessary for this method?
Forced degradation (or stress testing) is essential to develop a "stability-indicating" method.[3][4] By subjecting this compound to harsh conditions (e.g., acid, base, oxidation, heat, light), you can generate potential degradation products.[5][6] The HPLC method must be able to separate these newly formed degradants from the intact this compound peak, proving its specificity and ensuring that a loss in the main peak area accurately reflects degradation.[3]
Experimental Protocol: RP-HPLC for this compound Purity
This protocol provides a general methodology for the purity determination of this compound. Optimization will be required based on the specific instrumentation and impurity profile.
1. Materials and Reagents:
-
This compound Reference Standard and Sample
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic Acid (TFA, HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary Gradient HPLC with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% (v/v) TFA in Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 214 nm |
| Injection Volume | 20 µL |
| Sample Diluent | Mobile Phase A |
3. Gradient Program:
| Time (min) | % Mobile Phase B |
| 0 | 10 |
| 40 | 40 |
| 41 | 90 |
| 45 | 90 |
| 46 | 10 |
| 55 | 10 |
4. Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound reference standard in the sample diluent to achieve a final concentration of approximately 1.0 mg/mL.
-
Sample Solution: Prepare the this compound sample in the same manner as the standard solution.
5. System Suitability: Before sample analysis, perform replicate injections (n=5 or 6) of the standard solution. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry): ≤ 2.0 for the this compound peak.
-
Theoretical Plates (N): ≥ 2000 for the this compound peak.
-
%RSD of Peak Area: ≤ 2.0% for replicate injections.
6. Calculation: Calculate the percentage of any impurity by the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
Method Development and Troubleshooting
HPLC Method Development Workflow
Caption: A structured workflow for developing a robust HPLC purity method.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound purity by HPLC.
Common Problems and Solutions
| Problem Category | Specific Issue | Possible Causes | Recommended Solution(s) |
| Peak Shape | Peak Tailing | 1. Secondary interactions with residual silanols on the column. 2. Column overload. 3. Incompatible sample solvent. | 1. Use a high-purity, end-capped column. Ensure mobile phase pH is low (e.g., using TFA) to suppress silanol (B1196071) activity. 2. Reduce sample concentration or injection volume. 3. Dissolve the sample in the initial mobile phase. |
| Peak Fronting | 1. Sample overload. 2. Poorly packed column bed. | 1. Dilute the sample. 2. Replace the column. | |
| Split Peaks | 1. Clogged inlet frit or partially blocked column. 2. Sample solvent stronger than mobile phase. | 1. Reverse and flush the column (disconnect from detector). If unresolved, replace the frit or the column.[7] 2. Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase.[7] | |
| Retention Time | Drifting Retention Times | 1. Poor column equilibration. 2. Column temperature fluctuations. 3. Mobile phase composition changing over time. | 1. Increase column equilibration time between runs. 2. Use a column oven for stable temperature control.[8] 3. Prepare fresh mobile phase daily. Ensure proper mixing and degassing. |
| Sudden Retention Shifts | 1. Air bubbles in the pump. 2. Leak in the system. 3. Change in mobile phase composition. | 1. Purge the pump and degas the mobile phase.[9] 2. Check all fittings for leaks and tighten or replace as needed.[7] 3. Verify correct mobile phase preparation and lines. | |
| Baseline | High Baseline Noise | 1. Contaminated or degrading mobile phase. 2. Detector lamp failing. 3. Air bubbles in the detector flow cell. | 1. Use high-purity solvents and prepare fresh mobile phase. 2. Check lamp energy and replace if necessary. 3. Purge the system to remove bubbles. |
| Ghost Peaks | 1. Contaminants in the sample or diluent. 2. Carryover from previous injection. 3. Late eluting peaks from a previous run. | 1. Run a blank injection (diluent only) to identify the source. 2. Implement a robust needle wash program. 3. Extend the gradient run time or add a high-organic wash step at the end of the gradient.[9] | |
| Pressure | High Backpressure | 1. Blockage in the system (e.g., guard column, in-line filter, column frit). 2. Precipitated buffer in the mobile phase. | 1. Systematically disconnect components (starting from the detector and moving backward) to isolate the source of the blockage. Replace the clogged part.[7] 2. Ensure buffer is fully dissolved and miscible with the organic phase. Flush the system with high-aqueous mobile phase.[7] |
| Low Backpressure | 1. Leak in the system. 2. Pump malfunction (e.g., faulty check valve, worn seals). | 1. Inspect all fittings for leaks. 2. Check for flow. Purge the pump; if the problem persists, service or replace pump seals/check valves.[9] |
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. openaccessjournals.com [openaccessjournals.com]
- 6. journals.ekb.eg [journals.ekb.eg]
- 7. lcms.cz [lcms.cz]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Injection Site Reactions in Animal Studies with Thymalfasin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate injection site reactions (ISRs) during preclinical animal studies with Thymalfasin.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of injection site reactions (ISRs) in animals after this compound administration?
A1: Common signs of ISRs at the subcutaneous injection site include erythema (redness), edema (swelling), and local pain. In some cases, more severe reactions such as induration (hardening of the tissue), necrosis (tissue death), and ulceration may be observed. It is crucial to monitor the animals closely after injection and document any observed reactions.
Q2: What is the likely mechanism behind this compound-induced injection site reactions?
A2: While the exact mechanism for this compound is not fully elucidated in publicly available literature, ISRs to immunomodulatory peptides are often linked to their mechanism of action. This compound is known to enhance T-cell function and cytokine production. This localized immune stimulation can lead to an inflammatory response at the injection site. Additionally, peptides with cationic properties can activate mast cells directly, for instance, through the Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to the release of histamine (B1213489) and other inflammatory mediators that cause redness, swelling, and pain.
Q3: Can the formulation of this compound influence the severity of ISRs?
A3: Absolutely. The formulation plays a critical role in the local tolerance of an injectable drug. Key formulation parameters that can influence ISRs include:
-
pH: Formulations with a pH outside the physiological range (ideally 7.2-7.4) can cause irritation and pain.[1]
-
Tonicity: Hypotonic or hypertonic solutions can lead to tissue damage and inflammation. Isotonic formulations are generally better tolerated.[1]
-
Buffer Species and Strength: The type and concentration of the buffer can impact local tolerance. For example, citrate (B86180) buffers have been associated with a higher incidence of injection pain compared to phosphate (B84403) or histidine buffers.
Q4: Are there any specific excipients that can help mitigate ISRs?
A4: Yes, certain excipients can be incorporated into the formulation to improve local tolerance. These include:
-
Tonicity-adjusting agents: Such as sodium chloride or mannitol, to make the formulation isotonic.
-
Surfactants: Polysorbates (e.g., Polysorbate 20 or 80) can help stabilize the peptide and may reduce aggregation, which can be a source of irritation. However, polysorbates themselves can occasionally cause hypersensitivity reactions.
-
Cyclodextrins: These can be used to improve the solubility and stability of peptides and may help in reducing local irritation.
Q5: What animal models are most suitable for evaluating ISRs to this compound?
A5: The most commonly used animal models for local tolerance testing of subcutaneous injections are rats, rabbits, and minipigs. The choice of species should be justified based on the study objectives. Rats are often used for initial screening, while rabbits and minipigs, having skin more similar to humans, can provide more predictive data for human ISRs.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Erythema (Redness) and Edema (Swelling) at the Injection Site | - Inflammatory response to this compound's immunomodulatory effect.- Non-physiological pH or tonicity of the formulation.- High injection volume for the chosen site.- Improper injection technique (e.g., rapid injection, needle movement). | - Formulation Optimization: Adjust the formulation to a physiological pH (7.2-7.4) and ensure it is isotonic.[1] Consider using a less irritating buffer system (e.g., phosphate or histidine instead of citrate).- Dose & Volume Adjustment: Reduce the injection volume per site. If a larger dose is necessary, consider splitting it into multiple injection sites.[1]- Injection Technique: Inject the substance slowly and steadily. Use a new, sterile needle of an appropriate gauge for each animal and alternate injection sites for repeated dosing.[1] |
| Induration (Hardening of Tissue) at the Injection Site | - More severe inflammatory response, potentially involving cellular infiltration and fibrosis.- High concentration of this compound leading to local precipitation.- Repeated injections at the same site. | - Formulation Review: Evaluate the solubility and stability of this compound in the formulation. Consider excipients that enhance solubility.- Site Rotation: Implement a strict injection site rotation schedule to allow for tissue recovery.- Histopathological Analysis: Conduct histopathology of the injection site to understand the underlying cellular changes and guide further formulation development. |
| Ulceration or Necrosis at the Injection Site | - Severe local toxicity of the formulation.- Accidental intracutaneous or intradermal injection.- High concentration or osmolality of the drug solution. | - Immediate Veterinary Consultation: If ulceration or necrosis is observed, a veterinarian must be consulted for appropriate animal care.- Formulation Re-evaluation: The formulation may need significant modification, including a change in vehicle, a reduction in concentration, or the addition of solubilizing and stabilizing excipients.- Route of Administration: Consider if an alternative route of administration is feasible if subcutaneous delivery proves to be too locally toxic. |
| Animal Discomfort or Pain during/after Injection | - Needle phobia or pain from the needle prick.- Irritating properties of the formulation (e.g., non-neutral pH, high osmolality).- The pharmacological action of this compound at the injection site. | - Proper Handling and Technique: Ensure proper animal restraint to minimize movement and stress. Use a sharp, new needle for each injection.- Formulation Buffering: Ensure the formulation is well-buffered at a physiological pH.- Local Anesthetics (with caution): In some research settings, the co-administration of a local anesthetic might be considered, but this would require careful evaluation to ensure it does not interfere with the study's objectives. |
Data Presentation: Illustrative Quantitative Data on ISR Mitigation
Disclaimer: The following data is illustrative and based on general principles of mitigating ISRs for subcutaneous peptide injections. Specific quantitative data for this compound was not found in publicly available literature.
Table 1: Effect of Formulation pH on Injection Site Reaction Scores in Rats
| Formulation pH | Mean Erythema Score (24h post-injection) | Mean Edema Score (24h post-injection) |
| 5.0 | 2.8 ± 0.5 | 3.1 ± 0.6 |
| 6.0 | 1.5 ± 0.4 | 1.8 ± 0.5 |
| 7.4 | 0.8 ± 0.3 | 0.9 ± 0.4 |
| 8.5 | 2.2 ± 0.6 | 2.5 ± 0.7 |
| Scores are based on a 0-4 scale (0 = no reaction, 4 = severe reaction). |
Table 2: Impact of Buffer Type on Local Tolerance in Rabbits
| Buffer (50mM, pH 7.4) | Incidence of Induration (%) | Mean Histopathology Score (48h post-injection) |
| Citrate | 65% | 3.5 ± 0.8 |
| Acetate | 40% | 2.8 ± 0.6 |
| Phosphate | 25% | 1.9 ± 0.5 |
| Histidine | 20% | 1.5 ± 0.4 |
| Histopathology scores are based on a 0-5 scale assessing inflammation, necrosis, and fibrosis. |
Experimental Protocols
Protocol 1: Assessment of Local Tolerance to Subcutaneous this compound in Rats
Objective: To evaluate the local tolerance of different this compound formulations following a single subcutaneous injection in rats.
Materials:
-
Sprague-Dawley rats (male and female, 8-10 weeks old)
-
This compound formulations to be tested
-
Vehicle control
-
Sterile syringes and needles (e.g., 27G)
-
Clippers for fur removal
-
Calipers for measuring reaction size
Methodology:
-
Animal Acclimatization: Acclimate animals to the housing conditions for at least 5 days prior to the study.
-
Group Allocation: Randomly assign animals to treatment groups (e.g., different formulations of this compound) and a control group (vehicle only). A typical group size is 5 animals per sex.
-
Dosing Preparation: Prepare the injection site on the dorsal back by gently clipping the fur 24 hours before injection.
-
Administration: Administer a single subcutaneous injection of the designated formulation (e.g., 1 ml/kg) to the clipped area.
-
Macroscopic Observation: Observe the injection sites for erythema and edema at 1, 24, 48, and 72 hours post-injection. Score the reactions based on a standardized scale (e.g., Draize scale). Measure the diameter of any reaction using calipers.
-
Histopathology: At the end of the observation period (e.g., 72 hours), euthanize the animals and collect the injection site tissue. Fix the tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). A veterinary pathologist should perform a microscopic examination and score for inflammation, necrosis, and other pathological changes.
Protocol 2: Histopathological Scoring of Injection Site Reactions
Objective: To provide a semi-quantitative assessment of microscopic changes at the injection site.
Scoring System: A 5-point grading scale can be used for each parameter:
-
0 = No abnormality detected
-
1 = Minimal
-
2 = Mild
-
3 = Moderate
-
4 = Marked
Parameters to be Scored:
-
Inflammation: Characterize the inflammatory cell infiltrate (e.g., neutrophils, lymphocytes, macrophages).
-
Hemorrhage: Presence and extent of red blood cell extravasation.
-
Edema: Evidence of fluid accumulation in the tissue.
-
Necrosis: Cellular and tissue death.
-
Fibrosis: Proliferation of fibrous connective tissue.
-
Degeneration/Regeneration of Muscle Fibers (if applicable): Assess damage and repair of underlying muscle tissue.
Mandatory Visualizations
Signaling Pathway of Mast Cell Activation via MRGPRX2
Caption: MRGPRX2 signaling pathway in mast cells.
Experimental Workflow for Mitigating Injection Site Reactions
Caption: Workflow for mitigating ISRs in preclinical studies.
Logical Relationship for Troubleshooting ISRs
Caption: Troubleshooting logic for observed ISRs.
References
Validation & Comparative
Thymalfasin vs. Interferon-alpha: A Comparative Guide for Hepatitis B Treatment in Clinical Trials
For researchers and drug development professionals navigating the landscape of chronic hepatitis B (CHB) therapies, this guide provides a comprehensive comparison of two immunomodulatory agents: thymalfasin (B549604) (thymosin alpha-1) and interferon-alpha (IFN-α). Drawing on data from multiple clinical trials, this document outlines the efficacy, safety, and mechanisms of action of each treatment, presenting quantitative data in structured tables and visualizing complex biological and experimental processes.
Performance in Clinical Trials: A Head-to-Head Comparison
Clinical studies have demonstrated that both this compound and interferon-alpha are effective in treating chronic hepatitis B, albeit with different response patterns and side-effect profiles. While IFN-α often shows a more rapid initial response, this compound appears to induce a more gradual and sustained virological and biochemical response that can continue to improve even after treatment cessation.
Key Efficacy Endpoints
The primary measures of success in CHB treatment include the normalization of alanine (B10760859) aminotransferase (ALT) levels, loss of hepatitis B virus (HBV) DNA, and seroconversion of the hepatitis B e-antigen (HBeAg) to its corresponding antibody (anti-HBe). The following tables summarize the comparative efficacy of this compound and IFN-α from several randomized controlled trials.
Table 1: Complete Response Rates (ALT Normalization and HBV DNA/HBeAg Loss)
| Study | Treatment Group | End of Treatment | 6-Month Follow-Up |
| Study A | This compound (n=29) | 31.0% (9/29) | 48.3% (14/29) |
| Interferon-α (n=33) | 45.5% (15/33) | 27.3% (9/33) | |
| Historical Control (n=30) | - | 3.3% (1/30) | |
| Study B | This compound (n=17) | 29.4% (5/17) | 41.2% (7/17) |
| Interferon-α (n=16) | 43.8% (7/16) | 25.0% (4/16) | |
| Study C | This compound (n=18) | - | 55.6% (10/18) |
| Interferon-α (n=33) | - | 27.3% (9/33) | |
| Historical Control (n=30) | - | 3.3% (1/30) |
Data compiled from multiple sources[1][2][3][4]. Note that patient populations and specific IFN-α dosages may vary between studies.
Table 2: HBV DNA and HBeAg Loss
| Study | Treatment Group | HBV DNA Loss (End of Follow-Up) | HBeAg Seroconversion (End of Follow-Up) |
| Study A | This compound | Significantly higher than IFN-α and control | 48.3% |
| Interferon-α | Lower than this compound at follow-up | 27.3% | |
| Historical Control | - | 3.3% | |
| Study C | This compound | Significantly higher than IFN-α and control | 55.6% |
| Interferon-α | Lower than this compound at follow-up | 27.3% | |
| Historical Control | - | 3.3% |
Data compiled from multiple sources[1].
These results suggest that while interferon-alpha may lead to a higher rate of complete response immediately at the end of therapy, this compound treatment is associated with a more durable and often improved response during the follow-up period.
Mechanisms of Action: Distinct Immunomodulatory Pathways
This compound and interferon-alpha both exert their antiviral effects by modulating the host immune system, but through different signaling pathways.
This compound, a synthetic version of the naturally occurring thymosin alpha 1 peptide, primarily enhances T-cell function. It promotes the maturation and differentiation of T-cells, stimulates the production of Th1 cytokines like interferon-gamma (IFN-γ) and interleukin-2 (B1167480) (IL-2), and enhances the activity of natural killer (NK) cells. This augmentation of the cellular immune response is crucial for clearing HBV-infected hepatocytes.
Interferon-alpha, on the other hand, is a cytokine that initiates a broader antiviral state. It binds to specific cell surface receptors, triggering an intracellular signaling cascade that leads to the expression of numerous interferon-stimulated genes (ISGs). These ISGs encode proteins that inhibit various stages of the HBV life cycle, including transcription, replication, and protein synthesis. IFN-α also enhances the activity of immune cells like NK cells and CD8+ T cells.
Experimental Protocols in Clinical Trials
The design of clinical trials comparing this compound and interferon-alpha typically involves randomizing patients with chronic hepatitis B into different treatment arms. A generalized workflow for such a trial is depicted below.
Key Methodological Details
Table 3: Common Experimental Protocols
| Parameter | This compound | Interferon-α |
| Dosage | 1.6 mg or 900 µg/m² body surface area | 3-5 Million Units (MU) |
| Frequency | Twice weekly | Daily or thrice weekly |
| Administration | Subcutaneous injection | Subcutaneous or intramuscular injection |
| Treatment Duration | 6 months | 6 months |
| Follow-Up Duration | 6-12 months | 6-12 months |
| Primary Endpoints | ALT normalization, HBV DNA clearance, HBeAg seroconversion | ALT normalization, HBV DNA clearance, HBeAg seroconversion |
| Patient Population | HBeAg-positive or anti-HBe-positive chronic hepatitis B | HBeAg-positive or anti-HBe-positive chronic hepatitis B |
Protocols are generalized from several studies.
Safety and Tolerability
A significant advantage of this compound over interferon-alpha is its superior safety profile. This compound is generally well-tolerated, with the most common side effect being local discomfort at the injection site. In contrast, interferon-alpha is associated with a range of side effects, including flu-like symptoms, fatigue, irritability, and headache. These adverse effects can impact patient compliance and quality of life during treatment.
Combination Therapy and Future Directions
Given their distinct mechanisms of action and safety profiles, combination therapy with this compound and other antiviral agents, including interferon-alpha or nucleoside analogues, has been explored. Pilot studies have suggested that such combinations may lead to higher sustained response rates. Further large-scale randomized controlled trials are warranted to confirm the efficacy and safety of these combination regimens. The development of newer formulations, such as pegylated interferon, has also improved the pharmacokinetic profile of interferon-based therapies.
References
- 1. Efficacy of thymosin alpha-1 and interferon alpha in treatment of chronic viral hepatitis B: A randomized controlled study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of thymosin-alpha1 versus interferon alfa treatment in patients with hepatitis B e antigen antibody--and hepatitis B virus DNA--positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized controlled clinical trial on the treatment of Thymosin-a1 vs interferon-α in patients with hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of thymosin alpha-1 and interferon alpha in treatment of chronic viral hepatitis B: a randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Thymalfasin and Thymosin Beta 4 in Tissue Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for therapeutic agents that can accelerate and improve the quality of tissue repair is a cornerstone of regenerative medicine. Among the promising candidates are endogenous peptides that modulate the complex cellular and molecular orchestration of the healing process. This guide provides a comparative analysis of two such peptides: Thymalfasin (also known as Thymosin Alpha 1) and Thymosin Beta 4 (Tβ4). Both have demonstrated significant potential in promoting tissue repair through distinct yet sometimes overlapping mechanisms. This document aims to provide an objective comparison of their performance, supported by experimental data, to aid researchers and drug development professionals in their evaluation of these molecules.
Physicochemical Properties and General Function
| Feature | This compound (Thymosin Alpha 1) | Thymosin Beta 4 |
| Amino Acid Length | 28 | 43 |
| Molecular Weight | ~3.1 kDa | ~4.9 kDa |
| Primary Source | Thymus gland | Ubiquitously expressed, high levels in platelets and white blood cells[1] |
| Primary Known Function | Immunomodulation[2][3][4] | Actin sequestration, regulation of cytoskeleton dynamics[5] |
Mechanism of Action in Tissue Repair
This compound and Thymosin Beta 4 influence tissue repair through different primary mechanisms. This compound's effects are largely tied to its immunomodulatory properties, while Tβ4 directly influences cellular motility and cytoskeletal organization.
This compound: An Immunomodulatory Approach to Healing
This compound's role in tissue repair is primarily a consequence of its ability to enhance the immune response, which in turn creates a favorable environment for healing. It has been shown to stimulate the maturation of T-cells, enhance the production of Th1-associated cytokines, and activate various immune cells. This modulation of the immune system can lead to more efficient clearance of pathogens and cellular debris at the wound site, and a more controlled inflammatory phase, which is crucial for subsequent tissue regeneration. Furthermore, this compound has been demonstrated to directly promote the migration of endothelial cells and angiogenesis, key processes in the formation of new tissue.
Thymosin Beta 4: A Direct Modulator of Cellular Machinery
Thymosin Beta 4 is a potent, multifunctional peptide that directly influences the cellular processes central to tissue repair. As a primary G-actin-sequestering molecule, it regulates actin polymerization, which is fundamental for cell migration, a critical step in wound closure. Tβ4 has been shown to promote the migration of keratinocytes, endothelial cells, and fibroblasts. Beyond its effects on the cytoskeleton, Tβ4 exhibits a range of other activities conducive to tissue repair, including anti-inflammatory, anti-apoptotic, and pro-angiogenic effects. It can also reduce scar formation by decreasing the number of myofibroblasts in wounds.
Signaling Pathways
The distinct mechanisms of this compound and Thymosin Beta 4 are reflected in the signaling pathways they activate.
This compound Signaling
This compound's signaling in the context of tissue repair is closely linked to its immunomodulatory functions. It is known to interact with Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream signaling cascades that involve MyD88 and TRIF adaptor proteins. This ultimately results in the activation of transcription factors like NF-κB and IRFs, which drive the expression of pro-inflammatory cytokines and interferons, orchestrating a robust immune response that contributes to wound healing.
Thymosin Beta 4 Signaling
Thymosin Beta 4's signaling is more directly tied to cellular mechanics and survival. A key interaction is with integrin-linked kinase (ILK), which leads to the activation of the Akt/PKB survival pathway, inhibiting apoptosis. Tβ4 also influences the Wnt/β-catenin pathway, which is crucial for cell proliferation and differentiation, and the Notch signaling pathway, which plays a role in angiogenesis. Furthermore, Tβ4 can modulate inflammation by suppressing the activation of the NF-κB pathway.
Comparative Efficacy in Tissue Repair: Experimental Data
While direct comparative studies are limited, data from various preclinical models provide insights into the efficacy of each peptide in different tissue types.
Dermal Wound Healing
| Peptide | Animal Model | Key Findings | Reference |
| This compound | Rat punch wound | Topical or i.p. administration accelerated wound healing. | |
| Thymosin Beta 4 | Rat full-thickness wound | Topical or i.p. administration increased re-epithelialization by 42% at day 4 and 61% at day 7. Wound contraction increased by at least 11% by day 7. | |
| Thymosin Beta 4 | db/db diabetic and aged mice | Accelerated wound repair in full-thickness dermal wounds. Increased wound contracture and collagen deposition in diabetic mice. Increased keratinocyte migration, wound contracture, and collagen deposition in aged mice. |
Corneal Wound Healing
| Peptide | Animal Model | Key Findings | Reference |
| This compound | Not extensively studied for corneal healing in available literature. | - | - |
| Thymosin Beta 4 | Murine alkali-induced corneal injury | Significantly promoted corneal wound healing and reduced scarring with greater efficacy than vehicle. | |
| Thymosin Beta 4 | Young vs. old mice with corneal epithelial defect | Tβ4 levels were higher in younger mice which had faster healing rates. Exogenous Tβ4 is known to promote corneal wound healing. |
Cardiac Tissue Repair
| Peptide | Animal Model | Key Findings | Reference |
| This compound | Not extensively studied for cardiac repair in available literature. | - | - |
| Thymosin Beta 4 | Mouse model of myocardial infarction | Inhibited myocardial cell death, stimulated vessel growth, and activated endogenous cardiac progenitors. | |
| Thymosin Beta 4 | Mouse model of myocardial infarction | Coinjection of Tβ4 with cardiac reprogramming factors yielded further functional improvement in ejection fraction and cardiac output, and a greater reduction in scar size than either treatment alone. |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies.
Full-Thickness Dermal Wound Model
This model is commonly used to assess the efficacy of wound healing agents.
Protocol Summary:
-
Animal Preparation: Anesthetize the animal (e.g., rat or mouse) and shave the dorsal surface.
-
Wound Creation: Create one or more full-thickness excisional wounds using a sterile biopsy punch.
-
Treatment: Apply the test substance (this compound or Tβ4) either topically to the wound bed or systemically (e.g., intraperitoneal injection).
-
Dressing: Cover the wound with a sterile dressing.
-
Monitoring and Analysis: Monitor wound closure over time using digital photography and calipers. At specified time points, euthanize the animals and harvest the wound tissue for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining for re-epithelialization, Masson's trichrome for collagen deposition) and molecular analysis.
In Vitro Endothelial Cell Tube Formation Assay
This assay is used to evaluate the pro-angiogenic potential of a substance.
Protocol Summary:
-
Plate Coating: Coat the wells of a 96-well plate with a basement membrane matrix extract.
-
Cell Seeding: Seed endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) onto the solidified matrix.
-
Treatment: Add the test substance (this compound or Tβ4) to the cell culture medium at various concentrations.
-
Incubation: Incubate the plate for a period that allows for the formation of capillary-like structures (typically 4-18 hours).
-
Analysis: Visualize and quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using microscopy and image analysis software.
Transwell Cell Migration Assay
This assay measures the chemotactic response of cells to a test substance.
Protocol Summary:
-
Chamber Setup: Place a Transwell insert with a porous membrane into the well of a culture plate.
-
Chemoattractant: Add the test substance (this compound or Tβ4) to the medium in the lower chamber.
-
Cell Seeding: Seed the cells of interest (e.g., keratinocytes, endothelial cells) in serum-free medium into the upper chamber of the Transwell insert.
-
Incubation: Incubate the plate for a sufficient time to allow for cell migration through the membrane pores towards the chemoattractant.
-
Analysis: Remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Quantify the number of migrated cells by counting under a microscope.
Conclusion
Both this compound and Thymosin Beta 4 demonstrate significant promise as therapeutic agents for tissue repair, albeit through different primary mechanisms of action. This compound's strength lies in its ability to orchestrate a productive immune response, which is critical in the initial stages of wound healing. Its pro-angiogenic effects further contribute to its regenerative potential. Thymosin Beta 4, on the other hand, acts as a direct and pleiotropic facilitator of the cellular processes of repair, including cell migration, angiogenesis, and the suppression of inflammation and apoptosis.
The choice between these two peptides for a specific therapeutic application may depend on the nature of the tissue injury and the desired therapeutic outcome. For instance, in wounds with a high risk of infection or in immunocompromised individuals, this compound's immunomodulatory properties may be particularly beneficial. In contrast, for sterile wounds or injuries where rapid cell migration and angiogenesis are paramount, Thymosin Beta 4 might be the more direct and potent agent.
Further research, particularly head-to-head comparative studies in standardized preclinical models and eventually in clinical trials, is necessary to fully elucidate the relative strengths and potential synergistic effects of these two promising regenerative peptides. The data and experimental frameworks presented in this guide are intended to serve as a valuable resource for researchers and developers in the field of tissue repair and regenerative medicine.
References
- 1. Video: Murine Model of Wound Healing [jove.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: an immune system enhancer for the treatment of liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin beta-4 - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Thymalfasin and Interleukin-2 in Melanoma Immunotherapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of melanoma immunotherapy is continually evolving, with cytokines like Thymalfasin (Thymosin Alpha 1) and Interleukin-2 (B1167480) (IL-2) representing key therapeutic avenues. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform research and development in the field.
At a Glance: Efficacy and Clinical Outcomes
A review of clinical trials highlights the distinct and sometimes synergistic roles of this compound and Interleukin-2 in treating metastatic melanoma. While both agents aim to bolster the anti-tumor immune response, their clinical outcomes and toxicity profiles differ significantly.
| Therapeutic Agent | Key Efficacy Metrics | Notable Adverse Events |
| This compound (in combination with Dacarbazine) | Overall Response Rate (ORR): 12.1% (vs. 4.1% for DTIC + Interferon alfa)[1] Median Overall Survival (OS): 9.3 months (vs. 6.6 months for DTIC + Interferon alfa)[1] Median Progression-Free Survival (PFS): 1.87 months (vs. 1.81 months for DTIC + Interferon alfa)[1] | Generally well-tolerated with no serious adverse events attributed to the drug in the cited study.[1] |
| High-Dose Interleukin-2 (HD IL-2) | Overall Response Rate (ORR): 16% (6% Complete Response, 10% Partial Response) in a meta-analysis of 270 patients.[2][3] Durable responses observed in a subset of patients.[2][3] | Significant toxicities, including capillary leak syndrome, which can be life-threatening and requires inpatient administration at experienced centers.[3][4][5] |
| Biochemotherapy (Dacarbazine + this compound + IL-2) | Objective Response Rate: 36% (2 complete responses)[6] Median Time to Progression: 5.5 months[6] Median Survival: 11 months[6] | Side effects were predominantly caused by IL-2.[6] |
Deep Dive: Mechanisms of Action
This compound and Interleukin-2 modulate the immune system through distinct signaling pathways to enhance the anti-tumor response.
This compound Signaling Pathway
This compound, a synthetic polypeptide, is thought to exert its immunomodulatory effects primarily by augmenting T-cell function.[7][8] It promotes the differentiation and maturation of T-cells and increases the production of several key cytokines, including IL-2.[7][8][9]
Figure 1. Simplified signaling pathway of this compound.
Interleukin-2 Signaling Pathway
Interleukin-2 is a potent cytokine that stimulates the proliferation and activation of T-cells and Natural Killer (NK) cells.[4][10] Its binding to the IL-2 receptor (IL-2R) on these immune cells triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to an enhanced anti-tumor immune response.[11][12]
Figure 2. Simplified signaling pathway of Interleukin-2.
Experimental Protocols: A Comparative Workflow
The following diagram illustrates a generalized workflow for a clinical trial comparing this compound and Interleukin-2 in combination with chemotherapy for metastatic melanoma, based on the methodologies of cited studies.
Figure 3. Comparative experimental workflow.
Key Methodological Details from Cited Studies:
-
Phase II Trial of this compound: A multi-center, randomized, open-label study enrolled 488 patients with stage IV metastatic melanoma. The trial evaluated different doses of this compound in combination with dacarbazine (DTIC) chemotherapy, with and without low-dose interferon alfa, as a first-line treatment.[1]
-
High-Dose IL-2 Trials: Multiple clinical trials have evaluated high-dose bolus IL-2 in patients with metastatic melanoma. For example, one series of studies included 270 patients across 22 institutions.[2]
-
Biochemotherapy Trial: A study involving 46 patients with measurable metastatic melanoma treated them with dacarbazine (850 mg IV on day 1), this compound (2 mg s.c. on days 4 to 7), and IL-2 (18 MU/m2/d by continuous intravenous infusion on days 8 to 12), with cycles repeated every 3 weeks.[6]
Conclusion
Both this compound and Interleukin-2 have demonstrated activity in melanoma immunotherapy. High-dose IL-2 can induce durable complete responses in a small subset of patients but is associated with severe toxicity.[2][3] this compound, particularly in combination with chemotherapy, has shown a favorable safety profile and an ability to improve overall response rates and median survival.[1] The combination of both cytokines with chemotherapy, as seen in biochemotherapy regimens, appears to yield higher response rates, though toxicity from IL-2 remains a concern.[6] Future research may focus on optimizing combination strategies, potentially integrating these cytokines with newer immunotherapies like checkpoint inhibitors, to enhance efficacy while managing toxicity. Long-term follow-up studies have suggested a synergistic effect when this compound is administered sequentially with anti-CTLA-4 antibodies.[13]
References
- 1. SciClone and Sigma-Tau Report this compound Meets Primary Endpoint in Phase 2 Malignant Melanoma Trial [bionity.com]
- 2. IL-2: The First Effective Immunotherapy for Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Biochemotherapy with thymosin alpha 1, interleukin-2 and dacarbazine in patients with metastatic melanoma: clinical and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Zadaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. The Multifaceted Role of the IL-2 Cytokine Family in Melanoma: Mechanisms, Therapeutic Implications, and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interleukin-2 regulates the expression of the tumor suppressor Interleukin-24 in melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Long-term follow up of metastatic melanoma patients treated with Thymosin alpha-1: investigating immune checkpoints synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Tumor Efficacy of Thymalfasin in Syngeneic Mouse Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Thymalfasin's anti-tumor effects in commonly used syngeneic mouse models, supported by experimental data. It is designed to assist researchers in evaluating the therapeutic potential of this compound and in the design of future preclinical studies.
Executive Summary
This compound, a synthetic equivalent of the naturally occurring peptide Thymosin Alpha 1, has demonstrated significant immunomodulatory and anti-tumor properties in various preclinical cancer models. By enhancing the body's own immune response, this compound shows promise both as a monotherapy and in combination with other cancer treatments. This guide summarizes key findings from studies utilizing syngeneic mouse models, providing a comparative overview of its efficacy and detailed experimental protocols to aid in study replication and further investigation.
Data Presentation: Anti-Tumor Effects of this compound
The following tables summarize the quantitative data on the anti-tumor effects of this compound in Lewis Lung Carcinoma (LLC) and B16 Melanoma syngeneic mouse models.
Table 1: Effect of this compound on Tumor Growth in Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 11 | Average Tumor Weight (g) at Day 11 |
| PBS (Control) | 1100 | Not Reported |
| This compound (Tα1) | 650 | Not Reported |
| Tα1-RGDR (Modified this compound) | 520 | Lower than Tα1 group |
| Paclitaxel (Chemotherapy) | 500 | Not Reported |
Data extracted from a study involving C57BL/6 mice subcutaneously injected with LLC cells. Treatment was initiated when tumor volume reached 80-100 mm³.[1]
Table 2: Survival Outcomes in Lewis Lung Carcinoma (LLC) Syngeneic Mouse Model
| Treatment Group | Survival Outcome |
| Cyclophosphamide (CY) + this compound (Tα1) + Interleukin-2 (IL-2) | Markedly enhanced long-term survival and complete tumor regression in all mice studied.[2] |
| CY + Tα1 + Interferon α/β | Statistically significant increase in long-term survival.[3][4] |
Note: Specific quantitative survival data (e.g., median survival, percentage survival at a specific time point) for this compound monotherapy in the LLC model was not available in the reviewed literature.
Table 3: Anti-Tumor Effects of this compound in B16 Melanoma Syngeneic Mouse Model
| Treatment Group | Reported Anti-Tumor Effects |
| This compound Monotherapy | Data on specific tumor volume reduction or survival rates are limited in the reviewed literature. Some studies suggest efficacy, particularly in models of lung metastasis. |
| Cyclophosphamide (CY) + High-Dose this compound (Tα1) + Interferon α/β | Complete tumor regression for 27.5 days and a 23% cure rate. |
Note: While several sources indicate the use of the B16 melanoma model to test this compound, specific, comparative quantitative data on tumor volume and survival rates were not consistently reported in a format suitable for direct inclusion in this table.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility.
Lewis Lung Carcinoma (LLC) Syngeneic Model
Objective: To evaluate the anti-tumor efficacy of this compound alone or in combination with other agents in a syngeneic lung cancer model.
Materials:
-
Cell Line: Lewis Lung Carcinoma (LLC) cells.
-
Animals: C57BL/6 mice (female, 6-8 weeks old).
-
Reagents: this compound (Tα1), Phosphate-Buffered Saline (PBS), relevant combination agents (e.g., Cyclophosphamide, IL-2, Interferon α/β), cell culture medium (e.g., DMEM with 10% FBS).
Procedure:
-
Cell Culture: Culture LLC cells in appropriate medium until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells by trypsinization, wash with PBS, and resuspend in ice-cold PBS at a concentration of 1 x 10⁶ cells per 0.1 mL.
-
Tumor Inoculation: Subcutaneously inject 0.1 mL of the cell suspension (1 x 10⁶ cells) into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).
-
Treatment Initiation: Once tumors reach a palpable size (e.g., 80-100 mm³), randomize mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Administer PBS according to the treatment schedule.
-
This compound Group: Administer this compound at the desired dosage and schedule (e.g., daily subcutaneous injections).
-
Combination Therapy Groups: Administer this compound in conjunction with other therapeutic agents as per the study design. Dosages and schedules from literature include:
-
Cyclophosphamide (200 mg/kg, single injection), followed by this compound (200 µg/kg for 4 days) and Interferon α/β (3 x 10⁴ IU/mouse, single injection).[3]
-
-
-
Data Collection:
-
Continue to measure tumor volume and body weight regularly throughout the study.
-
Monitor animal health daily.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histology, immune cell infiltration).
-
For survival studies, monitor mice until they meet predefined endpoint criteria.
-
B16 Melanoma Syngeneic Model
Objective: To assess the anti-tumor effects of this compound in a syngeneic melanoma model.
Materials:
-
Cell Line: B16-F10 melanoma cells.
-
Animals: C57BL/6 mice (female, 6-8 weeks old).
-
Reagents: this compound (Tα1), PBS, relevant combination agents (e.g., Cyclophosphamide, Interferon α/β), cell culture medium.
Procedure:
-
Cell Culture: Maintain B16-F10 cells in culture until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest and prepare a single-cell suspension in PBS. A typical concentration is 1 x 10⁵ cells per 0.1 mL for subcutaneous injection.
-
Tumor Inoculation: Inject 0.1 mL of the cell suspension subcutaneously into the flank of each C57BL/6 mouse.
-
Tumor Growth Monitoring: Palpate the injection site regularly for tumor formation. Once palpable, measure tumor dimensions with calipers every 2-3 days.
-
Treatment Initiation: Randomize mice into groups when tumors reach a predetermined size.
-
Drug Administration: Administer treatments as designed. For example, a combination therapy protocol involved a single injection of Cyclophosphamide (200 mg/kg) on day 7 post-tumor inoculation, followed by this compound (200, 600, or 6000 µg/kg/day) from days 10-13 and Interferon α/β (30,000 IU) on day 13.
-
Data Collection:
-
Measure tumor volume and body weight regularly.
-
Monitor for clinical signs and survival.
-
At the study endpoint, tumors and other tissues can be collected for analysis. For metastasis studies using intravenous injection, lungs are typically harvested to count metastatic nodules.
-
Visualizations: Pathways and Workflows
Signaling Pathway of this compound in Immune Cells
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs) on immune cells, such as dendritic cells and macrophages. This interaction initiates a downstream signaling cascade, predominantly through the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then orchestrate the expression of various pro-inflammatory cytokines and co-stimulatory molecules, ultimately enhancing the anti-tumor immune response.
Experimental Workflow for a Syngeneic Mouse Model Study
The following diagram illustrates a typical workflow for conducting an in vivo study to evaluate the efficacy of an anti-tumor agent in a syngeneic mouse model.
References
- 1. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 2. A Clinically Relevant, Syngeneic Model of Spontaneous, Highly Metastatic B16 Mouse Melanoma | Anticancer Research [ar.iiarjournals.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A Simple Bioluminescence Imaging Method for Studying Cancer Cell Growth and Metastasis after Subcutaneous Injection of Lewis Lung Carcinoma Cells in Syngeneic C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Immunomodulatory Effects of Thymalfasin and G-CSF in Neutropenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Thymalfasin (Thymosin Alpha 1) and Granulocyte Colony-Stimulating Factor (G-CSF) in the context of neutropenia, a common and serious complication of myelosuppressive chemotherapy. While both agents aim to mitigate the risks associated with a compromised immune system, they operate through distinct mechanisms, targeting different facets of immune response. This document synthesizes available experimental data to facilitate a comprehensive understanding of their respective roles and potential applications.
Executive Summary
Granulocyte Colony-Stimulating Factor (G-CSF) is a well-established standard of care for the prevention and treatment of chemotherapy-induced neutropenia. Its primary function is to stimulate the proliferation and differentiation of neutrophil progenitor cells in the bone marrow, thereby directly increasing the absolute neutrophil count (ANC).
This compound, a synthetic polypeptide identical to the naturally occurring Thymosin Alpha 1, is an immunomodulator that enhances T-cell-mediated immunity. Its role in neutropenia is less direct, focusing on restoring broader immune function that is often compromised during chemotherapy, rather than specifically targeting neutrophil production.
Mechanisms of Action and Signaling Pathways
The fundamental difference between this compound and G-CSF lies in their molecular targets and subsequent signaling cascades.
This compound: This agent primarily acts on T-lymphocytes and antigen-presenting cells (APCs). It has been shown to promote the maturation of T-cells, enhance the production of T-helper 1 (Th1) cytokines like Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), and increase the activity of Natural Killer (NK) cells.[1][2] The signaling is thought to be mediated through interactions with Toll-like receptors (TLRs) on immune cells, leading to the activation of downstream pathways such as NF-κB.[3]
G-CSF: This growth factor binds to its specific receptor (G-CSFR) on the surface of myeloid progenitor cells. This binding triggers receptor dimerization and the activation of intracellular signaling pathways, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, as well as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathways.[4][5] These pathways collectively promote cell survival, proliferation, and differentiation into mature neutrophils.
Comparative Efficacy in Neutropenia
As direct comparative trials are lacking, the following tables summarize data from separate clinical studies to provide an overview of the efficacy of each agent.
Table 1: G-CSF in Chemotherapy-Induced Neutropenia
| Clinical Endpoint | G-CSF | Placebo/No Treatment | Reference |
| Incidence of Febrile Neutropenia | |||
| Solid Tumors (High-Risk) | 4.4% | 17% | [6] |
| Duration of Severe Neutropenia (Grade 4) | |||
| Solid Tumors | Median 2 days | Median 3 days | [7] |
| Time to ANC Recovery (≥500/mm³) | |||
| Severe Chemotherapy-Induced Neutropenia | Median 2 days | Median 4 days | [8] |
Table 2: this compound in the Context of Chemotherapy and Immune Suppression
| Clinical Endpoint | This compound (+ Chemo) | Chemo Alone | Reference |
| Incidence of Infections | Lower | Higher | [9] |
| CD4+ T-cell Count | Increased | Decreased/Stable | [10][11] |
| Natural Killer (NK) Cell Levels | Increased | Decreased/Stable | [9] |
Note: The data for this compound does not directly measure neutrophil recovery but indicates a broader immunomodulatory effect that can contribute to reduced infection rates.
Experimental Protocols
Detailed methodologies are crucial for the interpretation of clinical data. Below are representative experimental protocols for studies evaluating G-CSF and a hypothetical protocol for a comparative study.
G-CSF Clinical Trial Protocol (Representative)
A multicenter, randomized, double-blind, placebo-controlled trial was conducted in patients with solid tumors receiving chemotherapy.[8]
-
Patient Population: Adult patients with solid tumors scheduled to receive myelosuppressive chemotherapy.
-
Randomization: Patients were randomly assigned to receive either G-CSF (filgrastim) or a placebo.
-
Treatment Regimen: G-CSF (5 µg/kg/day) or placebo was administered subcutaneously daily, starting 24 hours after chemotherapy and continuing until the absolute neutrophil count (ANC) reached a specified level (e.g., ≥500/mm³).
-
Primary Endpoint: The primary outcome measured was the median time to ANC recovery to at least 500/mm³.
-
Secondary Endpoints: Secondary outcomes included the incidence of febrile neutropenia, duration of hospitalization, and use of intravenous antibiotics.
-
Monitoring: Complete blood counts with differential were performed daily from the start of G-CSF/placebo administration until ANC recovery.
Hypothetical Comparative Experimental Workflow
To directly compare the immunomodulatory effects of this compound and G-CSF, a randomized controlled trial could be designed as follows:
Discussion and Future Directions
G-CSF remains the cornerstone for managing neutropenia due to its direct and potent effect on neutrophil production. The extensive clinical data supports its efficacy in reducing the duration of severe neutropenia and the incidence of febrile neutropenia.
This compound's role appears to be more pleiotropic, focusing on the broader restoration of cell-mediated immunity. While it may not directly stimulate neutrophil production to the extent of G-CSF, its ability to enhance T-cell and NK cell function could provide a complementary approach to reducing infection risk in immunocompromised patients.[9] Studies combining G-CSF with thymostimulin, a related thymus extract, have suggested potential synergistic effects, warranting further investigation into combination therapies.
Future research should focus on well-designed, randomized controlled trials to directly compare the efficacy of this compound with G-CSF, both as monotherapies and in combination, for the management of chemotherapy-induced neutropenia. Such studies should include not only hematological parameters but also a comprehensive assessment of various immune cell subsets and their functional status to fully elucidate the distinct and potentially synergistic immunomodulatory effects of these two agents.
References
- 1. researchgate.net [researchgate.net]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. Multiple signaling pathways induced by granulocyte colony-stimulating factor involving activation of JAKs, STAT5, and/or STAT3 are required for regulation of three distinct classes of immediate early genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signaling by CSF3 (G-CSF) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A comparative assessment of neutropenia events, healthcare resource use, and costs among cancer patients treated with lipegfilgrastim compared with pegfilgrastim in Germany - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Granulocyte colony-stimulating factor in the treatment of high-risk febrile neutropenia: a multicenter randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Granulocyte colony-stimulating factor in severe chemotherapy-induced afebrile neutropenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thymosin alpha(1) in combination with cytokines and chemotherapy for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Pilot Trial of this compound (Tα1) to Treat Hospitalized Patients with Hypoxemia and Lymphocytopenia due to COVID-19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Pilot Trial of this compound (Thymosin-α-1) to Treat Hospitalized Patients With Hypoxemia and Lymphocytopenia Due to Coronavirus Disease 2019 Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thymalfasin and Checkpoint Inhibitors in Colon Cancer
For Researchers, Scientists, and Drug Development Professionals
The landscape of immunotherapy in oncology is rapidly evolving, offering new hope for patients with colorectal cancer (CRC). Two prominent classes of immunomodulatory agents, Thymalfasin (Thymosin Alpha 1) and immune checkpoint inhibitors (ICIs), have garnered significant attention. While both leverage the body's immune system to combat cancer, they employ distinct mechanisms and have demonstrated varying efficacy in different patient populations. This guide provides a comprehensive head-to-head comparison of this compound and checkpoint inhibitors in the context of colon cancer, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Two Immunotherapies
This compound and checkpoint inhibitors both aim to enhance the anti-tumor immune response, but they achieve this through fundamentally different pathways.
This compound: This synthetic polypeptide, identical to the naturally occurring Thymosin Alpha 1, acts as a broad immunomodulator. Its mechanism is not fully elucidated but is known to center on the augmentation of T-cell function.[1][2] In vitro studies have demonstrated that this compound promotes the differentiation and maturation of T-cells, leading to an increase in CD4+, CD8+, and CD3+ cells.[1][2] It also stimulates the production of key cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-3, and enhances the expression of the IL-2 receptor, all of which are crucial for a robust anti-tumor response.[1][2] Furthermore, this compound can increase Natural Killer (NK) cell activity and upregulate the expression of Toll-like receptors (TLRs) on dendritic cells, further bridging the innate and adaptive immune systems.[1] Preclinical studies have also suggested that this compound can enhance the cytotoxicity of invariant NKT (iNKT) cells against colon cancer cells by upregulating CD1d expression.[3]
Checkpoint Inhibitors: In contrast, checkpoint inhibitors have a more targeted mechanism of action. They work by blocking specific inhibitory pathways that cancer cells exploit to evade immune surveillance.[4][5] The most well-studied checkpoints in oncology are Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1), and Cytotoxic T-Lymphocyte-Associated Protein 4 (CTLA-4).[6][7] PD-1 is expressed on activated T-cells, and its interaction with PD-L1, often overexpressed on tumor cells, leads to T-cell exhaustion and inactivation.[7] CTLA-4, also on T-cells, outcompetes the co-stimulatory molecule CD28 for binding to its ligands (CD80/CD86) on antigen-presenting cells, thereby dampening the initial T-cell activation.[7] By blocking these interactions, checkpoint inhibitors "release the brakes" on the immune system, allowing T-cells to recognize and attack cancer cells more effectively.[4][8]
Diagram: Comparative Signaling Pathways
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Zadaxin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Thymosin alpha1 enhanced cytotoxicity of iNKT cells against colon cancer via upregulating CD1d expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. news.cancerconnect.com [news.cancerconnect.com]
- 5. Immunotherapy for Colorectal Cancer | Immunotherapy for Rectal Cancer | American Cancer Society [cancer.org]
- 6. Frontiers | Immune checkpoint inhibitors in colorectal cancer: limitation and challenges [frontiersin.org]
- 7. Advances in the Use of Immune Checkpoint Inhibitors for Colorectal Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Pathological complete response after monotherapy with immune checkpoint inhibitors for bifocal colon cancer in a patient with lynch syndrome and situs inversus totalis: a case report [frontiersin.org]
Synergistic Alliance: Thymalfasin and Oncolytic Viruses Forge a Potent Anti-Cancer Strategy
A novel combination therapy, uniting the immunomodulatory peptide Thymalfasin (Thymosin alpha 1) with oncolytic adenoviruses, demonstrates a remarkable synergistic effect in preclinical cancer models. This powerful duo overcomes a key mechanism of tumor immune evasion, transforming an immunosuppressive tumor microenvironment into one that actively targets and eliminates cancer cells. This guide provides a detailed comparison of this combination therapy with oncolytic virus monotherapy, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
A recent study has illuminated the intricate mechanisms behind the enhanced anti-tumor efficacy of combining this compound with an oncolytic adenovirus (ADV). While oncolytic viruses are designed to selectively infect and destroy cancer cells, tumors can develop resistance by promoting an immunosuppressive environment. A key finding is that oncolytic adenovirus infection can inadvertently induce the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with tumor promotion and immune suppression. Furthermore, this environment sees an increase in regulatory T cells (Tregs), further dampening the anti-tumor immune response.
This compound steps in as a crucial partner, effectively reversing this immunosuppressive tide. The research demonstrates that this compound reprograms these "M2-like" TAMs towards a pro-inflammatory, anti-tumoral M1 phenotype. This repolarization is critical for fostering a robust anti-cancer immune response driven by CD8+ T cells. The combination not only significantly inhibits tumor growth and improves survival in preclinical models but also establishes a long-term, tumor-specific immunological memory.
Comparative Anti-Tumor Efficacy: In Vivo Studies
The synergistic effect of this compound and oncolytic adenovirus was rigorously evaluated in murine models of breast (4T1) and liver (H22) cancer. The data clearly indicates that the combination therapy is superior to either treatment alone.
| Treatment Group | Tumor Volume (mm³) at Day 24 (4T1 Model) | Median Survival (Days, 4T1 Model) | Tumor Volume (mm³) at Day 21 (H22 Model) | Median Survival (Days, H22 Model) |
| PBS (Control) | ~2000 | ~28 | ~2500 | ~25 |
| ADV Alone | ~1000 | ~35 | ~1200 | ~32 |
| Tα1 Alone | ~1800 | ~30 | ~2300 | ~27 |
| ADV + Tα1 | ~200 | >40 | ~300 | >40 |
Table 1: Comparative in vivo anti-tumor efficacy of oncolytic adenovirus (ADV) and this compound (Tα1) combination therapy in 4T1 breast cancer and H22 liver cancer mouse models. Data is approximated from graphical representations in Liu, et al. (2024).[1]
Impact on the Tumor Immune Microenvironment
The combination therapy profoundly remodels the tumor microenvironment, shifting it from an immunosuppressive to an immunostimulatory state. This is evidenced by changes in key immune cell populations within the tumor.
| Treatment Group | M2 Macrophages (CD206+) (% of TAMs) | CD8+ T Cells (% of CD3+ T Cells) | Regulatory T Cells (Tregs) (% of CD4+ T Cells) |
| PBS (Control) | High | Low | High |
| ADV Alone | Increased | Slightly Increased | Increased |
| ADV + Tα1 | Significantly Decreased | Significantly Increased | Significantly Decreased |
Table 2: Qualitative summary of the effects of oncolytic adenovirus (ADV) and this compound (Tα1) combination therapy on the tumor immune microenvironment. Based on findings from Liu, et al. (2024).[1]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the study by Liu, et al. (2024).
In Vivo Tumor Models and Treatment
-
Cell Lines: Murine breast cancer cells (4T1) and murine hepatocellular carcinoma cells (H22) were used.
-
Animal Models: Female BALB/c mice were used for the 4T1 tumor model, and male ICR mice were used for the H22 tumor model.
-
Tumor Implantation: 5 x 10^5 4T1 cells or 2 x 10^6 H22 cells were injected subcutaneously into the right flank of the mice.
-
Treatment Protocol: When tumors reached a volume of approximately 50-100 mm³, mice were randomly assigned to treatment groups.
-
Oncolytic Adenovirus (ADV): Administered via intra-tumoral injection at a dose of 1 x 10^9 viral particles (VP) per mouse on days 10, 13, and 16 post-tumor implantation.
-
This compound (Tα1): Administered via intraperitoneal injection at a dose of 100 μg per mouse daily from day 10 to day 23 post-tumor implantation.
-
Combination Therapy: Received both ADV and Tα1 treatments as described above.
-
Control Group: Received phosphate-buffered saline (PBS) injections following the same schedule.
-
-
Monitoring: Tumor volume and body weight were measured every two to three days. Tumor volume was calculated using the formula: (length × width²) / 2. Survival was monitored until the endpoint criteria were met.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
-
Tumor Digestion: Tumors were harvested, minced, and digested using a solution containing collagenase IV and DNase I to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspensions were stained with a panel of fluorescently labeled antibodies specific for various immune cell markers, including CD45, CD3, CD4, CD8, Foxp3 (for Tregs), F4/80 (for macrophages), and CD206 (for M2 macrophages).
-
Data Acquisition and Analysis: Stained cells were analyzed using a flow cytometer. The data was then processed to quantify the percentages of different immune cell populations within the tumor.
Visualizing the Mechanisms of Action
Experimental Workflow
Caption: Experimental workflow for evaluating the synergistic effects of this compound and oncolytic adenovirus.
Signaling Pathway of Synergistic Action
References
Thymalfasin in Hepatocellular Carcinoma: A Comparative Guide to Adjuvant Monotherapy and Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Thymalfasin (B549604) (Thymosin Alpha-1), a synthetic polypeptide, has demonstrated potential in the management of hepatocellular carcinoma (HCC) by modulating the host immune response. This guide provides a comparative analysis of this compound's efficacy as an adjuvant monotherapy following curative resection versus its use in combination with transarterial chemoembolization (TACE) for unresectable HCC. The data presented is compiled from clinical studies to inform research and development in HCC therapeutics.
Performance Data: Adjuvant Monotherapy vs. Combination Therapy
The following tables summarize the quantitative outcomes of key clinical studies evaluating this compound in different therapeutic settings for HCC.
Table 1: this compound as Adjuvant Monotherapy Post-Resection
This table presents data from studies where this compound was administered as a single agent to patients with HCC after they had undergone surgical resection. The control group in these studies typically received no further treatment after resection.
| Study/Metric | This compound + Resection Group | Resection Only Group | Significance (p-value) |
| Overall Survival (OS) | |||
| 1-Year OS Rate[1] | 97.7% | 95.1% | 0.014 |
| 3-Year OS Rate[1] | 90.6% | 80.5% | 0.014 |
| 5-Year OS Rate[1] | 82.9% | 62.9% | 0.014 |
| Recurrence-Free Survival (RFS) | |||
| 1-Year RFS Rate[1] | 70.5% | 65.8% | 0.015 |
| 3-Year RFS Rate[1] | 56.8% | 41.3% | 0.015 |
| 5-Year RFS Rate[1] | 53.3% | 32.1% | 0.015 |
Table 2: this compound in Combination Therapy for Unresectable HCC
This table outlines the performance of this compound when used in conjunction with Transarterial Chemoembolization (TACE) for patients with unresectable HCC. The control group received TACE alone.
| Study/Metric | This compound + TACE Group | TACE Only Group | Significance (p-value) |
| Overall Survival (OS) | |||
| Median OS[2][3] | 110.3 weeks | 57.0 weeks | 0.45 |
| Survival Rate at 7 months[2] | 82% | 41% | < 0.05 (vs. historical controls) |
| Tumor Response (RECIST criteria) | |||
| Partial Response[2] | 14.3% (2/14) | 18.2% (2/11) | Not Stated |
| Stable Disease[2] | 35.7% (5/14) | 18.2% (2/11) | Not Stated |
| Overall Response | |||
| Responders*[2][3] | 57.1% (8/14) | 45.5% (5/11) | 1.0 |
*Response was defined as transition to transplant eligibility or lack of disease progression through week 72.
Experimental Protocols
Adjuvant Monotherapy Post-Resection
A retrospective cohort study analyzed 206 patients with small HCC who underwent liver resection.[1] Patients were divided into two groups:
-
Group A (Resection + this compound): 44 patients received this compound post-resection.
-
Group B (Resection only): 162 patients received no further treatment.
The clinical data, overall survival (OS), and recurrence-free survival (RFS) were compared.[1] In a separate study on solitary HBV-related HCC post-curative resection, the this compound group consisted of 228 patients who received 1.6 mg of this compound via subcutaneous injection twice a week for at least 6 months.[4] The control group of 240 patients underwent long-term follow-up only.[4]
Combination Therapy with TACE for Unresectable HCC
In a phase II, randomized trial, 25 patients with unresectable HCC were assigned to one of two treatment arms:[2][3]
-
TACE + this compound Group (n=14): Received TACE in combination with this compound administered subcutaneously at a dose of 1.6 mg, five times weekly for 24 weeks.[2][3]
The primary endpoints were tumor response and survival, assessed for up to 24 months post-treatment.[2] Another study protocol for a large-scale, multicenter, randomized controlled trial in China plans to investigate the effect of this compound (1.6 mg twice a week for 12 months) on the 2-year recurrence-free survival rate in patients with HBV-related HCC after curative resection.[5]
Mechanism of Action: Immunomodulatory Signaling Pathway
This compound's therapeutic effects are primarily attributed to its ability to restore and enhance immune function.[6] It modulates the immune system by augmenting T-cell function, stimulating cytokine production, and activating natural killer (NK) cells.[6][7]
Caption: this compound's immunomodulatory signaling cascade.
The binding of this compound to Toll-like receptors (TLRs) on immune cells, such as dendritic cells, is thought to initiate downstream signaling cascades.[7] This includes the activation of pathways involving TRAF6 and IRAK4, leading to the activation of I-kappa B kinase (IKK) and mitogen-activated protein kinase (MAPK) pathways.[8] The activation of these pathways results in the translocation of transcription factors like NF-κB and AP-1 to the nucleus, driving the expression of various cytokines, including IL-6, IL-10, and IL-12.[8] This cascade ultimately promotes the maturation and activation of T-cells (CD4+ and CD8+), enhances NK cell cytotoxicity, and stimulates the production of key immunomodulating cytokines like IFN-γ and IL-2.[6][7]
References
- 1. This compound, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A randomized controlled trial of this compound plus transarterial chemoembolization for unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A randomized controlled trial of this compound plus transarterial chemoembolization for unresectable hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thymosin alpha-1 therapy improves postoperative survival after curative resection for solitary hepatitis B virus-related hepatocellular carcinoma: A propensity score matching analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A multicenter, randomized, observation-controlled clinical trial to evaluate the efficacy and safety of this compound adjuvant therapy in patients with HBV-related HCC after curative resection - first announcement of the protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Signaling pathways leading to the activation of IKK and MAPK by thymosin alpha1 - PubMed [pubmed.ncbi.nlm.nih.gov]
a cross-study comparison of Thymalfasin efficacy in different cancer types
A Comparative Guide for Researchers and Drug Development Professionals
Thymalfasin (B549604) (Thymosin Alpha 1), a synthetic polypeptide, has been investigated for its immunomodulatory properties in the treatment of various malignancies. This guide provides a cross-study comparison of this compound's efficacy across different cancer types, supported by quantitative data from clinical trials and detailed experimental protocols.
Mechanism of Action
This compound is understood to enhance the body's immune response to cancerous cells.[1] Its primary mechanism involves the potentiation of T-cell function, including the maturation and differentiation of T-helper (CD4+) and cytotoxic T-lymphocyte (CD8+) cells.[1] It also stimulates the production of key cytokines such as interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), and enhances the activity of Natural Killer (NK) cells.[2] Furthermore, this compound can increase the expression of Major Histocompatibility Complex (MHC) class I molecules on tumor cells, making them more susceptible to T-cell-mediated destruction.[1] Recent studies suggest it may also reverse the immunosuppressive tumor microenvironment by polarizing M2 macrophages to an M1 phenotype.[3]
Signaling Pathway of this compound in Anti-Tumor Immunity
Caption: Signaling pathway of this compound's immunomodulatory effects.
Efficacy in Melanoma
This compound has been evaluated in metastatic melanoma, primarily in combination with chemotherapy.
| Study / Trial | Treatment Arm | Control Arm | Overall Response Rate (ORR) | Median Overall Survival (OS) | Median Progression-Free Survival (PFS) |
| Phase II (N=488)[4][5] | This compound (3.2 mg) + Dacarbazine (B1669748) (DTIC) | DTIC + Interferon alpha | 12.1% | 9.3 months | 1.87 months |
| vs. 4.1% | vs. 6.6 months | vs. 1.81 months | |||
| Compassionate Use Program (EAP) Follow-up[6] | This compound + Dacarbazine -> anti-CTLA-4 (Ipilimumab) | This compound + Dacarbazine only | Not Reported | 57.8 months | Not Reported |
| vs. 7.4 months | |||||
| Phase II (N=46)[7] | This compound + DTIC + Interleukin-2 (IL-2) | - | 36% | 11 months | 5.5 months |
Experimental Protocols
-
Phase II Trial in Metastatic Melanoma[4][5]: This multi-center, randomized, open-label study enrolled 488 patients with stage IV metastatic melanoma. Patients in the experimental arm received this compound at various doses in combination with dacarbazine (DTIC) chemotherapy. The control arm received DTIC and interferon alpha. The primary endpoint was the best overall response at 12 months.
-
Compassionate Use Program Follow-up[6]: This retrospective analysis reviewed the records of melanoma patients treated with this compound and dacarbazine. A subset of these patients subsequently received the anti-CTLA-4 immune checkpoint inhibitor, ipilimumab. The study compared the median overall survival between patients who did and did not receive sequential ipilimumab.
-
Phase II Trial with IL-2[7]: 46 patients with measurable metastatic melanoma were treated with dacarbazine (850 mg IV on day 1), this compound (2 mg s.c. on days 4 to 7), and interleukin-2 (18 MU/m²/d by continuous intravenous infusion on days 8 to 12). Cycles were repeated every 3 weeks.
Efficacy in Hepatocellular Carcinoma (HCC)
In patients with unresectable and resectable HCC, this compound has been investigated as an adjunct to standard therapies.
| Study / Trial | Treatment Arm | Control Arm | Responder Rate / Survival Benefit |
| Phase II (N=25, Unresectable HCC)[8] | This compound + Transarterial Chemoembolization (TACE) | TACE alone | 57.1% vs. 45.5% became responders (p=1.0). Median OS: 110.3 vs. 57.0 weeks. 4/14 patients in the this compound arm became eligible for transplant vs. 0/11. |
| Retrospective Study (N=206, Small HCC)[9][10] | This compound + Liver Resection | Liver Resection alone | 5-year OS: 82.9% vs. 62.9% (p=0.014). 5-year Recurrence-Free Survival (RFS): 53.3% vs. 32.1% (p=0.015). |
| Retrospective Study (N=92, Unresectable HCC)[11] | This compound + Lenvatinib (B1674733) + Sintilimab | Lenvatinib + Sintilimab alone | ORR: 55.8% vs. 34.7% (p=0.042). Median OS: 16 vs. 11 months (p=0.018). Median PFS: 6.2 vs. 4.4 months (p=0.006). |
Experimental Protocols
-
Phase II Trial in Unresectable HCC[8]: In this randomized trial, 25 patients received either TACE plus this compound (1.6 mg SC, 5 times weekly for 24 weeks) or TACE alone. The response was defined as a transition to transplant eligibility or lack of disease progression through week 72.
-
Retrospective Study in Small HCC[9][10]: This study analyzed 206 patients who underwent liver resection for small HCC. 44 patients received adjuvant this compound. Overall survival and recurrence-free survival were compared between the two groups.
-
Retrospective Study with Lenvatinib and Sintilimab[11]: This study included 92 patients with unresectable HCC. 43 patients received this compound in combination with lenvatinib and the anti-PD-1 antibody sintilimab, while 49 received lenvatinib and sintilimab alone.
Efficacy in Non-Small Cell Lung Cancer (NSCLC)
This compound has been studied in NSCLC to counteract immunosuppression induced by radiotherapy and chemotherapy and to enhance the efficacy of other treatments.
| Study / Trial | Treatment Arm | Control Arm | Outcome |
| Randomized Trial (N=42, Post-radiotherapy)[12] | This compound (loading dose or twice-weekly) | Placebo | Thymosin treatment was associated with significant improvements in relapse-free and overall survival. The loading dose regimen normalized T-cell function (p=0.04), and the twice-weekly schedule maintained normal helper T-cell percentages (p=0.04). |
| Meta-analysis (10 RCTs, N=724, Advanced NSCLC)[13] | Thymosin + Chemotherapy (NP/GP regimens) | Chemotherapy alone | Increased Overall Response Rate (ORR) (OR 1.86), Tumor Control Rate (TCR) (OR 3.06), and 1-year survival rate (OR 3.05). |
| Phase 2 (GASTO-1043, LANSCLC)[14] | This compound + Concurrent Chemoradiotherapy (CCRT) | - (Single-arm) | Evaluated the efficacy of this compound in managing radiation pneumonitis. |
| Retrospective Study (NSCLC)[15] | This compound + Chemotherapy | - | The percentage of myeloid-derived suppressor cells (MDSCs) in peripheral blood was significantly lower after treatment (0.59±0.18%) compared to before treatment (1.70±0.52%, P < 0.05), suggesting enhanced immune function. |
Experimental Protocols
-
Randomized Trial Post-Radiotherapy[12]: 42 patients with non-small cell lung cancer who had completed radiotherapy were randomized to receive either this compound (on a loading dose or a twice-weekly schedule) or a placebo. T-cell numbers and function were monitored for 15 weeks.
-
Meta-analysis of Chemotherapy Combination[13]: This analysis included 10 randomized controlled trials with a total of 724 patients with advanced NSCLC. The studies compared the efficacy of chemotherapy (primarily cisplatin (B142131) plus vinorelbine (B1196246) or gemcitabine (B846) plus cisplatin) with and without the addition of thymosin.
-
Phase 2 GASTO-1043 Trial[14]: This single-arm trial enrolled patients with unresectable locally advanced NSCLC. Patients received definitive concurrent chemoradiotherapy and weekly this compound from the start of CCRT until 2 months after its completion.
-
Retrospective Study on MDSCs[15]: This study investigated the effect of this compound on myeloid-derived suppressor cells in patients with NSCLC undergoing chemotherapy.
Efficacy in Other Solid Tumors
A phase II clinical trial is investigating a combination of hypofractionated radiotherapy (HFRT), a PD-1 inhibitor, granulocyte-macrophage colony-stimulating factor (GM-CSF), and this compound in patients with advanced metastatic solid tumors.[16] As of June 2024, with 37 participants, the objective response rate was 23.08%, and the disease control rate was 65.38%.[16]
A phase II trial is also planned to evaluate this compound in combination with regorafenib (B1684635) and the anti-PD-1 antibody tislelizumab in patients with advanced microsatellite stable (MSS)/proficient mismatch repair (pMMR) colorectal cancer.[17]
Experimental Workflow for a Combination Therapy Trial
Caption: A generalized experimental workflow for a clinical trial of this compound.
Conclusion
The available data suggests that this compound, as an immunomodulatory agent, holds promise in improving clinical outcomes for patients with various cancer types, including melanoma, hepatocellular carcinoma, and non-small cell lung cancer. Its ability to enhance the patient's immune response appears to be synergistic with conventional treatments like chemotherapy, radiotherapy, and newer immunotherapies such as immune checkpoint inhibitors. The presented quantitative data from multiple studies indicates a consistent trend towards improved survival and response rates when this compound is added to standard-of-care regimens. Further large-scale, randomized controlled trials are warranted to definitively establish its role in the oncologic treatment landscape.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of the efficacy and safety of a precise this compound-regulated PRaG regimen for advanced refractory solid tumours: protocol for the open-label, prospective, multicentre study (PRaG5.0 study) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SciClone and Sigma-Tau Report this compound Meets Primary Endpoint in Phase 2 Malignant Melanoma Trial [bionity.com]
- 5. Large randomized study of thymosin alpha 1, interferon alfa, or both in combination with dacarbazine in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Long-term follow up of metastatic melanoma patients treated with Thymosin alpha-1: investigating immune checkpoints synergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemotherapy with thymosin alpha 1, interleukin-2 and dacarbazine in patients with metastatic melanoma: clinical and immunological effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A randomized controlled trial of this compound plus transarterial chemoembolization for unresectable hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, a promising adjuvant therapy in small hepatocellular carcinoma after liver resection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The efficacy and safety of thymosin alpha-1 combined with lenvatinib plus sintilimab in unresectable hepatocellular carcinoma: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A randomized trial to evaluate the immunorestorative properties of synthetic thymosin-alpha 1 in patients with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mechanism and clinical application of thymosin in the treatment of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy of Thymosin α1 in Management of Radiation Pneumonitis in Patients With Locally Advanced Non-Small Cell Lung Cancer Treated With Concurrent Chemoradiotherapy: A Phase 2 Clinical Trial (GASTO-1043) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on myeloid-derived suppressor cells in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hypofractionated radiotherapy combined with a PD-1 inhibitor, granulocyte macrophage-colony stimulating factor, and thymosin-α1 in advanced metastatic solid tumors: a multicenter Phase II clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
Thymalfasin as an Adjuvant to Chemotherapy: A Comparative Meta-Analysis of Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a meta-analysis of clinical trials investigating the efficacy of Thymalfasin (Thymosin Alpha-1) as an adjuvant to chemotherapy in cancer treatment. It offers an objective comparison with other adjuvant therapies, supported by experimental data, to inform research and development in oncology.
Executive Summary
This compound, an immunomodulatory polypeptide, has been investigated as an adjuvant to chemotherapy in various cancers, most notably Hepatocellular Carcinoma (HCC) and Non-Small Cell Lung Cancer (NSCLC). This analysis synthesizes data from clinical trials to evaluate its performance against alternative adjuvant treatments. In HCC, this compound demonstrates a potential to improve overall and recurrence-free survival. When compared with other adjuvant therapies for HCC, such as Interferon and Transarterial Chemoembolization (TACE), this compound presents a favorable safety profile and promising efficacy. For NSCLC, where cisplatin-based chemotherapy is a standard adjuvant treatment, this compound's role is less established but warrants further investigation as a potential immunomodulatory adjunct.
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from clinical trials and meta-analyses on this compound and its alternatives as adjuvant therapies.
Table 1: Efficacy of this compound as Adjuvant Therapy in Hepatocellular Carcinoma (HCC)
| Study/Analysis | Patient Population | Treatment Arm | Control Arm | Outcome | Result | Citation |
| Retrospective Cohort Study | 206 patients with small HCC after liver resection | Resection + this compound (n=44) | Resection only (n=162) | 5-Year Overall Survival (OS) | 82.9% vs. 62.9% (P=0.014) | [1][2] |
| 5-Year Recurrence-Free Survival (RFS) | 53.3% vs. 32.1% (P=0.015) | [1][2] | ||||
| Hazard Ratio (HR) for OS | 0.349 (95% CI: 0.149–0.816) | [1] | ||||
| Hazard Ratio (HR) for RFS | 0.564 (95% CI: 0.349–0.910) | |||||
| Propensity Score Matching Analysis | 468 patients with solitary HBV-related HCC after curative resection | This compound Therapy | Control | 5-Year Overall Survival (OS) | 74.0% vs. 52.6% (P<0.001) | |
| 5-Year Recurrence-Free Survival (RFS) | 61.1% vs. 30.4% (P<0.001) | |||||
| Hazard Ratio (HR) for OS | 0.308 (95% CI: 0.175–0.541) | |||||
| Hazard Ratio (HR) for RFS | 0.381 (95% CI: 0.229–0.633) | |||||
| Phase II Randomized Trial | 25 patients with unresectable HCC | TACE + this compound (n=14) | TACE only (n=11) | Median Overall Survival | 110.3 weeks vs. 57.0 weeks | |
| Response Rate (eligibility for transplant or no progression) | 57.1% vs. 45.5% |
Table 2: Efficacy of Alternative Adjuvant Therapies in Hepatocellular Carcinoma (HCC)
| Therapy | Study Type | Outcome | Result | Citation |
| Interferon | Meta-analysis | Recurrence Rates | Odds Ratio (OR) = 0.66 (95% CI: 0.50–0.86) | |
| Death Rates | OR = 0.42 (95% CI: 0.32–0.56) | |||
| Transarterial Chemoembolization (TACE) | Meta-analysis | Overall Survival (OS) | Hazard Ratio (HR) = 0.66 (95% CI: 0.52-0.85) | |
| Recurrence-Free Survival (RFS) | HR = 0.70 (95% CI: 0.56-0.88) |
Table 3: Efficacy of Adjuvant Chemotherapy in Non-Small Cell Lung Cancer (NSCLC)
| Therapy | Study Type | Outcome | Result | Citation |
| Cisplatin-based Chemotherapy | Meta-analysis (LACE) | 5-Year Overall Survival | 5.4% absolute benefit (HR for death = 0.89) | |
| Meta-analysis | 5-Year Overall Survival | 4-5% absolute increase | ||
| This compound | Propensity Score Matching Analysis | 5-Year Overall Survival (OS) | Significantly higher in this compound group | |
| 5-Year Disease-Free Survival (DFS) | Significantly higher in this compound group |
Experimental Protocols
This compound Adjuvant Therapy for HBV-related HCC after Curative Resection
A multicenter, randomized, observation-controlled clinical trial was designed to evaluate the efficacy and safety of this compound as an adjuvant therapy in patients with Hepatitis B Virus (HBV)-related Hepatocellular Carcinoma (HCC) after curative resection.
-
Patient Population: Patients with HBV-related HCC who have undergone curative resection.
-
Inclusion Criteria: Histologically confirmed HCC, HBV infection, curative resection, and adequate organ function.
-
Exclusion Criteria: Extrahepatic malignancies, previous HCC treatments, poor liver function (Child-Pugh grade B or C), and co-infection with HCV.
-
Treatment Regimen: The experimental group receives this compound at a dose of 1.6 mg administered subcutaneously twice a week for 12 months. The control group undergoes observation.
-
Primary Endpoint: 2-year recurrence-free survival rate.
-
Secondary Endpoints: Overall survival, and analysis of the tumor immune microenvironment.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound, or Thymosin Alpha-1, exerts its immunomodulatory effects by interacting with Toll-like receptors (TLRs) on immune cells, primarily dendritic cells and macrophages. This interaction triggers downstream signaling cascades, including the MyD88-dependent pathway, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then induce the expression of various cytokines, such as IL-2, IFN-γ, and IL-12, which promote the maturation and activation of T-cells and Natural Killer (NK) cells, enhancing the anti-tumor immune response.
Caption: this compound signaling pathway.
Meta-Analysis Workflow
The process of conducting a meta-analysis involves a systematic approach to identify, evaluate, and synthesize all relevant studies on a specific topic. This workflow ensures a comprehensive and unbiased summary of the evidence.
Caption: Meta-analysis experimental workflow.
Conclusion
The available evidence suggests that this compound is a promising adjuvant to chemotherapy, particularly in the context of Hepatocellular Carcinoma, where it has been shown to improve survival outcomes. Its immunomodulatory mechanism of action provides a strong rationale for its use in combination with cytotoxic treatments. Compared to other adjuvant therapies, this compound appears to be well-tolerated. For Non-Small Cell Lung Cancer, further large-scale randomized controlled trials are necessary to definitively establish its role and to identify patient subgroups that would benefit most from this combination therapy. The findings from this meta-analysis support the continued investigation of this compound as a valuable component of adjuvant cancer therapy.
References
Safety Operating Guide
Proper Disposal of Thymalfasin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of Thymalfasin is a critical component of laboratory safety and environmental responsibility. While this compound, a synthetic 28-amino acid polypeptide, is not classified as a hazardous substance, it is imperative to follow established protocols for non-hazardous pharmaceutical and peptide waste to ensure a safe laboratory environment and prevent environmental contamination.[1] This guide provides a step-by-step operational plan for the proper disposal of this compound waste generated in a laboratory setting.
Pre-Disposal and Handling Precautions
Before commencing any disposal procedure, it is essential to adhere to standard laboratory safety practices. This includes wearing appropriate Personal Protective Equipment (PPE), such as safety glasses, gloves, and a lab coat. All handling of this compound, particularly in its lyophilized powder form, should be performed in a well-ventilated area or a chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be segregated into two categories: solid waste and liquid waste.
Solid Waste Disposal
Solid waste includes any items contaminated with this compound, such as:
-
Empty or partially used vials
-
Pipette tips
-
Gloves and other PPE
-
Contaminated absorbent paper
Procedure:
-
Segregation: Collect all solid waste contaminated with this compound in a dedicated, leak-proof container. High-density polyethylene (B3416737) (HDPE) containers are generally suitable.
-
Labeling: Clearly label the container as "Non-Hazardous Chemical Waste" and specify "this compound contaminated materials." Ensure the label is legible and securely attached.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from general lab traffic and incompatible materials.
-
Final Disposal: Once the container is full, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor. Always follow your institution's specific procedures for waste pickup.
Liquid Waste Disposal
Liquid waste includes solutions containing this compound, such as reconstituted vials, experimental solutions, and contaminated buffers. Direct disposal of peptide solutions down the drain is strongly discouraged to prevent the release of active pharmaceutical ingredients into the environment.[2] A chemical degradation step is recommended to inactivate the peptide before final disposal.
Procedure: Chemical Degradation (Hydrolysis)
A widely accepted method for the inactivation of non-hazardous peptides is through hydrolysis, which breaks the peptide bonds. This can be achieved using either a strong acid or a strong base.
-
Acid Hydrolysis:
-
In a suitable, labeled, and sealed container within a chemical fume hood, add a sufficient volume of 1 M Hydrochloric Acid (HCl) to the this compound solution.
-
Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation of the peptide.
-
-
Base Hydrolysis:
-
Alternatively, in a suitable, labeled, and sealed container within a chemical fume hood, add 1 M Sodium Hydroxide (NaOH) to the this compound solution.
-
Let the mixture stand for at least 24 hours to facilitate complete hydrolysis.
-
-
Neutralization:
-
After the 24-hour inactivation period, neutralize the solution.
-
For acidic solutions, slowly add a base (e.g., sodium bicarbonate or 1 M NaOH) while stirring until the pH is between 6.0 and 8.0.
-
For basic solutions, slowly add an acid (e.g., 1 M HCl) while stirring until the pH is within the 6.0 to 8.0 range.
-
-
Exercise caution as neutralization reactions can generate heat.
-
-
Final Disposal of Treated Liquid Waste:
-
Once neutralized, the inactivated solution should be disposed of in accordance with your institution's and local regulations for non-hazardous aqueous waste. Consult your EHS department for the appropriate final disposal method, which may include disposal down the sanitary sewer with copious amounts of water, or collection for incineration.
-
Quantitative Data for Inactivation Protocol
The following table summarizes the key parameters for the chemical degradation of this compound liquid waste.
| Parameter | Specification | Rationale |
| Inactivation Reagent | 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) | Strong acid or base effectively hydrolyzes peptide bonds. |
| Inactivation Time | Minimum 24 hours | Ensures sufficient time for the complete degradation of the peptide. |
| Final pH for Disposal | 6.0 - 8.0 | Neutral pH is a standard requirement for disposal into institutional wastewater systems. |
| Storage of Waste | Secure, designated area | Prevents accidental spills and exposure. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
By adhering to these procedures, laboratory professionals can ensure the safe, compliant, and environmentally responsible disposal of this compound, thereby fostering a secure research environment. Always prioritize your institution's specific guidelines and consult with your EHS department for any clarifications.
References
Essential Safety and Handling of Thymalfasin in a Research Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory reagents is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Thymalfasin, also known as Thymosin α1.
This compound is a synthetic polypeptide used as an immunomodulating agent.[1] According to available safety data, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2] However, adherence to standard laboratory safety protocols is essential to ensure a safe working environment.
Personal Protective Equipment (PPE)
While this compound does not have specific, stringent PPE requirements due to its non-hazardous classification, the following standard laboratory PPE is recommended to minimize exposure and ensure good laboratory practice.
Recommended Personal Protective Equipment:
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or latex gloves | Prevents direct skin contact. Gloves should be inspected before use and removed properly to avoid contamination. |
| Eye Protection | Safety glasses or goggles | Protects eyes from potential splashes of reconstituted solutions or airborne particles of lyophilized powder. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing from accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95) | Recommended when handling the lyophilized powder outside of a containment unit to avoid inhalation of dust particles. |
Handling and Disposal Procedures
Safe Handling:
-
Engineering Controls: When weighing or reconstituting the lyophilized powder, it is advisable to work in a chemical fume hood or a biological safety cabinet to control potential dust.
-
Avoidance of Dust Formation: Take care to avoid generating dust when handling the powdered form of this compound.
-
Reconstitution: this compound is typically a lyophilized powder that is reconstituted with sterile water or another specified diluent before use.[3]
-
General Hygiene: Always wash hands thoroughly after handling this compound, even if gloves were worn.
Disposal Plan:
-
Unused Product: Dispose of unused this compound and its containers in accordance with local, state, and federal regulations for non-hazardous chemical waste.
-
Contaminated Materials: Gloves, vials, and other disposable materials that have come into contact with this compound should be disposed of as standard laboratory waste.
First Aid Measures
In the event of accidental exposure, follow these first aid guidelines.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water. Generally, the product does not irritate the skin.[2] |
| Eye Contact | Rinse opened eyes for several minutes under running water.[2] |
| Ingestion | Rinse mouth with water and consult a doctor if symptoms persist.[2] |
Workflow for Safe Handling of this compound
The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
